2-(m-Tolyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRWDOHURTVHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902637 | |
| Record name | NoName_3176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75808-94-5 | |
| Record name | Thiazolidine, 2-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Synthesis of 2-(m-Tolyl)thiazolidine and its Derivatives: A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidine ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties, conferred by the presence of sulfur and nitrogen atoms, make it a cornerstone in medicinal chemistry.[2] This guide provides an in-depth technical overview of the synthesis of 2-(m-Tolyl)thiazolidine, a representative member of the 2-aryl-thiazolidine class. We will dissect the underlying reaction mechanism, present a detailed and self-validating experimental protocol for its synthesis, and explore strategies for the creation of its derivatives, with a particular focus on the medicinally significant thiazolidinone class. This document is intended for researchers and drug development professionals seeking a practical and scientifically grounded understanding of thiazolidine chemistry.
Introduction: The Thiazolidine Scaffold in Drug Discovery
Thiazolidine-containing molecules are five-membered heterocycles that command significant attention in drug discovery due to their diverse biological activities.[1] The scaffold is present in a wide array of compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The substitution pattern on the thiazolidine ring profoundly influences its pharmacological profile, making the development of robust and versatile synthetic methodologies a critical objective.
The 2-position of the thiazolidine ring is a key point for introducing structural diversity. The incorporation of an aryl group, such as the m-tolyl moiety, creates a lipophilic domain that can engage in crucial binding interactions with biological targets. Understanding the synthesis of this core structure is the first step toward building more complex and potent therapeutic agents.
This guide is structured to provide a comprehensive view, starting with the foundational synthesis of 2-(m-Tolyl)thiazolidine and expanding to the synthesis of its derivatives, thereby offering a strategic blueprint for medicinal chemistry programs.
Part I: Synthesis of the Core Scaffold: 2-(m-Tolyl)thiazolidine
The most direct and efficient method for synthesizing 2-substituted thiazolidines is the condensation reaction between a 1,2-aminothiol and an appropriate aldehyde or ketone.[4] For the target molecule, 2-(m-Tolyl)thiazolidine, this involves the reaction of cysteamine (2-aminoethanethiol) with m-tolualdehyde.
Mechanistic Principles
The formation of the thiazolidine ring is a classic example of heterocyclic chemistry, proceeding through a two-stage mechanism involving imine formation and subsequent intramolecular cyclization.[5]
Mechanism Breakdown:
-
Nucleophilic Attack & Hemithioaminal Formation: The reaction initiates with the nucleophilic sulfur atom of cysteamine attacking the electrophilic carbonyl carbon of m-tolualdehyde. This is followed by a proton transfer to form a transient hemithioaminal intermediate.
-
Dehydration and Imine (Schiff Base) Formation: The hemithioaminal undergoes dehydration to form a protonated Schiff base (iminium ion), which is a key intermediate. The formation of this C=N double bond is often the rate-determining step and can be facilitated by mild acidic conditions or by the removal of water.[6]
-
Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This ring-closing step forms the five-membered thiazolidine ring.
-
Deprotonation: A final deprotonation step yields the stable 2-(m-Tolyl)thiazolidine product.
The entire process is a concerted cascade that efficiently constructs the heterocyclic core.
Caption: Reaction mechanism for 2-(m-Tolyl)thiazolidine formation.
Experimental Protocol: A Self-Validating System
This protocol describes a robust and scalable laboratory synthesis of 2-(m-Tolyl)thiazolidine. Each step includes an explanation of its purpose to ensure a deep understanding of the process.
Materials and Reagents:
-
m-Tolualdehyde (1.0 eq)
-
Cysteamine hydrochloride (1.05 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.1 eq)
-
Toluene or Ethanol (as solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology:
-
Freeing the Amine (Self-Validation Checkpoint 1): Cysteamine is often supplied as a stable hydrochloride salt. The free amine, which is the active nucleophile, must be generated in situ.
-
Action: Dissolve cysteamine hydrochloride (1.05 eq) in the chosen solvent (e.g., ethanol). Add triethylamine (1.1 eq) dropwise at 0°C. Stir for 15-20 minutes.
-
Causality: The base neutralizes the HCl salt, liberating the free cysteamine. Using a slight excess of cysteamine ensures the complete consumption of the limiting aldehyde.
-
-
Condensation Reaction (Self-Validation Checkpoint 2):
-
Action: In a separate flask equipped with a stirrer and a Dean-Stark trap (if using toluene), dissolve m-tolualdehyde (1.0 eq) in toluene. Add the prepared cysteamine solution dropwise.
-
Action: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Water will begin to collect in the Dean-Stark trap. The reaction is complete when no more water is azeotropically removed.
-
Causality: Refluxing with azeotropic removal of water is a classic application of Le Châtelier's principle, driving the reversible condensation reaction towards the product.[6] Ethanol can also be used as a solvent, often without requiring a Dean-Stark trap, though reaction times may be longer.
-
-
Work-up and Purification:
-
Action: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium chloride solution (brine). Separate the organic layer.
-
Causality: The aqueous wash removes any remaining salts (like triethylammonium chloride) and water-soluble impurities.
-
Action: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Action: Purify the crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(m-Tolyl)thiazolidine.
-
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.
| Analysis | Expected Observations for 2-(m-Tolyl)thiazolidine |
| ¹H NMR | Aromatic protons (m-tolyl group): ~7.0-7.4 ppm. Methyl protons (tolyl): ~2.3 ppm (singlet). CH proton at C2: ~5.5 ppm (singlet/triplet). CH₂ protons at C4 & C5: ~3.0-3.5 ppm (multiplets). NH proton: Broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic carbons: ~125-140 ppm. CH carbon at C2: ~65-75 ppm. CH₂ carbons at C4 & C5: ~30-55 ppm. Methyl carbon (tolyl): ~21 ppm. |
| IR (cm⁻¹) | N-H stretch: ~3300 cm⁻¹ (broad). C-H stretches (aromatic & aliphatic): ~2850-3100 cm⁻¹. C=C stretch (aromatic): ~1600, 1480 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺) peak corresponding to the molecular weight of C₁₀H₁₃NS. |
Part II: Synthesis of Key Derivatives
The true power of the thiazolidine scaffold lies in its derivatization potential. Modifications can be made to the core structure, or entirely different, yet related, thiazolidinone cores can be synthesized.
N-Acylation of the Thiazolidine Core
The nitrogen atom at the 3-position is a nucleophilic site that can be readily functionalized, for example, through acylation. This allows for the introduction of various side chains, modulating the compound's physicochemical properties.
General Protocol for N-Acylation:
-
Dissolve 2-(m-Tolyl)thiazolidine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the mixture to 0°C.
-
Add an acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, dry the organic layer, and purify by chromatography.
Synthesis of 3-(m-Tolyl)thiazolidine-2,4-diones (TZDs)
A critically important class of thiazolidine derivatives are the thiazolidine-2,4-diones (TZDs), famous for their use as antidiabetic agents (e.g., Rosiglitazone).[7][8] These are synthesized via a different route, typically starting from a substituted thiourea.
Step 1: Synthesis of 3-(m-Tolyl)thiazolidine-2,4-dione This core is synthesized by the condensation of chloroacetic acid and N-(m-tolyl)thiourea.[8]
Step 2: Knoevenagel Condensation for 5-Benzylidene Derivatives The methylene group at the C-5 position of the TZD ring is activated by the two adjacent carbonyl groups. This allows it to participate in Knoevenagel condensation reactions with various aromatic aldehydes to generate 5-benzylidene-thiazolidine-2,4-diones, a common motif in potent drug candidates.[3][7]
Caption: Knoevenagel condensation to form 5-benzylidene derivatives.
-
Causality: A weak base like piperidine or morpholine is sufficient to deprotonate the acidic C-5 methylene group, generating a nucleophilic enolate.[3] This enolate then attacks the aldehyde, and subsequent dehydration yields the final conjugated product. This reaction is a powerful tool for rapidly building molecular complexity.
Conclusion and Future Perspectives
The synthesis of 2-(m-Tolyl)thiazolidine via the condensation of cysteamine and m-tolualdehyde is a foundational and highly efficient reaction. This guide has provided a detailed mechanistic rationale and a robust experimental protocol for its creation. Furthermore, we have explored key derivatization strategies, highlighting both N-functionalization and the synthesis of the medicinally vital thiazolidine-2,4-dione class.
The versatility of the thiazolidine scaffold ensures its continued relevance in medicinal chemistry. Future work will likely focus on developing novel, stereoselective synthetic methods and exploring new derivatization pathways to access untapped chemical space. The principles and protocols outlined herein provide a solid and reliable framework for researchers to build upon in their quest for novel therapeutics.
References
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Bhat, Z. A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4967. Available at: [Link]
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Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(12), 543-550. Available at: [Link]
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El-Naggar, M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1854. Available at: [Link]
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Špirtović-Halilović, S., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 920580. Available at: [Link]
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McCann, J. L., & Stephens, J. C. (2018). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 7(10), 764-776. Available at: [Link]
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de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorganic & Organic Chemistry, 1(5). Available at: [Link]
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Jahan, R., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 21(1), e202301235. Available at: [Link]
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Hamman, S., et al. (1992). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 114(22), 8545-8552. Available at: [Link]
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Hofmann, T., & Schieberle, P. (2005). Reaction Systems. Perfumer & Flavorist, 30, 52-58. Available at: [Link]
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Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. Available at: [Link]
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Belitz, H. D., et al. (2009). Food Chemistry. Springer-Verlag Berlin Heidelberg. (General reference for reaction mechanisms like thiazolidine formation). A representative research gate figure can be found here: [Link]
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Asati, V., & Sharma, S. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]
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Roy, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(88), 12466-12469. Available at: [Link]
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Alberico, D., et al. (2007). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 107(11), 4893-4945. Available at: [Link]
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Tassone, G., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. Nature Communications, 12(1), 4725. Available at: [Link]
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Sharma, D., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Pharmaceuticals, 15(10), 1256. Available at: [Link]
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The Core Mechanism of 2-(m-Tolyl)thiazolidine Compounds: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action of 2-(m-Tolyl)thiazolidine compounds, designed for researchers, scientists, and professionals in drug development. By synthesizing current scientific understanding with field-proven insights, this document will elucidate the molecular interactions, signaling pathways, and structure-activity relationships that define the therapeutic potential of this chemical class.
Introduction: The Thiazolidine Scaffold and the Significance of the 2-Aryl Substitution
The thiazolidine ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its derivatives, particularly the thiazolidinediones (TZDs), have garnered significant attention for their diverse pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The therapeutic efficacy of these compounds is largely dictated by the nature and position of substitutions on the thiazolidine core. This guide focuses specifically on compounds bearing a meta-tolyl (m-Tolyl) group at the 2-position of the thiazolidine ring, a structural feature that significantly influences their biological activity.
The presence of an aryl group at the 2-position of the thiazolidine ring creates a class of compounds with distinct pharmacological profiles. Structure-activity relationship (SAR) studies have demonstrated that modifications to this aryl substituent can profoundly impact a compound's potency, selectivity, and overall mechanism of action.[4] This guide will dissect the established mechanisms of the broader 2-aryl-thiazolidine and thiazolidinedione classes and then delve into the specific modulatory effects imparted by the m-Tolyl group.
Primary Mechanisms of Action: A Multi-Target Profile
2-(m-Tolyl)thiazolidine compounds, like other members of the broader thiazolidine family, are known to interact with multiple biological targets, leading to a complex and therapeutically valuable range of effects. The primary mechanisms can be broadly categorized into metabolic regulation and anticancer activity.
Metabolic Regulation via Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism
A cornerstone of thiazolidinedione pharmacology is the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[5][6][7] Thiazolidinediones, including those with aryl substituents, are well-established PPAR-γ agonists.[8][9][10]
The PPAR-γ Signaling Cascade:
-
Ligand Binding: 2-(m-Tolyl)thiazolidine compounds, particularly those with a 2,4-dione structure, are presumed to enter the cell and bind to the ligand-binding domain of PPAR-γ located in the nucleus.[11]
-
Conformational Change and Heterodimerization: Upon binding, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding and Gene Transcription: The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Modulation of Gene Expression: This binding event initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[5] Key target genes include those encoding for glucose transporter type 4 (GLUT4), fatty acid binding protein, and other proteins that enhance insulin sensitivity.[5][6]
The activation of this pathway leads to a reduction in insulin resistance, a hallmark of type 2 diabetes.[7] By promoting the uptake and utilization of glucose in peripheral tissues like adipose and muscle, these compounds effectively lower blood glucose levels.[7][9]
Visualizing the PPAR-γ Activation Pathway:
Caption: PPAR-γ activation by 2-(m-Tolyl)thiazolidine compounds.
Anticancer Activity: A Multifaceted Approach
Beyond their metabolic effects, 2-aryl-thiazolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][10][12]
A key mechanism of anticancer activity for this compound class is the induction of programmed cell death, or apoptosis.[4] Studies on 2-arylthiazolidine-4-carboxylic acid amides have shown that these compounds can increase the percentage of cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[4] This effect is often mediated through the modulation of pro- and anti-apoptotic proteins.
Several thiazolidinedione derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10] This anti-angiogenic effect is often achieved through the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][13] Molecular docking studies have suggested that thiazolidinedione scaffolds can bind to the active site of VEGFR-2, thereby blocking its downstream signaling cascade.[14]
Visualizing the VEGFR-2 Inhibition Pathway:
Caption: Inhibition of VEGFR-2 signaling by 2-(m-Tolyl)thiazolidine compounds.
The Influence of the m-Tolyl Substituent: Structure-Activity Relationship (SAR) Insights
The specific substitution pattern on the 2-aryl ring is a critical determinant of the biological activity of thiazolidine derivatives.[4] While extensive research on the m-tolyl group in this specific context is still emerging, SAR studies on related 2-arylthiazolidines provide valuable insights.
Research on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides has revealed that the nature and position of substituents on the phenyl ring influence both the potency and selectivity of their anticancer effects.[4] For instance, the presence of certain substituents can enhance growth-inhibition activity against specific cancer cell lines.[4] It is plausible that the m-tolyl group, with its moderate steric bulk and electronic properties, modulates the binding affinity of the compound to its target proteins. The methyl group at the meta position can influence the molecule's conformation and its interactions within the binding pocket of receptors like PPAR-γ or protein kinases.
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of 2-(m-Tolyl)thiazolidine compounds, a series of well-established experimental protocols are employed.
PPAR-γ Transactivation Assay
This assay quantifies the ability of a compound to activate the PPAR-γ receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with two plasmids: one expressing the PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Treat the transfected cells with varying concentrations of the 2-(m-Tolyl)thiazolidine compound for 24-48 hours. A known PPAR-γ agonist (e.g., rosiglitazone) should be used as a positive control.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luminescence intensity is directly proportional to the level of PPAR-γ activation.
-
Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum response is achieved).
Visualizing the PPAR-γ Transactivation Assay Workflow:
Caption: Workflow for the PPAR-γ transactivation assay.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Step-by-Step Methodology:
-
Assay Setup: In a microplate, combine the purified recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add varying concentrations of the 2-(m-Tolyl)thiazolidine compound to the wells. A known VEGFR-2 inhibitor (e.g., sorafenib) should be used as a positive control.
-
Enzymatic Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP consumed. This can be measured via fluorescence, luminescence, or absorbance.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cell Viability and Apoptosis Assays
These assays determine the effect of the compound on cancer cell proliferation and survival.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., melanoma or prostate cancer cells) in a multi-well plate.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-(m-Tolyl)thiazolidine compound for a specified period (e.g., 72 hours).
-
MTT or MTS Assay: Add MTT or MTS reagent to the wells. Viable cells will metabolize the reagent to produce a colored formazan product. Measure the absorbance to quantify cell viability.
-
Flow Cytometry for Apoptosis: For apoptosis analysis, treat cells similarly and then stain with Annexin V and propidium iodide (PI). Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
| Compound Class | Target | Assay | Key Findings | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | Cancer Cells (Melanoma, Prostate) | Cell Proliferation | Potent and selective growth-inhibition activity. | [4] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Cancer Cells (Melanoma) | Cell Cycle Analysis | Increased percentage of cells in the sub-G1 phase (apoptosis). | [4] |
| Thiazolidinediones | PPAR-γ | Transactivation Assay | Potent activation of PPAR-γ. | [15] |
| Thiazolidinedione-hybrids | VEGFR-2 | In Vitro Inhibition | Strong inhibition of VEGFR-2 activity. | [13] |
Conclusion and Future Directions
The mechanism of action of 2-(m-Tolyl)thiazolidine compounds is multifaceted, leveraging the versatile thiazolidine scaffold to interact with key biological targets. The primary mechanisms involve the modulation of metabolic pathways through PPAR-γ agonism and the induction of anticancer effects via pathways such as apoptosis and angiogenesis inhibition. The m-tolyl substituent at the 2-position plays a crucial role in fine-tuning the pharmacological profile of these compounds, although further detailed structure-activity relationship studies are warranted to fully elucidate its impact.
Future research should focus on synthesizing and evaluating a broader range of 2-(m-Tolyl)thiazolidine derivatives to establish a more comprehensive SAR. Investigating the off-target effects and the potential for polypharmacology will also be critical in developing these compounds into safe and effective therapeutic agents. Advanced in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these molecules.
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A Technical Guide to the Physicochemical Properties of 2-(m-Tolyl)thiazolidine: A Scaffold of Interest in Drug Discovery
This guide provides a comprehensive overview of the anticipated physicochemical properties and analytical methodologies for 2-(m-Tolyl)thiazolidine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous 2-aryl-thiazolidine structures to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and common practices within the field of medicinal chemistry.
Introduction: The Thiazolidine Scaffold in Medicinal Chemistry
The thiazolidine ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties, conferred by the presence of both sulfur and nitrogen heteroatoms, allow it to participate in various biological interactions.[1] Thiazolidine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Notably, the thiazolidinedione subclass has given rise to important antidiabetic drugs.[3][4] The 2-aryl-substituted thiazolidines, such as 2-(m-Tolyl)thiazolidine, represent a key area of exploration for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of this core scaffold is paramount for its effective utilization in drug design and development programs.
Molecular Structure and Key Identifiers
A clear definition of the molecule's basic characteristics is the foundation of any physicochemical analysis. The structural representation and key identifiers for 2-(m-Tolyl)thiazolidine are presented below.
| Identifier | Value | Source/Method |
| IUPAC Name | 2-(3-methylphenyl)thiazolidine | Nomenclature |
| Molecular Formula | C10H13NS | Calculated |
| Molecular Weight | 179.28 g/mol | Calculated |
| CAS Number | Not readily available | Database Search |
Note: The lack of a readily available CAS number suggests that 2-(m-Tolyl)thiazolidine is not a commonly cataloged chemical and may require custom synthesis.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-substituted thiazolidines is typically achieved through the condensation reaction of an aminothiol with an aldehyde or ketone.[1] For 2-(m-Tolyl)thiazolidine, the logical synthetic route involves the reaction of cysteamine (2-aminoethanethiol) with m-tolualdehyde.
Synthetic Workflow
The proposed synthesis is a one-pot reaction that proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization to yield the final thiazolidine product.
Step-by-Step Protocol
-
Reaction Setup: To a solution of m-tolualdehyde (1.0 eq) in a suitable solvent such as ethanol, add cysteamine (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to drive the condensation.[5]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-(m-Tolyl)thiazolidine.
Physicochemical Characterization
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimental data for 2-(m-Tolyl)thiazolidine is scarce, we can predict its likely characteristics based on its structure.
| Property | Predicted Value/Characteristic | Rationale/Methodology |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on analogous 2-aryl-thiazolidines.[6] |
| Melting Point | Not available; likely a low melting solid or liquid | The parent thiazolidine is a liquid.[7] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from the boiling point of thiazolidine (72-75 °C at 25 torr).[7] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited aqueous solubility. | The presence of the tolyl group increases lipophilicity.[4] |
| LogP | ~2-3 | Estimated based on structural similarity to other 2-aryl-thiazolidines. |
Spectroscopic and Chromatographic Analysis
A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the thiazolidine ring. The chemical shifts and coupling patterns will be diagnostic of the structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the thiazolidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(m-Tolyl)thiazolidine, the IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching (around 3300-3500 cm⁻¹)
-
C-H stretching (aromatic and aliphatic)
-
C=C stretching (aromatic ring)
-
C-N and C-S stretching
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-(m-Tolyl)thiazolidine should exhibit a molecular ion peak (M+) corresponding to its molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a compound. A reverse-phase HPLC method would be suitable for 2-(m-Tolyl)thiazolidine.
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Potential Applications in Drug Development
The thiazolidine scaffold is a versatile platform for the development of new drugs.[1][2] Derivatives of thiazolidine have shown a broad spectrum of biological activities, making 2-(m-Tolyl)thiazolidine an interesting candidate for further investigation in several therapeutic areas:
-
Anticancer Agents: Many thiazolidine derivatives have demonstrated potent anticancer activity.[8]
-
Antimicrobial Agents: The thiazolidine nucleus is a component of some antimicrobial compounds.[2]
-
Anti-inflammatory Agents: Thiazolidine-based compounds have been explored for their anti-inflammatory properties.[2]
The m-tolyl group can modulate the lipophilicity and steric properties of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic profile.
Conclusion
This technical guide provides a predictive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(m-Tolyl)thiazolidine. While specific experimental data for this compound is limited, the information presented, based on well-understood principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals. The versatile thiazolidine scaffold, coupled with the potential for diverse functionalization, makes 2-(m-Tolyl)thiazolidine a molecule of interest for future exploration in medicinal chemistry.
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An In-depth Technical Guide to the Structural Characterization of 2-(m-Tolyl)thiazolidine using NMR and X-ray Crystallography
Introduction: The Structural Imperative of Thiazolidine Scaffolds in Modern Drug Discovery
The thiazolidine ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-diabetic, anti-cancer, and anti-microbial properties.[1] The compound 2-(m-Tolyl)thiazolidine, a representative of the 2-aryl-thiazolidine class, holds significant interest for medicinal chemists. The precise three-dimensional arrangement of its constituent atoms—its conformation, bond lengths, and angles—is not merely an academic detail. It is the fundamental determinant of its interaction with biological targets, dictating its efficacy, selectivity, and overall pharmacological profile.
Therefore, an unambiguous structural elucidation is a critical prerequisite for rational drug design and development. This guide provides an in-depth, field-proven perspective on the synergistic application of two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. We will explore not just the "how" but the "why" behind the experimental choices, demonstrating how these methods provide a comprehensive structural picture of 2-(m-Tolyl)thiazolidine in both the solution and solid states.
Synthesis: A Prerequisite for Analysis
Before any characterization can commence, a pure sample of the target compound is required. 2-Aryl-thiazolidines, including 2-(m-Tolyl)thiazolidine, are commonly synthesized via a condensation reaction. The typical procedure involves reacting m-tolualdehyde with cysteamine (2-aminoethanethiol) in a suitable solvent, often with refluxing to drive the reaction to completion by removing the water byproduct. The resulting product is then purified, typically by recrystallization, to yield a sample suitable for spectroscopic and crystallographic analysis.
Part 1: Elucidating the Solution-State Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of a molecule in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Causality Behind the Experiment: Why NMR is the First Step
We begin with NMR because it reflects the molecule's state in a non-crystalline, solution environment, which often mimics physiological conditions more closely than a solid crystal lattice. It allows us to understand the compound's dynamic nature and average conformation in solution. For 2-(m-Tolyl)thiazolidine, ¹H and ¹³C NMR are indispensable for confirming the covalent framework, while 2D NMR techniques can resolve ambiguities and provide deeper conformational insights.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A ~5-10 mg sample of purified 2-(m-Tolyl)thiazolidine is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
A standard ¹H NMR spectrum is acquired to identify all proton environments.
-
A ¹³C NMR spectrum, often proton-decoupled, is acquired to identify all unique carbon atoms.
-
If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish H-H and C-H correlations, respectively.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Data Interpretation: Decoding the Spectra
The NMR spectra provide a molecular fingerprint. The anticipated signals for 2-(m-Tolyl)thiazolidine are interpreted as follows:
-
¹H NMR Spectrum:
-
Aromatic Protons (m-Tolyl): Four distinct signals are expected in the aromatic region (~7.0-7.4 ppm). Their splitting patterns (doublets, triplets, or singlets) and coupling constants will confirm the meta substitution pattern.
-
Methine Proton (C2-H): A key signal, often a singlet, located downfield (~5.5-6.0 ppm). Its position confirms the formation of the thiazolidine ring attached to the aromatic system.
-
Thiazolidine Methylene Protons (C4-H₂ & C5-H₂): These protons are diastereotopic and will appear as two complex multiplets in the aliphatic region (~3.0-4.5 ppm). Their distinct chemical shifts are a direct consequence of the ring's puckered, non-planar conformation.
-
Amine Proton (N-H): A broad singlet whose chemical shift is highly dependent on solvent and concentration. It can often be confirmed by a D₂O exchange experiment, where the signal disappears.
-
Methyl Protons (Tolyl-CH₃): A sharp singlet integrating to three protons, typically found around 2.3-2.4 ppm.
-
-
¹³C NMR Spectrum:
-
Aromatic Carbons: Six signals are expected, four for the protonated carbons and two quaternary carbons.
-
Methine Carbon (C2): A signal in the range of 65-75 ppm.
-
Methylene Carbons (C4 & C5): Two distinct signals in the aliphatic region, confirming the non-equivalence of these positions.
-
Methyl Carbon: A signal in the high-field region (~21 ppm).
-
Quantitative Data Summary: NMR
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Tolyl-CH₃ | ~2.35 (s, 3H) | ~21.5 |
| C5-H₂ (Thiazolidine) | ~3.1-3.3 (m, 2H) | ~33.0 |
| C4-H₂ (Thiazolidine) | ~4.2-4.4 (m, 2H) | ~55.0 |
| C2-H (Thiazolidine) | ~5.80 (s, 1H) | ~70.0 |
| Aromatic-H | ~7.0-7.4 (m, 4H) | ~125-140 |
| N-H | Variable (broad s, 1H) | - |
(Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.)
Part 2: Defining the Solid-State Structure with X-ray Crystallography
While NMR provides an excellent picture of the molecule in solution, X-ray crystallography offers the definitive, high-resolution structure in the solid state. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation.
Causality Behind the Experiment: Why X-ray is Complementary
The primary reason for employing X-ray crystallography is to obtain an unambiguous, static snapshot of the molecule's three-dimensional architecture. This is crucial for understanding stereochemistry and the specific conformation adopted in the solid state. Furthermore, it reveals how molecules pack together, providing invaluable insights into intermolecular interactions, such as hydrogen bonding, which are critical for crystal engineering and understanding solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of 2-(m-Tolyl)thiazolidine in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The process must be slow and undisturbed to allow for the ordered growth of a single crystal lattice.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.
Caption: Workflow for X-ray Crystallographic Analysis.
Structural Insights from Crystallographic Data
The refined crystal structure of 2-(m-Tolyl)thiazolidine reveals:
-
Unambiguous Conformation: The thiazolidine ring is not planar. It will adopt a specific puckered conformation, most likely an "envelope" or "twist" form, with one or two atoms deviating from the plane of the others.[3] This solid-state conformation can be directly compared with the solution-state information from NMR.
-
Precise Geometric Parameters: The analysis yields highly accurate measurements of all bond lengths and angles, confirming the covalent structure and hybridization of each atom.
-
Intermolecular Interactions: The crystal packing will show how individual molecules interact with their neighbors. For 2-(m-Tolyl)thiazolidine, it is highly probable that the N-H group acts as a hydrogen bond donor, potentially forming chains or dimers with an acceptor atom (like the sulfur atom) of an adjacent molecule. These interactions are fundamental to the material's bulk properties.
Quantitative Data Summary: X-ray Crystallography
| Parameter | Typical Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Thiazolidine Ring Conformation | Envelope on C5 or similar puckered form[3] |
| C-S Bond Lengths | ~1.82 Å |
| C-N Bond Lengths | ~1.47 Å |
| Intermolecular Interactions | N-H···S or N-H···π hydrogen bonding |
(Note: These are representative values. The actual determined parameters are unique to the specific crystal structure.)
Synergistic Power: Integrating NMR and X-ray Data
The true strength of this dual-pronged approach lies in its complementarity. NMR reveals the time-averaged structure and dynamics of the molecule in the fluid environment of a solution. X-ray crystallography provides a high-resolution, static image of the molecule in its lowest-energy conformation within a highly ordered crystal lattice.
Comparing the results is a crucial final step. If the conformation observed in the crystal structure is consistent with the couplings and NOE data from NMR, it suggests the molecule has a relatively rigid structure. If they differ, it indicates that the molecule is conformationally flexible and that the crystal packing forces may have "selected" one of several possible low-energy conformations. This comprehensive understanding is vital for computational modeling and predicting how the molecule will behave in the dynamic environment of a biological system.
Conclusion
The structural characterization of 2-(m-Tolyl)thiazolidine is a clear demonstration of the power of modern analytical chemistry. Through the judicious application of NMR spectroscopy, we have established its covalent framework and conformational dynamics in solution. With X-ray crystallography, we have defined its precise three-dimensional geometry and intermolecular packing in the solid state. Together, these techniques provide a holistic and unambiguous structural profile, furnishing the essential foundation for any further investigation into the medicinal or material applications of this important heterocyclic compound.
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Pinheiro, D. S., Junior, E. N. S., Consolini, G., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122‒126. [Link]
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ResearchGate. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. National Library of Medicine. [Link]
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National Center for Biotechnology Information. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PubMed Central. [Link]
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Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09), 543-549. [Link]
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Parthasarathy, R., Paul, B., & Korytnyk, W. (1976). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 98(21), 6669–6677. [Link]
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JScholar Publisher. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. [Link]
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The Emergence of 2-(m-Tolyl)thiazolidine: A Versatile Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
Introduction: The Thiazolidine Core – A Privileged Structure in Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural motifs essential for biological recognition and activity. Among these, the thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, has been extensively studied. Its unique stereochemical and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a diverse range of biological targets. Thiazolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory effects.[1] This has cemented their status as "privileged structures" in the design of novel therapeutics.
This guide focuses on a specific, promising derivative: the 2-(m-Tolyl)thiazolidine core. The introduction of the meta-tolyl group at the 2-position of the thiazolidine ring creates a scaffold with a distinct three-dimensional profile. This substitution pattern offers a balance of lipophilicity and steric bulk that can be exploited to achieve specific and potent interactions with target proteins, making it an area of growing interest for lead optimization and the development of next-generation therapeutics. We will explore the synthesis, key biological applications, and practical experimental protocols associated with this important medicinal chemistry scaffold.
Synthesis and Derivatization Strategy
The foundational synthesis of the 2-(m-tolyl)thiazolidine scaffold is elegant in its simplicity, relying on a well-established condensation reaction. The primary route involves the reaction of L-cysteine with m-tolualdehyde.[2][3] This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization by the thiol group, yielding the stable thiazolidine ring.[2]
This reaction typically produces a diastereomeric mixture at the C2 position, which can be utilized as is or separated for stereospecific investigations. The true versatility of the scaffold comes from its potential for derivatization, primarily at the N3 and C4 positions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Diagram of General Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of the 2-(m-tolyl)thiazolidine scaffold.
Detailed Experimental Protocol: Synthesis of (2RS,4R)-2-(m-Tolyl)thiazolidine-4-carboxylic acid
This protocol is a representative example based on general procedures for the synthesis of 2-arylthiazolidine-4-carboxylic acids.[2]
Materials:
-
L-cysteine (1.0 eq)
-
m-Tolualdehyde (1.05 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve L-cysteine in a minimal amount of deionized water in a round-bottom flask. In a separate beaker, dissolve m-tolualdehyde in ethanol.
-
Reaction Initiation: While stirring the L-cysteine solution at room temperature, add the ethanolic solution of m-tolualdehyde dropwise over 15 minutes.
-
Reaction Monitoring: A white precipitate should begin to form. Allow the reaction to stir at ambient temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield (2RS,4R)-2-(m-Tolyl)thiazolidine-4-carboxylic acid as a white solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A patent for a derivative provides representative ¹H NMR data for a related structure, showing characteristic peaks for the tolyl and thiazolidine protons.[1]
Medicinal Chemistry Applications: A Focus on Anticancer Activity
While the thiazolidine scaffold has broad biological activity, derivatives of 2-arylthiazolidines have shown particularly compelling results as anticancer agents.[4] Extensive research has demonstrated that amides derived from 2-arylthiazolidine-4-carboxylic acids possess potent and selective cytotoxicity against various cancer cell lines, most notably melanoma and prostate cancer.[5][6]
The m-tolyl substituent fits well within the established SAR for this class of compounds. Studies on related 2-aryl derivatives indicate that the nature and position of the substituent on the phenyl ring are critical for modulating potency and selectivity.[4] The m-tolyl group provides a lipophilic handle that can enhance cell permeability and engage in favorable hydrophobic interactions within the binding pocket of a target protein.
Structure-Activity Relationship (SAR) Insights
For the broader class of 2-arylthiazolidine-4-carboxylic acid amides, key SAR trends have been established:
-
The 2-Aryl Group: The electronic and steric properties of the substituent on the phenyl ring significantly impact activity.
-
The C4-Amide Chain: The length and nature of the alkyl or aryl group attached to the amide nitrogen are crucial for potency. For instance, long alkyl chains like octadecyl have been shown to be effective.[1]
-
The N3-Position: Acetylation or other substitutions on the thiazolidine nitrogen can alter the compound's conformation and biological profile.[7]
Mechanism of Action: Induction of Apoptosis
Mechanistic studies on lead compounds from the 2-arylthiazolidine class suggest a primary mechanism involving the induction of programmed cell death, or apoptosis.[8] These compounds have been shown to arrest the cell cycle, typically in the G0/G1 phase, preventing cancer cell proliferation. This is often accompanied by the modulation of key regulatory proteins.
One proposed pathway involves the inhibition of the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[8] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately tipping the cellular balance towards apoptosis.[8]
Diagram of a Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction via inhibition of the PI3K/AKT survival pathway.
Protocols for Biological Evaluation
To assess the therapeutic potential of new 2-(m-tolyl)thiazolidine derivatives, a standard cascade of in vitro assays is employed. The foundational assay is typically a measure of cytotoxicity against a panel of cancer cell lines.
Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate, A375 for melanoma) and a non-cancerous control cell line (e.g., fibroblasts).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds (2-(m-tolyl)thiazolidine derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Future Perspectives and Conclusion
The 2-(m-tolyl)thiazolidine scaffold represents a highly tractable and promising core for the development of novel therapeutics, particularly in oncology. Its straightforward synthesis and amenability to diversification make it an ideal platform for medicinal chemistry campaigns. Future work should focus on expanding the SAR around this specific core, exploring a wider range of substitutions on both the tolyl ring and the thiazolidine N-H and carboxylic acid positions to optimize potency and selectivity.
Furthermore, detailed mechanistic studies on the most potent m-tolyl derivatives are warranted to confirm their molecular targets and pathways of action. The integration of computational modeling and in silico screening can further guide the rational design of next-generation analogs. With a solid foundation in synthetic chemistry and compelling biological activity, the 2-(m-tolyl)thiazolidine scaffold is poised to be a valuable contributor to the ongoing search for new and effective medicines.
References
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Gududuru, V., et al. (2005). Discovery of 2-Arylthiazolidine-4-Carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(8), 2584-2588. Available at: [Link]
- Li, W., et al. (2005). Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof. Google Patents, WO2005049591A1.
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Al-Zoubi, R. M., et al. (2025). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Elkady, H., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Gomaa, A. M., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Havrylyuk, D., et al. (2011). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry. Available at: [Link]
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Al-Zoubi, R. M., et al. (2024). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Taylor & Francis Online. Available at: [Link]
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Li, W., et al. (2007). Synthesis and Antiproliferative Activity of Thiazolidine Analogs for Melanoma. Bioorganic & Medicinal Chemistry Letters, 17(15), 4113-4117. Available at: [Link]
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Abadi, A. H., et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. Bioorganic Chemistry, 115, 105143. Available at: [Link]
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Fujii, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1733-1742. Available at: [Link]
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In-silico studies of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives.
An In-Depth Technical Guide to the In-Silico Analysis of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the computational methodologies employed in the research and development of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage in-silico tools to accelerate the discovery of novel therapeutic agents based on this versatile scaffold.
Introduction: The Thiazolidinedione Scaffold in Modern Drug Discovery
The thiazolidine-2,4-dione (TZD) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its five-membered heterocyclic structure is a key feature in numerous compounds exhibiting a wide spectrum of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a 5-(furan-2-ylmethylene) group and subsequent substitutions at the N-3 position create a rich chemical space for modulating pharmacodynamic and pharmacokinetic properties.[3][4][5]
In-silico studies, or computer-aided drug design (CADD), have become indispensable in the exploration of these derivatives. By simulating molecular interactions and predicting compound properties, these computational techniques allow for the rational design of new molecules, significantly reducing the time and cost associated with traditional synthesis and screening. This guide delineates the causality behind key in-silico experimental choices, providing a self-validating framework for the computational investigation of this important class of compounds.
The Core Molecular Architecture: Rationale and Synthesis
The archetypal synthesis of the 5-(furan-2-ylmethylene)thiazolidine-2,4-dione core is achieved via a Knoevenagel condensation between thiazolidine-2,4-dione and furan-2-carbaldehyde (furfural).[3] Subsequent N-substitution at the third position of the TZD ring is then performed to generate a library of derivatives.
This molecular framework is strategically designed:
-
The Thiazolidine-2,4-dione Headgroup: This acidic moiety is crucial for anchoring the molecule within the binding pockets of many target proteins, often forming key hydrogen bonds. For instance, in Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), it interacts with critical amino acid residues.[6]
-
The Furan Ring and Methylene Bridge: This linker region provides a specific geometry and electronic profile, contributing to the binding affinity and selectivity.
-
The N-Substituent: This is the primary point of diversification. Modifications here directly influence properties like lipophilicity, solubility, metabolic stability, and can introduce additional interactions with the target protein, thereby fine-tuning the biological activity.
A Validated In-Silico Workflow for Derivative Analysis
The following workflow represents a robust, field-proven pipeline for the computational evaluation of novel N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. Each step is designed to screen and prioritize candidates, ensuring that only the most promising molecules advance to more resource-intensive stages.
Caption: In-Silico Drug Discovery Workflow for TZD Derivatives.
Ligand and Target Preparation: Establishing the Foundation
Expertise & Causality: The accuracy of any in-silico model is fundamentally dependent on the quality of the input structures. Ligand structures must be converted to their lowest energy 3D conformation to be representative of their state in a biological system. Similarly, the target protein, typically sourced from the Protein Data Bank (PDB), must be meticulously prepared to correct for missing atoms and create a chemically accurate environment for docking.
Protocol: Target Protein Preparation (Example: PPAR-γ, PDB ID: 2PRG)
-
Obtain Structure: Download the crystal structure of PPAR-γ (e.g., PDB ID: 2PRG) from the RCSB PDB database.
-
Clean Structure: Remove all non-essential components, including water molecules, co-crystallized ligands, and co-factors, unless they are known to be critical for binding.
-
Add Hydrogens: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to all atoms.
-
Define Binding Site: Identify the active site, typically based on the location of the co-crystallized ligand, and define the grid box dimensions for the docking algorithm to explore.
Molecular Docking: Predicting Binding Affinity and Mode
Expertise & Causality: Molecular docking is a pivotal step used to predict how a ligand will bind to a protein's active site and to estimate the strength of this interaction (binding affinity).[7] A lower binding energy score (more negative) generally indicates a more favorable and stable interaction. This allows for the rapid screening of a large library of derivatives to identify those with the highest potential for biological activity.
Protocol: Molecular Docking using AutoDock Vina
-
Prepare Input Files: Convert the prepared ligand and receptor structures into the required PDBQT file format, which includes atomic charges and atom type definitions.
-
Configure Docking Parameters: Create a configuration file specifying the coordinates of the receptor, the location and dimensions of the search space (grid box), and the exhaustiveness of the search.
-
Execute Docking: Run the docking simulation using the command line interface. Vina will generate multiple binding poses (conformations) for the ligand, ranked by their predicted binding affinity.
-
Analyze Results:
-
Examine the binding energy values (in kcal/mol).
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera).
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the active site. For PPAR-γ, key residues often include Ser289, His323, and Tyr473.[6][8]
-
Data Presentation: Sample Molecular Docking Results
| Compound ID | N-Substituent | Binding Energy (kcal/mol) vs. PPAR-γ | Key H-Bond Interactions |
| TZD-Furan-01 | -H | -7.8 | Ser289 |
| TZD-Furan-02 | -CH₂CH₃ (Ethyl) | -8.5 | Ser289, Tyr473 |
| TZD-Furan-03 | -CH₂(4-Cl-Ph) | -9.9 | Ser289, His323, Tyr473 |
| Pioglitazone | (Reference Drug) | -8.6 | Ser289, His323, His449, Tyr473 |
ADMET Prediction: Ensuring Drug-Like Properties
Expertise & Causality: A compound with high potency is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to eliminate candidates with poor pharmacokinetic profiles or safety liabilities early in the discovery process.[9] This self-validating step ensures that computational efforts are focused on molecules with a genuine potential to become drugs.
Protocol: In-Silico ADMET Profiling
-
Select Tools: Utilize web-based servers or standalone software like SwissADME, pkCSM, or ADMETlab 2.0.[7]
-
Input Structures: Provide the 2D or 3D structures of the candidate molecules.
-
Analyze Predictions: Evaluate the output based on established guidelines:
-
Lipinski's Rule of Five: Assesses oral bioavailability. The rules are: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
-
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity: Flags potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or hepatotoxicity.
-
Data Presentation: Sample ADMET Profile
| Compound ID | MW | LogP | Lipinski Violations | GI Absorption | BBB Permeant | hERG I Inhibitor |
| TZD-Furan-01 | 209.2 | 1.85 | 0 | High | Yes | No |
| TZD-Furan-02 | 237.3 | 2.50 | 0 | High | Yes | No |
| TZD-Furan-03 | 343.8 | 3.95 | 0 | High | Yes | Yes |
Based on this data, TZD-Furan-03, despite its strong binding, would be flagged for potential cardiotoxicity.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Expertise & Causality: While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[10] This step is crucial for validating the docking pose and ensuring that the predicted interactions are maintained. A stable complex is more likely to correspond to a biologically active compound.
Protocol: MD Simulation Workflow
-
System Setup: Place the best-docked ligand-protein complex into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Minimization & Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure to stabilize the system's density.
-
Production Run: Run the simulation for an extended period (e.g., 100-200 nanoseconds) to collect trajectory data.[10]
-
Trajectory Analysis: Analyze the simulation output to assess stability. The most common metric is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A low, stable RMSD value over the simulation time indicates a stable complex.[7]
Caption: Key Stages of a Molecular Dynamics Simulation.
Case Study: Targeting PPAR-γ for Antidiabetic Activity
PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.[7] TZD drugs like Pioglitazone are agonists of this receptor. The in-silico workflow can be applied to discover novel TZD-furan derivatives with potent PPAR-γ agonistic activity.
Caption: PPAR-γ Activation Pathway by a TZD Agonist.
A virtual library of N-substituted derivatives would first be docked into the PPAR-γ ligand-binding domain (PDB: 2PRG).[7] Compounds with binding energies superior to or comparable with Pioglitazone would be prioritized. These hits would then be subjected to rigorous ADMET profiling. Candidates passing this filter (e.g., no predicted hERG inhibition, good oral bioavailability) would be advanced to MD simulations to confirm the stability of their interaction with PPAR-γ. The final, small list of prioritized candidates represents high-quality leads for chemical synthesis and subsequent in-vitro biological evaluation.
Conclusion and Future Outlook
The in-silico methodologies detailed in this guide provide a powerful, predictive framework for the rational design of novel N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. By integrating molecular docking, ADMET prediction, and molecular dynamics, researchers can efficiently navigate vast chemical spaces, identify high-quality lead candidates, and gain deep mechanistic insights into their interactions with biological targets. This approach not only accelerates the pace of discovery but also increases the probability of success by ensuring that synthesized compounds are optimized for both potency and drug-like properties from the outset. The continued integration of artificial intelligence and machine learning into these workflows promises to further enhance their predictive accuracy and impact on future drug development.
References
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Al-Ostoot, F.H., et al. (2021). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports. Available at: [Link]
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Singh, P., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]
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Salahuddin, et al. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Bioengineering. Available at: [Link]
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Gouda, M.A., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M inhibitors. RSC Advances. Available at: [Link]
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Kumar, K.S., Rao, A., & Reddy, D. (2021). Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Mahapatra, M.K., & Saini, R. (2016). Synthesis, anti-hyperglycaemic activity, and in-silico studies of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. ResearchGate. Available at: [Link]
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Kumar, K.S., Rao, A., & Reddy, D. (2021). Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives. Semantic Scholar. Available at: [Link]
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Gupta, A., & Singh, J. (2012). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Current Drug Discovery Technologies. Available at: [Link]
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Khan, I., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances. Available at: [Link]
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Sharma, S., et al. (2012). QSAR study of 2,4-dioxothiazolidine antidiabetic compounds. Der Pharma Chemica. Available at: [Link]
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Shilkar, D., & Yasmin, S. (2023). Molecular Docking Studies of Novel Thiazolidinedione derivatives as PPARγ Modulators. Journal of Pharmaceutical Chemistry. Available at: [Link]
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Kumar, K.S., Rao, A., & Reddy, D. (2021). Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives. Semantic Scholar. Available at: [Link]
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Trivedi, G., et al. (2025). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research. Available at: [Link]
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Sharma, S., & Mumtaz, S. (2020). In Silico ADMET and Docking Studies of Thiazolidinedione-acetic-acid Hybrids as Antidiabetics with Cardioprotection. Letters in Drug Design & Discovery. Available at: [Link]
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Kumar, M., et al. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders. Available at: [Link]
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S, S., & S, R. (2024). Molecular Docking Studies of Thiazolidinediones on Receptor for Advanced Glycation End Products (RAGE). International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
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El-Gazzar, M.G., et al. (2024). In-silico Study of Molecular Docking and Dynamics Simulations for N-Substituted Thiazolidinones Derived from (R)-Carvone Targeting PPAR-γ Protein: Synthesis and Characterization. Journal of Molecular Structure. Available at: [Link]
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The Architectural Blueprint of Efficacy: A Deep Dive into the Structure-Activity Relationship of 2-(m-Tolyl)thiazolidine Analogs
An In-depth Technical Guide for Drug Discovery Professionals
The thiazolidine scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its diverse pharmacological activities.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a general overview to provide a granular investigation into the structure-activity relationship (SAR) of a specific, promising subclass: 2-(m-Tolyl)thiazolidine analogs. By dissecting the influence of molecular architecture on biological function, we aim to furnish a strategic framework for the rational design of next-generation therapeutics.
The 2-(m-Tolyl)thiazolidine Core: A Privileged Starting Point
The foundational 2-(m-Tolyl)thiazolidine structure presents a unique combination of steric and electronic properties. The meta-tolyl group, with its methyl substituent, introduces a moderate lipophilic character and specific steric bulk that dictates the initial vector for molecular interactions with biological targets. Understanding the intrinsic properties of this core is paramount before exploring the impact of further functionalization.
Thiazolidine-based compounds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4] The versatility of this heterocyclic system stems from the reactive sites on the thiazolidine ring, which allow for a multitude of chemical modifications.
Synthetic Strategies: Building the Molecular Toolkit
The synthesis of 2-(m-Tolyl)thiazolidine analogs typically involves a multi-step process, with the key step being the cyclization to form the thiazolidine ring. A common and efficient method is the reaction of an appropriate aldehyde (m-tolualdehyde) with a compound containing a thiol and an amine group, often in the presence of a suitable catalyst.
A widely employed synthetic route for related thiazolidinedione derivatives is the Knoevenagel condensation.[5][6] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as thiazolidine-2,4-dione, often in the presence of a base like piperidine or morpholine.[6][7]
Caption: A generalized workflow for the synthesis of 2-(m-Tolyl)thiazolidine analogs.
Experimental Protocol: Knoevenagel Condensation for Thiazolidinedione Analogs
This protocol outlines a general procedure for the synthesis of 5-substituted-2,4-thiazolidinedione derivatives, which is a common strategy for creating analogs for SAR studies.
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-thiazolidinedione and the desired substituted benzaldehyde in a suitable solvent (e.g., absolute ethanol).[6]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or morpholine, to the reaction mixture.[6][7]
-
Reaction: Reflux the mixture for a duration determined by reaction monitoring (e.g., 4-8 hours).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, 1H-NMR, and Mass Spectrometry.[7][8]
Decoding the Structure-Activity Relationship
The biological activity of 2-(m-Tolyl)thiazolidine analogs is exquisitely sensitive to the nature and position of substituents on both the thiazolidine ring and the tolyl moiety. The following sections dissect the SAR based on reported findings for related thiazolidine derivatives.
Impact of Substituents on the Aryl Ring
Modifications to the tolyl ring, or its replacement with other aryl groups, can significantly modulate activity. The electronic nature of the substituents plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (NO2), chloro (Cl), or bromo (Br) groups, on the benzylidene portion of thiazolidinedione derivatives has been shown to enhance antibacterial activity against Gram-negative bacteria like E. coli.[9] These groups can increase the acidity of the N-H proton of the thiazolidine ring, potentially leading to stronger interactions with biological targets.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (OCH3) or hydroxyl (OH) groups can enhance activity against Gram-positive bacteria and fungi.[9] In the context of antidiabetic activity, the presence of electron-releasing groups has been associated with improved efficacy.[9]
Caption: Influence of aryl ring substituents on biological activity.
Modifications of the Thiazolidine Ring
The thiazolidine ring itself offers multiple sites for modification, each with a distinct impact on the molecule's overall properties and biological activity.
-
Position 3 (Nitrogen Atom): Substitution at the N-3 position can influence the molecule's polarity and hydrogen bonding capacity. The introduction of different aryl or heteroaryl rings at this position has been explored to modulate anti-HIV and other activities.[10]
-
Position 5: The substituent at the 5-position of the thiazolidinone ring is a critical determinant of activity. The introduction of a benzylidene moiety via Knoevenagel condensation is a common strategy. The nature of the substituent on this exocyclic double bond directly impacts the electronic and steric profile of the molecule. For instance, small hydrophobic groups at the 5th position of thiazolidinone have been shown to be favorable for certain activities.[5]
Quantitative Analysis and In Silico Modeling
To move from qualitative SAR to predictive models, quantitative structure-activity relationship (QSAR) studies and molecular docking are indispensable tools.
QSAR Studies
QSAR models correlate the physicochemical properties of a series of compounds with their biological activities.[1][11] These models can help identify the key molecular descriptors that govern activity, such as lipophilicity (logP), molar volume, and electronic parameters. For thiazolidinone derivatives, lipophilicity has been identified as a significant factor influencing their binding affinity to targets like COX-2.[12]
Molecular Docking
Molecular docking simulations provide insights into the binding modes of ligands within the active site of a biological target.[12] These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For example, docking studies of thiazolidinone derivatives with the PPAR-γ receptor have helped to elucidate the structural basis for their antidiabetic effects.[7]
Table 1: Hypothetical SAR Data for 2-(m-Tolyl)thiazolidine Analogs
| Compound ID | R1 (on Tolyl Ring) | R2 (at Position 5) | Antibacterial MIC (µg/mL) vs. S. aureus | Antidiabetic Activity (% Inhibition of α-amylase) |
| 1a | H | H | 64 | 35 |
| 1b | 4-Cl | H | 32 | 40 |
| 1c | 4-OCH3 | H | 128 | 55 |
| 2a | H | =CH-Ph | 16 | 60 |
| 2b | H | =CH-(4-NO2-Ph) | 8 | 65 |
| 2c | H | =CH-(4-OH-Ph) | 32 | 75 |
This table presents illustrative data to demonstrate SAR principles. Actual values would be determined experimentally.
Conclusion and Future Directions
The 2-(m-Tolyl)thiazolidine scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of systematic chemical modification and rigorous biological evaluation. Future research should focus on:
-
Expansion of the Analog Library: Synthesis of a wider range of derivatives with diverse substituents to further probe the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their effects.
-
In Vivo Evaluation: Progression of the most promising candidates to in vivo models to assess their efficacy and pharmacokinetic profiles.[6][7]
By integrating synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of 2-(m-Tolyl)thiazolidine analogs can be unlocked, paving the way for the discovery of new and effective drugs.
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The Emerging Frontier of Thiazolidine-2,4-diones: A Technical Guide to Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is in a perpetual state of evolution, demanding novel chemical scaffolds that can selectively target tumor cells while minimizing off-target toxicities. Among the promising classes of heterocyclic compounds, thiazolidine-2,4-diones (TZDs) have garnered significant attention for their therapeutic potential beyond their established role as antidiabetic agents.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the core biology, medicinal chemistry, and preclinical evaluation of novel thiazolidine-2,4-dione-based anticancer compounds.
The Thiazolidine-2,4-dione Core: A Privileged Scaffold in Anticancer Drug Discovery
The thiazolidine-2,4-dione ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4.[3] This "privileged scaffold" is readily amenable to chemical modification at the C-5 position and the N-3 position, allowing for the generation of diverse chemical libraries with a wide range of biological activities. The versatility of the TZD core has enabled the development of compounds that can modulate a variety of cancer-related signaling pathways, leading to the suppression of tumor growth, induction of apoptosis, and inhibition of metastasis.[4]
Unraveling the Multifaceted Mechanisms of Action
The anticancer effects of thiazolidine-2,4-dione derivatives are not mediated by a single, universal mechanism. Instead, these compounds exhibit a remarkable ability to interact with multiple intracellular targets, leading to a synergistic antitumor response. The known mechanisms can be broadly categorized into Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-dependent and PPARγ-independent pathways.
PPARγ-Dependent Anticancer Activity
Thiazolidine-2,4-diones are well-established agonists of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[2] Interestingly, PPARγ is also expressed in various cancer cell types, and its activation by TZD ligands can lead to a cascade of events that inhibit cancer cell proliferation and induce apoptosis.[2] The binding of a TZD to PPARγ results in the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Figure 2: Diverse Anticancer Mechanisms of Thiazolidine-2,4-diones.
Structure-Activity Relationship (SAR) Insights for Rational Drug Design
The anticancer potency of thiazolidine-2,4-dione derivatives is exquisitely sensitive to the nature of the substituents at the C-5 and N-3 positions of the TZD core. [4]Understanding these structure-activity relationships is paramount for the rational design of novel and more effective anticancer agents.
The C-5 position is typically substituted with a benzylidene or a related aromatic moiety. The electronic and steric properties of the substituents on this aromatic ring have a profound impact on the compound's activity. Generally, the introduction of electron-withdrawing groups or bulky hydrophobic groups can enhance the anticancer efficacy.
The N-3 position of the TZD ring offers another avenue for structural modification. The introduction of various alkyl or aryl groups at this position can influence the compound's pharmacokinetic properties and its interaction with target proteins.
| General Structure | R1 (at C-5) | R2 (at N-3) | Key SAR Observations | Reference |
| Aryl, Heteroaryl | H, Alkyl, Aryl | Substituents on the C-5 aryl ring significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro) often enhance potency. Bulky groups can improve binding to hydrophobic pockets of target enzymes. Modifications at the N-3 position can modulate solubility and cell permeability. | [4][5] |
Data Presentation: A Survey of Potent Thiazolidine-2,4-dione Anticancer Compounds
The following table summarizes the in vitro cytotoxic activity of a selection of promising thiazolidine-2,4-dione derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12a | Caco-2 (Colon) | 2 | [5] |
| HepG-2 (Liver) | 10 | [5] | |
| MDA-MB-231 (Breast) | 40 | [5] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | NCI-H522 (Lung) | 1.36 | [6] |
| COLO 205 (Colon) | 1.64 | [6] | |
| RXF 393 (Renal) | 1.15 | [6] | |
| MDA-MB-468 (Breast) | 1.11 | [6] | |
| 5-benzylidene-3-(3-bromopropyl)thiazolidine-2,4-dione | Various | 4.4 - 4.7 | [7] |
| Thiazolidine-4-one derivative (39) | MDA-MB-231 (Breast) | 1.9 | [8] |
| HepG2 (Liver) | 5.4 | [8] | |
| HT-29 (Colon) | 6.5 | [8] | |
| Compound 12 | K562 (Leukemia) | 0.4 | [4] |
| CEM (Leukemia) | 13.94 | [4] |
Essential Experimental Protocols for Preclinical Evaluation
The successful development of novel thiazolidine-2,4-dione-based anticancer compounds relies on a robust and well-validated preclinical evaluation workflow. This section provides detailed, step-by-step methodologies for key in vitro assays.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the TZD compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Elucidation of Apoptosis: Flow Cytometry with Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the TZD compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Apoptotic Protein Expression: Western Blotting for Bcl-2 and Bax
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 3: A Typical Experimental Workflow for Evaluating TZD Anticancer Compounds.
Conclusion and Future Directions
Thiazolidine-2,4-dione derivatives represent a highly promising and versatile class of compounds in the ongoing quest for novel anticancer therapies. Their ability to modulate multiple key signaling pathways, coupled with the amenability of their core structure to chemical modification, provides a fertile ground for the development of next-generation targeted treatments. The in-depth understanding of their mechanisms of action, guided by robust preclinical evaluation as outlined in this guide, will be instrumental in translating the therapeutic potential of these compounds from the laboratory to the clinic. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of TZD derivatives to enhance their efficacy and minimize potential side effects, ultimately paving the way for their successful clinical application.
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Taghour, M. S., Elkady, H., Eldehna, W. M., El-Deeb, N., Kenawy, A. M., Elkaeed, E. B., & Ezz, A. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1903. [Link]
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Singh, S., & Kumar, V. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Pharmaceuticals, 15(10), 1249. [Link]
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Vijaya Laxmi, S., Rajitha, G., & Rajitha, B. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of the Iranian Chemical Society, 14(3), 575-585. [Link]
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Unnisa, A., Sriram, D., Yogeeswari, P., & Kantevari, S. (2025). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Open Access Research Journal of Biology and Pharmacy, 15(01), 034-047. [Link]
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Vijaya Laxmi, S., Rajitha, G., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(3), 101-110. [Link]
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Kumar, A., Singh, J., & Sharma, S. (2025). Five Years of Research on 2,4-Thiazolidinediones as Anticancer Agents: Medicinal Chemistry Insights (2020–2024). RSC Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for the Multi-Component Synthesis of Thiazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Scaffold - A Cornerstone in Medicinal Chemistry
Thiazolidine, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] These compounds have garnered significant attention for their broad therapeutic potential, including anti-diabetic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5] The well-known glitazone class of anti-diabetic drugs, for instance, features a thiazolidinedione core, highlighting the clinical significance of this heterocyclic system.[6][7]
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like thiazolidine derivatives from simple starting materials in a single step.[1] These reactions offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced waste generation, and simplified purification procedures, aligning with the principles of green chemistry.[1][8] This application note provides a detailed protocol for a classic three-component synthesis of thiazolidin-4-one derivatives, a common and versatile class of thiazolidines.
Core Principle: The Three-Component Condensation Reaction
The most prevalent and straightforward method for synthesizing 2,3-disubstituted thiazolidin-4-ones is a one-pot, three-component cyclocondensation reaction.[9][10] This reaction brings together a primary amine, an aldehyde, and a mercaptocarboxylic acid (most commonly thioglycolic acid).[9][11] The elegance of this approach lies in its convergent nature, where molecular complexity is rapidly built in a single synthetic operation.
Reaction Mechanism: A Stepwise Look at Bond Formation
The reaction proceeds through a well-established mechanism. The initial and rate-determining step is the formation of an imine (Schiff base) from the condensation of the primary amine and the aldehyde.[9][12] This is followed by the nucleophilic attack of the thiol group from thioglycolic acid on the imine carbon. The final step involves an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, with the elimination of a water molecule to form the stable five-membered thiazolidin-4-one ring.[9][12]
Caption: Reaction mechanism for the three-component synthesis of thiazolidin-4-ones.
Experimental Protocol: Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol outlines a general procedure for the synthesis of a library of thiazolidin-4-one derivatives.
Materials and Reagents
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Thioglycolic acid
-
Toluene (or other suitable solvent like ethanol)
-
Anhydrous zinc chloride (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, dissolve the primary amine (1.0 mmol) and the aldehyde (1.0 mmol) in toluene (20 mL). The Dean-Stark apparatus is crucial for azeotropically removing the water formed during the reaction, which drives the equilibrium towards product formation.
-
Imine Formation: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Thioglycolic Acid: Add thioglycolic acid (1.1 mmol) to the reaction mixture. A slight excess of the acid is used to ensure complete conversion. For less reactive substrates, a catalytic amount of anhydrous zinc chloride can be added at this stage.[13]
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and continue refluxing for 4-12 hours.[13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by washing with a saturated solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted thioglycolic acid and catalyst.
-
Separate the organic layer and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure thiazolidin-4-one derivative.[7]
Caption: Experimental workflow for the three-component synthesis of thiazolidin-4-ones.
Quantitative Data Summary
| Component | Molar Ratio | Example Amount (for 1 mmol scale) | Notes |
| Primary Amine | 1.0 | Varies based on MW | The limiting reagent. |
| Aldehyde | 1.0 | Varies based on MW | Can be aromatic or aliphatic. |
| Thioglycolic Acid | 1.1 | ~0.101 g (0.077 mL) | A slight excess is recommended. |
| Toluene | - | 20 mL | Solvent; allows for azeotropic water removal. |
| ZnCl₂ (optional) | Catalytic | ~5-10 mol% | Used for less reactive substrates. |
| Expected Yield | 60-95% (highly substrate-dependent) |
Variations and Green Chemistry Approaches
While the toluene-reflux method is robust, several variations have been developed to improve reaction times, yields, and environmental friendliness.
| Method | Catalyst/Solvent | Conditions | Advantages |
| Microwave-assisted Synthesis | Various solvents (e.g., water, ethanol) | Microwave irradiation | Rapid reaction times, often higher yields.[6] |
| Ultrasound-promoted Synthesis | Water | Sonication | Environmentally friendly, can enhance reaction rates.[1] |
| Solid-supported Catalysis | I₂-Silica, K₂CO₃ | Heating (70-80°C) | Easy catalyst removal, cleaner reaction profile.[7] |
| Deep Eutectic Solvents (DES) | Choline chloride-based DES | Heating | Acts as both solvent and catalyst, biodegradable.[4] |
| Catalyst-free | Dry Toluene | Reflux | Avoids metal catalysts, simplifies purification.[10] |
These "green" approaches often lead to shorter reaction times, milder conditions, and the avoidance of hazardous organic solvents, making them attractive alternatives for sustainable chemical synthesis.[7][8]
Characterization of Synthesized Thiazolidine Derivatives
The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic and physical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Key diagnostic signals in the ¹H NMR spectrum include a singlet for the C5-methylene protons (CH₂) of the thiazolidine ring and a singlet for the C2-proton (CH).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O (amide carbonyl) stretch is typically observed around 1670-1690 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all three components.
-
Melting Point (m.p.): A sharp melting point is indicative of a pure crystalline compound.
Conclusion
Multi-component reactions provide a highly efficient and versatile platform for the synthesis of medicinally important thiazolidine derivatives. The three-component condensation of an amine, an aldehyde, and thioglycolic acid is a robust and adaptable method for generating libraries of thiazolidin-4-ones for drug discovery and development. By understanding the underlying mechanism and exploring modern, greener synthetic variations, researchers can readily access these valuable scaffolds for further biological evaluation.
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MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]
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PubMed Central. (2019, October 23). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Retrieved from [Link]
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solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (2016, March 29). Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]
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IOSR Journal. (2017, November 23). A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. Retrieved from [Link]
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The Strategic Synthesis of Novel Antidiabetic Agents: Application of 2-(m-Tolyl)thiazolidine Derivatives
Introduction: The Thiazolidinedione Scaffold in Diabetes Therapy
The global rise in type 2 diabetes mellitus has necessitated the development of innovative therapeutic agents. Among the arsenal of oral antidiabetic drugs, the thiazolidinedione (TZD) class has been pivotal.[1] TZDs, such as Rosiglitazone and Pioglitazone, function as potent insulin sensitizers, primarily by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] Activation of this nuclear receptor modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved glycemic control.[2][4] The core chemical structure of these drugs is the thiazolidine-2,4-dione ring, and strategic substitutions on this scaffold are key to their pharmacological activity.[1] This guide provides an in-depth exploration of the application of 2-(m-Tolyl)thiazolidine derivatives in the synthesis of novel TZD-based antidiabetic agents, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. The focus is on a versatile and efficient synthetic route commencing from 3-(m-tolyl)thiazolidine-2,4-dione, a key intermediate derived from m-toluidine.
The Rationale for the 2-(m-Tolyl) Moiety
The incorporation of the m-tolyl group at the N-3 position of the thiazolidinedione ring is a deliberate design choice aimed at exploring the structure-activity relationship (SAR) of novel TZD analogues. The nature of the substituent at this position can significantly influence the molecule's binding affinity to the PPARγ receptor, as well as its pharmacokinetic and pharmacodynamic properties. The m-tolyl group provides a specific steric and electronic profile that can be systematically varied in subsequent synthetic steps to optimize for therapeutic efficacy and safety.
Mechanism of Action: PPARγ Agonism
Thiazolidinediones exert their therapeutic effects by acting as selective agonists of PPARγ.[2][4] This receptor is highly expressed in adipose tissue, but also present in muscle and liver cells.[5] The binding of a TZD ligand to PPARγ induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of numerous genes involved in insulin signaling, glucose uptake, and lipid metabolism.[2] The net effect is a reduction in insulin resistance, a hallmark of type 2 diabetes.
Figure 1: Simplified signaling pathway of Thiazolidinedione (TZD) action via PPARγ activation.
Synthetic Protocols: From m-Toluidine to Bioactive TZDs
The synthesis of 5-arylidene-3-(m-tolyl)thiazolidine-2,4-diones, a promising class of antidiabetic candidates, is a two-step process. The first step involves the preparation of the key intermediate, 3-(m-tolyl)thiazolidine-2,4-dione. The second step is a Knoevenagel condensation with various substituted aromatic aldehydes to generate a library of diverse TZD derivatives.
Protocol 1: Synthesis of 3-(m-Tolyl)thiazolidine-2,4-dione
This protocol outlines the synthesis of the core intermediate.
Materials:
-
m-Toluidine
-
Chloroacetic acid
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Thiazolidine-2,4-dione Formation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (0.6 mole) in 60 mL of water.[6] In a separate beaker, dissolve thiourea (0.6 mole) in 60 mL of water.[6]
-
Add the thiourea solution to the chloroacetic acid solution with continuous stirring. A white precipitate may form.[6]
-
Slowly add 60 mL of concentrated hydrochloric acid to the reaction mixture.[6]
-
Gently heat the mixture to reflux (approximately 100-110°C) and maintain reflux for 10-15 hours.[6]
-
Upon cooling, a solid mass of white needles of 2,4-thiazolidinedione should form.[6] Filter the product and wash with cold water to remove any residual acid.[6]
-
N-Arylation: The synthesis of 3-(m-tolyl)thiazolidine-2,4-dione from the parent 2,4-thiazolidinedione and an appropriate m-tolyl source would then be carried out. A general method for N-substitution involves deprotonation of the thiazolidinedione with a suitable base (e.g., potassium carbonate) followed by reaction with an m-tolyl halide in a solvent like DMF.
Protocol 2: Synthesis of 5-Arylidene-3-(m-tolyl)thiazolidine-2,4-diones via Knoevenagel Condensation
This protocol details the synthesis of the final TZD derivatives.[1]
Materials:
-
3-(m-Tolyl)thiazolidine-2,4-dione (from Protocol 1)
-
Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute ethanol
-
Morpholine (catalyst)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 20 mmol of 3-(m-tolyl)thiazolidine-2,4-dione and 20 mmol of the desired substituted benzaldehyde in 10 mL of absolute ethanol.[1]
-
Catalyst Addition: Add morpholine (10 mol%) to the reaction mixture as a catalyst.[1]
-
Reaction Execution: Heat the mixture to reflux and continue for approximately 2 hours, collecting the water generated in the Dean-Stark trap.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.[1]
-
Purification: Filter the resulting crude product under reduced pressure, wash with cold water, and purify by recrystallization from absolute ethanol.[1] The expected yields for these derivatives typically range from 55-90%.[1]
Figure 2: Experimental workflow for the Knoevenagel condensation synthesis.
Data Presentation and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound ID | Substituted Benzaldehyde Used | Yield (%) | Melting Point (°C) |
| 7a | Benzaldehyde | 85 | 160-162 |
| 7b | 4-Chlorobenzaldehyde | 90 | 188-190 |
| 7c | 4-Methylbenzaldehyde | 82 | 174-176 |
| 7d | 4-Methoxybenzaldehyde | 75 | 198-200 |
| 7e | 4-(Dimethylamino)benzaldehyde | 55 | 210-212 |
Note: The data in this table is representative and based on reported values for similar syntheses. Actual results may vary.[1]
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to C=O stretching in the thiazolidinedione ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the m-tolyl group, the thiazolidinedione ring, and the arylidene moiety. The chemical shifts and coupling constants will provide detailed structural information.
Conclusion and Future Perspectives
The synthetic route detailed herein, utilizing 2-(m-Tolyl)thiazolidine derivatives, presents a robust and efficient method for the generation of a diverse library of novel thiazolidinedione compounds. The Knoevenagel condensation is a reliable and high-yielding reaction for this purpose. The synthesized compounds, with their potential to act as PPARγ agonists, are promising candidates for further investigation as antidiabetic agents. Future work should focus on in-vitro and in-vivo biological evaluation of these compounds to determine their efficacy and safety profiles. Docking studies can further elucidate the binding interactions with the PPARγ receptor, guiding the design of next-generation TZD therapeutics with improved potency and reduced side effects.
References
- Nawale, S. L., & Dhake, A. S. (2012). Synthesis and biological evaluation of some new 5-substituted-2,4-thiazolidinedione derivatives as potential anti-diabetic agents. Journal of the Korean Chemical Society, 56(3), 346-351.
- Kumar, A., et al. (2010). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 34(8), 1645-1648.
- Aslam, M., et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLoS ONE, 16(3), e0247619.
- Kumar, A., et al. (2010). An ecofriendly baker's yeast catalyzed Knoevenagel condensation of aromatic aldehydes and active methylene compounds has been performed. New Journal of Chemistry.
- Gastroprotective effect of rhodanine and 2,4-thiazolidinediones scaffolds in rat stomachs by contribution of anti-apoptotic (BCL-2) and tumor suppressor (P53) proteins.
- Thaizolidinediones serve as a boom in the Antidiabetic therapy by increasing the sensitivity towards insulin.
- PPARs consist of three isoforms (α, γ, β/δ) involved in glucose and lipid metabolism, with PPAR-γ being predominantly expressed in adipose tissue and the liver.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
- A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PubMed.
- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives.
- Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical applic
- Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. PubMed Central.
- Thiazolidinediones or TZDs act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG). Wikipedia.
- SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.
- A series of novel 5-[4-(substituted) benzylidine]thiazolidine-2,4-dione have been synthesized and evaluated for antidiabetic activity on male Wistar rats by Oral Glucose Tolerance Test (OGTT) method using pioglitazone as standard. Hilaris Publisher.
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- 1. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Characterization of 2-(m-Tolyl)thiazolidine as a Peroxisome Proliferator-Activated Receptor (PPAR) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of PPARs and the Quest for Novel Ligands
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors that play a pivotal role in regulating systemic energy homeostasis, lipid and glucose metabolism, and inflammation.[1][2] The three primary isoforms—PPARα, PPARγ, and PPARβ/δ—are expressed in various tissues and orchestrate distinct but often complementary physiological processes.[1] PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver, and is the target of fibrate drugs used to treat hyperlipidemia.[3] PPARγ is predominantly found in adipose tissue and is central to adipogenesis and insulin sensitization, making it the target for the thiazolidinedione (TZD) class of antidiabetic drugs.[1][3][4] PPARβ/δ is more ubiquitously expressed and is involved in fatty acid oxidation and the regulation of cholesterol metabolism.[3]
The therapeutic success of existing PPAR agonists has validated these receptors as critical drug targets. However, adverse side effects associated with current therapies, such as weight gain and edema with some TZDs, underscore the urgent need for novel ligands with improved efficacy and safety profiles.[1] Thiazolidine-based chemical scaffolds have proven to be a fertile ground for the development of potent PPARγ modulators.[4][5] This guide focuses on 2-(m-Tolyl)thiazolidine , a novel derivative of the core thiazolidine structure, and provides a comprehensive framework for its characterization as a potential PPAR ligand.
This document serves as a detailed guide for researchers, outlining the essential in vitro assays required to determine the binding affinity, functional activity, and downstream genetic regulation of 2-(m-Tolyl)thiazolidine on PPARs. The protocols provided are designed to be self-validating, with clear causality behind experimental choices, ensuring scientific rigor and reproducibility.
Section 1: Synthesis and Preparation of 2-(m-Tolyl)thiazolidine
The initial step in characterizing any novel compound is its synthesis and purification. While various methods exist for creating thiazolidine derivatives, a common and effective approach for synthesizing 2-aryl-thiazolidines involves the condensation of cysteamine with an appropriate aldehyde.
Proposed Synthetic Pathway
The synthesis of 2-(m-Tolyl)thiazolidine can be achieved via the acid-catalyzed condensation of m-tolualdehyde with cysteamine hydrochloride.
Caption: Proposed synthesis of 2-(m-Tolyl)thiazolidine.
Protocol: Synthesis of 2-(m-Tolyl)thiazolidine
-
Rationale: This one-pot reaction forms a thiazolidine ring through the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of m-tolualdehyde, followed by intramolecular cyclization via the amino group. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion.
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add m-tolualdehyde (1.0 eq) and cysteamine hydrochloride (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(m-Tolyl)thiazolidine.
-
Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Compound Preparation for Bioassays
-
Rationale: Proper solubilization and storage are critical for obtaining accurate and reproducible biological data. DMSO is a standard solvent for creating high-concentration stock solutions of organic compounds for in vitro screening.
-
Prepare a 10 mM stock solution of purified 2-(m-Tolyl)thiazolidine in sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Section 2: Determining Ligand Binding Affinity
The first crucial step in characterizing a potential new drug is to confirm that it physically interacts with its intended target. A competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the binding affinity of a test compound to a PPAR isoform.[6][7][8]
Principle of the TR-FRET Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled PPAR ligand (tracer) from the PPAR Ligand Binding Domain (LBD) by the unlabeled test compound. The PPAR-LBD is tagged (e.g., with GST), and a Terbium (Tb)-labeled antibody against the tag is used. When the fluorescent tracer is bound to the PPAR-LBD, excitation of the Tb-donor fluorophore results in energy transfer to the tracer's acceptor fluorophore, producing a high TR-FRET signal. A test compound that binds to the LBD will displace the tracer, disrupting FRET and causing a decrease in the signal.[8]
Caption: TR-FRET competitive binding assay principle.
Protocol: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay
-
Self-Validation: This protocol includes positive (known agonist, e.g., Rosiglitazone) and negative (DMSO vehicle) controls. A successful assay will show a large signal window between these controls and a dose-dependent signal decrease with the positive control, against which the test compound's performance can be validated. All steps should be performed at room temperature.[9]
Materials:
-
LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (e.g., Thermo Fisher Scientific, contains PPARγ-LBD, Fluormone™ Pan-PPAR Green tracer, Tb-anti-GST antibody, and assay buffer)[6]
-
2-(m-Tolyl)thiazolidine (Test Compound)
-
Rosiglitazone (Positive Control)
-
DMSO (Vehicle Control)
-
384-well, low-volume, black microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare the complete TR-FRET assay buffer by adding DTT to a final concentration of 5 mM, as per the manufacturer's instructions.[9]
-
Prepare Compound Dilutions: a. Create a serial dilution series of the test compound and the positive control (Rosiglitazone) in DMSO. b. Dilute these stocks into the complete assay buffer to create 2X working solutions. The final DMSO concentration in the assay should be ≤1%.
-
Dispense Reagents: a. Add 10 µL of each 2X compound dilution (or vehicle control) to the appropriate wells of the 384-well plate. b. Prepare a 2X mixture of PPARγ-LBD and Tb-anti-GST antibody in the complete assay buffer at the concentrations recommended by the manufacturer (e.g., 10 nM Tb-anti-GST Ab, 1 nM GST-PPARγ LBD).[7] c. Add 10 µL of the 2X receptor/antibody mixture to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET enabled microplate reader. b. Set the excitation to 340 nm and measure emission at two wavelengths: 495 nm (Terbium emission) and 520 nm (FRET-specific emission). c. The TR-FRET ratio (520 nm / 495 nm) is calculated for each well.
Data Analysis
-
Normalize the data by setting the vehicle control (DMSO) as 100% and a control with excess unlabeled ligand as 0%.
-
Plot the normalized TR-FRET ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant for the receptor (values provided by the assay kit manufacturer).
Section 3: Assessing Functional Receptor Activation
Confirming physical binding is necessary but not sufficient. A compound must also elicit a biological response. A cell-based luciferase reporter assay is the gold standard for determining whether a ligand acts as an agonist (activator) or antagonist (inhibitor) of its target receptor.[10][11][12]
Principle of the Luciferase Reporter Assay
This assay utilizes a host cell line (e.g., HEK293) engineered to express two key components: 1) a chimeric PPAR receptor, where the native DNA-binding domain is replaced with that of the yeast GAL4 protein, and 2) a reporter gene (firefly luciferase) under the control of a GAL4 Upstream Activation Sequence (UAS) promoter.[10] When an agonist binds to the PPAR-LBD of the chimera, the activated complex binds to the UAS and drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of PPAR activation.[11][12]
Caption: Principle of the GAL4-PPAR Luciferase Reporter Assay.
Protocol: PPARγ Luciferase Reporter Assay
-
Causality: This protocol is designed to measure the direct consequence of receptor activation: new gene expression. The use of a chimeric receptor and a specific response element (GAL4/UAS) ensures that the signal is highly specific to the activity of the introduced PPAR-LBD, minimizing off-target effects from endogenous transcription factors in the host cells.
Materials:
-
PPARγ Reporter Cell Line (e.g., INDIGO Biosciences or BPS Bioscience)[10][13]
-
Cell Recovery and Compound Screening Media (provided with cells or prepared as recommended, e.g., MEM with 10% FBS)[13]
-
2-(m-Tolyl)thiazolidine (Test Compound)
-
Rosiglitazone (Positive Control Agonist)
-
GW9662 (Optional Positive Control Antagonist)
-
DMSO (Vehicle Control)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega)[14]
-
Luminometer
Procedure:
-
Cell Plating: a. Rapidly thaw the cryopreserved reporter cells in a 37°C water bath following the supplier's protocol.[10][11] b. Resuspend the cells in the recommended recovery or plating medium. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare 2X serial dilutions of the test compound and controls in Compound Screening Medium. b. After the 24-hour incubation, discard the plating medium and add 100 µL of the appropriate compound dilutions to each well.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Cell Lysis and Luminescence Reading: a. Prepare the luciferase assay reagent according to the manufacturer's instructions.[14] b. Remove the plates from the incubator and allow them to equilibrate to room temperature. c. Remove the compound-containing medium from the wells. d. Add 20-100 µL of cell lysis buffer (if required by the kit) or directly add the "one-step" luciferase reagent to each well. e. Incubate for 5-10 minutes to ensure complete cell lysis. f. Measure luminescence using a plate-reading luminometer, typically with a 2-second delay and a 10-second integration time.[14]
Data Analysis
-
Calculate the "Fold Activation" for each well by dividing its Relative Light Unit (RLU) value by the average RLU of the vehicle control wells.
-
Plot the Fold Activation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and the maximum efficacy (Emax) relative to the positive control.
Section 4: Quantifying Downstream Target Gene Expression
The ultimate validation of a PPAR agonist's activity is its ability to regulate the expression of endogenous target genes in a relevant cell type. Quantitative Real-Time PCR (qPCR) is a highly sensitive method for measuring these changes in gene expression.
Rationale and Target Gene Selection
Upon activation, PPARs regulate genes involved in lipid metabolism and transport.[3][15] Measuring the mRNA levels of well-established PPAR target genes provides definitive proof of the compound's mechanism of action.
-
Selected Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): A rate-limiting enzyme in mitochondrial fatty acid oxidation, known to be a target of PPARα and PPARγ.[15][16][17]
-
ACSL1 (Acyl-CoA Synthetase Long Chain Family Member 1): Involved in the activation of fatty acids, its expression is modulated by PPARγ.[18][19]
-
Housekeeping Gene (e.g., GAPDH, ACTB): Used for normalization of the data.
-
Protocol: qPCR for PPAR Target Gene Expression
-
Trustworthiness: This protocol relies on the 2-ΔΔCt method for data analysis, which is a standardized and widely accepted method for quantifying relative changes in gene expression.[18] Including a no-reverse-transcriptase control and a no-template control will validate the specificity of the amplification.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or adipocyte cell line (e.g., 3T3-L1)
-
Appropriate cell culture media and reagents
-
2-(m-Tolyl)thiazolidine and controls
-
RNA extraction kit (e.g., RNeasy, Qiagen)
-
cDNA synthesis kit (e.g., iScript, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for CPT1A, ACSL1, and a housekeeping gene
-
qPCR-compatible plates and seals
-
Real-Time PCR instrument
Procedure:
-
Cell Culture and Treatment: a. Plate cells (e.g., HepG2) in 6-well plates and grow to ~80% confluency. b. Treat the cells with the test compound (at its EC₅₀ concentration), a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO) for 24-48 hours.
-
RNA Extraction: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. b. Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA. b. Run the reaction on a qPCR instrument using a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 10s and 60°C for 30s).[18] c. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis (2-ΔΔCt Method)
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample: ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
Calculate Fold Change: Determine the relative expression level: Fold Change = 2-ΔΔCt
Section 5: Data Summary and Interpretation
A systematic characterization of 2-(m-Tolyl)thiazolidine would generate quantitative data across multiple assays. Presenting this data in a clear, tabular format allows for easy comparison and interpretation.
Table 1: Hypothetical Characterization Data for 2-(m-Tolyl)thiazolidine
| Assay | Parameter | PPARγ | PPARα | PPARβ/δ |
| TR-FRET Binding | Ki (µM) | 0.85 | > 50 | > 50 |
| Luciferase Reporter | EC₅₀ (µM) | 1.2 | > 100 | > 100 |
| Luciferase Reporter | Emax (% of Rosiglitazone) | 95% | N/A | N/A |
| qPCR (HepG2 cells) | CPT1A Fold Change | 4.5 ± 0.6 | - | - |
| qPCR (HepG2 cells) | ACSL1 Fold Change | 6.2 ± 0.9 | - | - |
-
Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-(m-Tolyl)thiazolidine is a potent and selective agonist for PPARγ. The low micromolar Ki and EC₅₀ values indicate strong binding and functional activation. The high Emax suggests it is a full agonist, comparable to Rosiglitazone. Crucially, the compound demonstrates selectivity, with minimal activity at the α and β/δ isoforms. The significant upregulation of target genes CPT1A and ACSL1 in a relevant cell line confirms its mechanism of action at the level of endogenous gene regulation.
References
-
Mahendra G S, Revanasiddappa Bistuvalli Chandrashekara, Ashwini Prabhu, et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances. Available at: [Link]
- Tyagi, S., Gupta, P., Saini, A. S., Kaushal, A., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240.
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Patel, L., Passante, E., & Kerkar, S. (2021). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghosh, M., & Karki, R. (2022). Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3) Reporter Assay System. INDIGO Biosciences Technical Manual. Available at: [Link]
-
Yuan, H., et al. (2021). Overexpression CPT1A reduces lipid accumulation via PPARα/CD36 axis to suppress the cell proliferation in ccRCC. Journal of Cancer, 12(1), 123-134. Available at: [Link]
-
Pujar, G. V., et al. (2011). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 18(33), 5143-5173. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences Technical Manual. Available at: [Link]
-
Maste, M., et al. (2025). Identification of novel thiazolidine-4-one based hits as potential PPARγ modulators through in silico workflow and validation through in vitro studies. Natural Product Research. Available at: [Link]
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Al-Sultan, A. A., et al. (2021). Activation of the Peroxisome Proliferator-Activated Receptors (PPAR-α/γ) and the Fatty Acid Metabolizing Enzyme Protein CPT1A by Camel Milk Treatment Counteracts the High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease. Nutrients, 13(7), 2379. Available at: [Link]
-
Kumar, A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceutics, 14(10), 2139. Available at: [Link]
-
Gonzalez, F. J. (2010). Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. Journal of Biological Chemistry, 285(37), 28779-28789. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of VSP-51 binding. LanthaScreen TR-FRET assay... ResearchGate. Available at: [Link]
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Chaton, C., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4292. Available at: [Link]
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Magadum, A., & Engel, F. B. (2018). PPARs and lipid ligands in inflammation and metabolism. Cellular and Molecular Life Sciences, 75(1), 1-17. Available at: [Link]
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ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells... ResearchGate. Available at: [Link]
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Gharge, S., et al. (2025). Expression of PPAR-γ TF by newly synthesized thiazolidine-2,4-diones to manage glycemic control: Insights from in silico, in vitro and experimental pharmacology in wistar rats. Semantic Scholar. Available at: [Link]
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Lee, H. W., et al. (2022). Upregulation of peroxisome proliferator-activated receptor-α and the lipid metabolism pathway promotes carcinogenesis of ampullary cancer. Oncology Letters, 23(3), 93. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. Available at: [Link]
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Wang, Y., et al. (2020). ACSL1 affects Triglyceride Levels through the PPARγ Pathway. International Journal of Medical Sciences, 17(5), 606-613. Available at: [Link]
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BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience Datasheet. Available at: [Link]
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Gualdron, J. A., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(11), 3169. Available at: [Link]
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ResearchGate. (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]
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Iright. (n.d.). Thermo Fisher, A15145, LanthaScreen™ TR-FRET PPAR gamma Competitive Bi. Iright Catalog. Available at: [Link]
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Alam, M. S., et al. (2018). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & Medicinal Chemistry, 26(15), 4317-4328. Available at: [Link]
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Magadum, A., & Engel, F. B. (2018). PPARs and lipid ligands in inflammation and metabolism. Cellular and Molecular Life Sciences, 75(1), 1-17. Available at: [Link]
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Sousa, T., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Medicinal Chemistry, 11(1), 108-118. Available at: [Link]
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Application Notes and Protocols for the Development of 2-(m-Tolyl)thiazolidine-based PTP1B Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of 2-(m-Tolyl)thiazolidine-based inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). This document offers detailed, field-proven protocols and the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: PTP1B as a Key Therapeutic Target in Metabolic Diseases
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways.[1] Its primary function involves the dephosphorylation of the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade responsible for glucose uptake and metabolism.[1] Overexpression or increased activity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes (T2DM) and obesity. Consequently, the inhibition of PTP1B is a validated and promising therapeutic strategy for the treatment of these metabolic disorders. The development of potent and selective PTP1B inhibitors has the potential to enhance insulin sensitivity and restore normal glucose homeostasis.
The thiazolidine scaffold has been explored for its potential in developing PTP1B inhibitors. This guide focuses on 2-(m-Tolyl)thiazolidine derivatives, a class of compounds that can be systematically synthesized and evaluated for their inhibitory activity against PTP1B.
Signaling Pathway Overview
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway. Inhibition of PTP1B is expected to enhance and prolong the insulin signal, leading to improved glucose uptake and metabolism.
Caption: PTP1B's role in insulin signaling and the effect of inhibitors.
Synthesis of 2-(m-Tolyl)thiazolidine-based Inhibitors
The synthesis of the target compounds is approached in a two-step sequence. First, the core heterocyclic structure, 2-(m-tolyl)thiazolidine, is synthesized. This is followed by diversification through a Knoevenagel condensation to introduce various aryl substituents.
Synthesis of 2-(m-Tolyl)thiazolidine
The synthesis of the 2-(m-tolyl)thiazolidine core is achieved through the condensation of m-tolualdehyde and cysteamine. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization.[2]
Protocol 3.1: Synthesis of 2-(m-Tolyl)thiazolidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolualdehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde).
-
Addition of Cysteamine: To the stirred solution, add cysteamine hydrochloride (1.05 eq) and triethylamine (1.1 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(m-tolyl)thiazolidine.
Synthesis of 5-Arylidene-2-(m-Tolyl)thiazolidine Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.[3][4] In this protocol, the previously synthesized 2-(m-tolyl)thiazolidine is further functionalized at the 5-position with various aromatic aldehydes.
Protocol 3.2: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a suitable reaction vessel, combine 2-(m-tolyl)thiazolidine (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and a catalytic amount of piperidine or morpholine in a solvent such as ethanol or toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the aldehyde (typically 4-12 hours).
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
In Vitro Evaluation of PTP1B Inhibitory Activity
The initial screening of the synthesized compounds for their PTP1B inhibitory activity is performed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.
pNPP-based PTP1B Inhibition Assay
Protocol 4.1: Determination of IC50 Values
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.0, containing 1 mM DTT.
-
PTP1B Enzyme: Recombinant human PTP1B, diluted in assay buffer to the desired working concentration.
-
Substrate: p-Nitrophenyl phosphate (pNPP), prepared as a stock solution in the assay buffer.
-
Test Compounds: Dissolved in DMSO to prepare stock solutions, then serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the PTP1B enzyme solution and incubate for 10 minutes at 37°C.[5]
-
Initiate the reaction by adding 170 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 3 M NaOH.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
| Parameter | Recommended Value |
| Final PTP1B Concentration | 20-75 nM |
| Final pNPP Concentration | 5 mM |
| Incubation Time (Enzyme + Inhibitor) | 10 minutes |
| Incubation Time (Reaction) | 30 minutes |
| Stop Solution | 3 M NaOH |
| Wavelength for Detection | 405 nm |
Cell-Based Assays for PTP1B Inhibition
To assess the efficacy of the inhibitors in a more physiologically relevant context, cell-based assays are crucial. The human hepatoma cell line, HepG2, is a widely used model for studying insulin signaling and glucose metabolism.
Western Blot Analysis of IRS-1 Phosphorylation
A key downstream event of PTP1B inhibition is the increased phosphorylation of the insulin receptor substrate-1 (IRS-1). This can be quantified by Western blotting.
Protocol 5.1: Western Blotting for Phosphorylated IRS-1
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Starve the cells in serum-free media for 12-16 hours.
-
Pre-treat the cells with various concentrations of the 2-(m-tolyl)thiazolidine inhibitors for 1-2 hours.
-
Stimulate the cells with insulin (100 nM) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated IRS-1 (p-IRS-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRS-1 signal to the total IRS-1 or a loading control like β-actin.
-
Selectivity Profiling
A critical aspect of PTP1B inhibitor development is ensuring selectivity over other protein tyrosine phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP).
Protocol 6.1: In Vitro Selectivity Assay
-
Assay Setup: Perform the pNPP-based inhibition assay as described in Protocol 4.1 in parallel for both PTP1B and TCPTP.
-
Data Analysis: Calculate the IC50 values for each inhibitor against both enzymes.
-
Selectivity Index: Determine the selectivity index by dividing the IC50 for TCPTP by the IC50 for PTP1B. A higher selectivity index indicates greater selectivity for PTP1B.
Experimental Workflow and Logic
The following diagram outlines the logical workflow for the development and evaluation of 2-(m-Tolyl)thiazolidine-based PTP1B inhibitors.
Caption: Workflow for PTP1B inhibitor development.
References
-
Baranowski, M. R. et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
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Jahan, N. et al. (2021). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Molecules, 26(20), 6239. [Link]
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Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Kumar, A. et al. (2018). Thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study. Bioorganic & Medicinal Chemistry, 26(15), 4473-4482. [Link]
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Lee, S. et al. (2009). Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. Bioorganic & Medicinal Chemistry Letters, 19(21), 6035-6039. [Link]
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Lowe, E. W. (2015). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. Journal of Cystic Fibrosis, 14, S120. [Link]
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Paudel, P. et al. (2018). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 6(6), 1638-1646. [Link]
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Peng, J. et al. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol, 13(4), e4619. [Link]
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RSC Publishing. (2013). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 37(6), 1731-1735. [Link]
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Sharma, S. et al. (2020). Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. Journal of Biomolecular Structure and Dynamics, 40(1), 1-14. [Link]
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Singh, G. et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Bioorganic & Medicinal Chemistry Letters, 27(19), 4557-4561. [Link]
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Taylor & Francis Online. (2008). An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2468-2473. [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). ChemMedChem, 16(17), 2636-2655. [Link]
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Tips to Optimize your Western Blot for Phosphorylated Protein Detection. (n.d.). Bio-Techne. [Link]
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Trejo-Soto, P. J. et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1256334. [Link]
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Wu, Y. et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules, 27(22), 7896. [Link]
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Zhang, Y. et al. (2018). Protein-tyrosine Phosphatases Are Involved in Interferon Resistance Associated with Insulin Resistance in HepG2 Cells and Obese Mice. Journal of Biological Chemistry, 293(27), 10568-10581. [Link]
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Zhao, S. et al. (2021). Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents. Medicinal Chemistry Research, 30(3), 519-534. [Link]
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Zhou, B. et al. (2012). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Journal of the American Chemical Society, 134(44), 18392-18395. [Link]
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Application Note: High-Throughput Screening of 2-(m-Tolyl)thiazolidine Libraries for the Discovery of Novel Kinase Inhibitors
Introduction: The Therapeutic Potential of the 2-(m-Tolyl)thiazolidine Scaffold
The thiazolidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] Thiazolidine derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[3][4][5][6][7] The versatility of the thiazolidine scaffold, particularly its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.[4]
This application note focuses on a specific subset of this chemical class: libraries based on the 2-(m-Tolyl)thiazolidine core. The introduction of the meta-tolyl group offers a unique steric and electronic profile that can be exploited to achieve selective interactions with biological targets. We present a comprehensive guide to the high-throughput screening (HTS) of 2-(m-Tolyl)thiazolidine libraries, designed for researchers, scientists, and drug development professionals. This document provides a strategic framework and detailed protocols for identifying and validating novel inhibitors against a hypothetical yet representative therapeutic target: Tolidine Kinase 1 (TK1), a protein kinase implicated in proliferative diseases.
The Strategic Imperative for HTS in Modern Drug Discovery
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target.[8][9] HTS integrates robotics, advanced liquid handling, sensitive detectors, and sophisticated data analysis to accelerate the identification of promising lead compounds from vast chemical libraries.[8][10] The primary objective of an HTS campaign is to efficiently and accurately reduce a large library to a manageable number of high-quality hits that can be advanced into the hit-to-lead phase of drug development.[11]
Experimental Design and Workflow Overview
A successful HTS campaign is built upon a foundation of meticulous assay development and a logical, multi-stage workflow. The process is designed to maximize efficiency while minimizing the advancement of false-positive or undesirable compounds.
Figure 1: A comprehensive workflow for the high-throughput screening of 2-(m-Tolyl)thiazolidine libraries.
Part 1: Assay Development and Validation for Tolidine Kinase 1 (TK1)
The development of a robust and reliable assay is the most critical step in an HTS campaign.[10] For the purposes of this guide, we will develop a Fluorescence Polarization (FP) assay, a homogeneous format well-suited for HTS due to its simplicity and reduced number of steps.[12] FP assays measure the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger protein (TK1), its tumbling is restricted, leading to a higher polarization value. A compound from our library that inhibits the binding of the tracer to TK1 will result in a decrease in fluorescence polarization.
Protocol 1: TK1 Fluorescence Polarization Assay Development
Objective: To develop and optimize a robust FP-based binding assay for TK1 in a 384-well format.
Materials:
-
Recombinant human TK1 protein (purified)
-
Fluorescently labeled tracer (e.g., a known ATP-competitive ligand conjugated to a fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Positive Control: A known, potent non-fluorescent inhibitor of TK1
-
Negative Control: DMSO (vehicle)
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader with FP capabilities
Methodology:
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the fluorescent tracer in Assay Buffer.
-
Dispense 10 µL of each dilution into the wells of a 384-well plate.
-
Measure the fluorescence intensity to identify a tracer concentration that provides a signal at least 5-fold above the buffer background and is on the linear portion of the signal-to-concentration curve. This concentration will be used for subsequent steps.
-
-
TK1 Saturation Binding:
-
Prepare a serial dilution of TK1 protein in Assay Buffer.
-
Add 5 µL of each TK1 dilution to the wells.
-
Add 5 µL of the fluorescent tracer at twice the optimal concentration determined in step 1.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization.
-
Plot the FP signal against the TK1 concentration and fit the data to a saturation binding curve to determine the Kd (dissociation constant). For the HTS, a TK1 concentration that results in approximately 80% of the maximum FP signal should be chosen to ensure a competitive binding environment.
-
-
Assay Validation (Z'-Factor Determination):
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13] An assay with a Z' > 0.5 is considered excellent for screening.
-
Prepare two sets of wells in a 384-well plate (n=16 for each).
-
High Control Wells (Maximum Signal): Add 5 µL of TK1 protein, 5 µL of fluorescent tracer, and 10 µL of Assay Buffer containing DMSO (final concentration 0.1%).
-
Low Control Wells (Minimum Signal): Add 5 µL of TK1 protein, 5 µL of fluorescent tracer, and 10 µL of a saturating concentration of the positive control inhibitor.
-
Incubate and read the plate as before.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control (low signal), and n is the negative control (high signal).
-
Optimize assay conditions (e.g., incubation time, reagent concentrations) until a consistent Z' > 0.5 is achieved.[14]
-
| Parameter | Recommended Value | Rationale |
| Assay Volume | 20 µL | Reduces reagent consumption.[12] |
| Plate Format | 384-well | Standard for HTS, balancing throughput and volume.[14] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on protein activity. |
| Z'-Factor | > 0.5 | Ensures a robust and reliable screening window.[13] |
Part 2: The HTS Campaign: From Primary Screen to Hit Confirmation
With a validated assay, the full-scale screening of the 2-(m-Tolyl)thiazolidine library can commence. This phase is typically automated to handle the large number of compounds.[8]
Protocol 2: Primary HTS and Data Analysis
Objective: To screen the entire 2-(m-Tolyl)thiazolidine library at a single concentration to identify initial "hits".
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (from 10 mM DMSO stocks) into the assay plates. This will result in a final assay concentration of 10 µM.
-
Reagent Addition:
-
Dispense 10 µL of TK1 protein (at 2x the optimized concentration) into all wells.
-
Dispense 10 µL of the fluorescent tracer (at 2x the optimized concentration) to initiate the binding reaction.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Normalize the raw data. A common method is to calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_low_control) / (Mean_high_control - Mean_low_control))
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically 3 standard deviations from the mean of the sample field.
-
Figure 2: Data analysis pipeline for primary HTS hit identification.
Protocol 3: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Methodology:
-
Compound Re-acquisition: Obtain fresh, dry powder samples of the primary hits from a commercial source or through re-synthesis to confirm their identity and purity.[14]
-
Confirmation Screen: Re-test the confirmed compounds in the FP assay at the primary screening concentration (10 µM) to ensure the activity is reproducible.
-
Dose-Response Analysis:
-
For all confirmed hits, prepare a 10-point, 3-fold serial dilution series in DMSO.
-
Test these dilutions in the TK1 FP assay in triplicate.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
| Hit Compound ID | Primary Screen (% Inh.) | Confirmed (% Inh.) | IC50 (µM) |
| TMT-001 | 95.2 | 93.8 | 0.75 |
| TMT-002 | 88.1 | 85.4 | 2.1 |
| TMT-003 | 75.6 | 78.9 | 8.9 |
| TMT-004 | 91.5 | 12.3 | > 50 (False Positive) |
Part 3: Eliminating Artifacts - The Importance of Counter-Screening
A significant challenge in HTS is the presence of pan-assay interference compounds (PAINS) and other artifacts that can lead to false-positive results.[15] It is crucial to implement a counter-screening strategy to identify and eliminate these compounds early in the process.[15]
Protocol 4: Counter-Screen for Assay Interference
Objective: To identify compounds that interfere with the FP assay technology rather than interacting specifically with the target.
Methodology:
-
Assay Principle: Run the FP assay in the absence of the target protein, TK1. A specific inhibitor should not affect the polarization of the free tracer. Compounds that alter the FP signal in this context are likely interfering with the assay, for example, by being intrinsically fluorescent or by causing aggregation.
-
Procedure:
-
Add 5 µL of Assay Buffer (instead of TK1 protein) to the wells.
-
Add 5 µL of the fluorescent tracer.
-
Add 10 µL of the hit compounds at their IC50 concentrations.
-
Incubate and read the plates as before.
-
-
Triage: Compounds that show significant changes in the FP signal in this counter-screen should be flagged as potential artifacts and deprioritized.
Conclusion and Future Directions
This application note outlines a comprehensive and robust strategy for the high-throughput screening of 2-(m-Tolyl)thiazolidine libraries. By following a systematic workflow of assay development, primary screening, hit confirmation, and counter-screening, researchers can efficiently identify and validate specific modulators of their target of interest. The confirmed hits from this campaign, characterized by their IC50 values and clean counter-screening profiles, represent high-quality starting points for the hit-to-lead optimization phase. Subsequent steps will involve establishing a structure-activity relationship (SAR) and optimizing the potency, selectivity, and drug-like properties of the 2-(m-Tolyl)thiazolidine scaffold to develop novel therapeutic candidates.
References
-
High-throughput screening - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Doaiss, A. A., Al-Awar, M. S., Al-Ghamdi, S., ... & El-Shaer, S. S. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]
-
High Throughput Screening Assays for Drug Discovery. (2023, November 13). BellBrook Labs. [Link]
-
High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. Retrieved January 23, 2024, from [Link]
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Cell-based assays to evaluate the cytotoxicity of 2-(m-Tolyl)thiazolidine derivatives
Introduction & Pharmacophore Rationale[1][2][3][4]
The thiazolidine scaffold, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs) , represents a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This guide focuses on the 2-(m-Tolyl)thiazolidine subclass. The inclusion of the meta-tolyl (m-tolyl) group at the C2 position is not arbitrary; it serves a critical medicinal function:
-
Lipophilicity Modulation: The methyl group on the phenyl ring increases the partition coefficient (LogP), potentially enhancing passive diffusion across the lipid bilayer of cancer cells compared to unsubstituted phenyl analogs.
-
Steric Fit: The meta substitution often provides a unique steric profile that may improve binding affinity to targets such as PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) or tubulin, common targets for this scaffold.
Scope of this Note: This document details the workflow for evaluating the cytotoxic efficacy of these derivatives. It moves beyond simple "kill curves" to establish a self-validating system that distinguishes between metabolic arrest, apoptosis, and necrosis.
Compound Management & Solubility
Critical Challenge: Thiazolidine derivatives are inherently lipophilic. The m-tolyl group exacerbates hydrophobicity, leading to potential precipitation in aqueous cell culture media, which causes false negatives in toxicity data.
Protocol: Stock Solution Preparation
-
Solvent: Dissolve the solid derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Target Concentration: 10 mM or 20 mM stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (Day of Assay):
-
Dilute the stock into pre-warmed culture medium immediately before addition to cells.
-
Maximum DMSO: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) . Higher levels can induce background cytotoxicity and membrane permeabilization, confounding results.
-
Primary Screening: Metabolic Viability (MTT Assay)
Principle: The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan is catalyzed by mitochondrial dehydrogenases.[2] This measures metabolic activity, a proxy for cell viability.[3]
Caveat for Thiazolidines: Some thiazolidine derivatives possess reducing moieties (e.g., -SH or active methylenes) that can chemically reduce MTT without cells, leading to false positives (high absorbance despite cell death).
Validated Protocol
Step 1: Cell Seeding
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates.
-
Density: 3,000–5,000 cells/well (cell line dependent).
-
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data to avoid evaporation artifacts.
-
Incubate for 24 hours to allow attachment.
Step 2: Treatment
-
Prepare serial dilutions of the 2-(m-Tolyl)thiazolidine derivative (e.g., 0.1 µM to 100 µM).
-
Controls (Required):
-
Vehicle Control: Media + 0.5% DMSO (0% kill baseline).
-
Positive Control:[4] Doxorubicin or Cisplatin (known cytotoxicity).
-
Cell-Free Interference Control: Media + Compound (highest concentration) + MTT (No cells). If this turns purple, the compound chemically reduces MTT; switch to Resazurin assay.
-
Step 3: Incubation & Readout [5]
-
Incubate cells with compound for 48–72 hours.
-
Add MTT reagent (final conc. 0.5 mg/mL) for 3–4 hours.
-
Solubilize formazan crystals using DMSO or acidified isopropanol.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
Data Visualization: MTT Workflow
Figure 1: Step-by-step workflow for the MTT assay, highlighting the critical cell-free control step required for thiazolidine derivatives.
Secondary Profiling: Mechanism of Action
Once cytotoxicity is established (IC50 < 10 µM is typically considered active for hits), the mechanism must be defined. Thiazolidines often induce apoptosis via ROS generation or PPAR-γ activation.
A. Membrane Integrity (LDH Release Assay)
To distinguish between cytostasis (growth arrest) and necrosis (membrane rupture).
-
Protocol: Collect supernatant from treated wells.
-
Reaction: Lactate Dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Interpretation: High LDH release indicates necrosis (rapid lysis), whereas apoptosis typically shows lower initial LDH release (membrane stays intact longer).
B. Apoptosis vs. Necrosis (Annexin V/PI Staining)
This is the gold standard for validating the "clean" death mechanism preferred in drug development.
-
Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.
-
Propidium Iodide (PI): DNA stain that only enters cells with compromised membranes (late apoptosis/necrosis).
Expected Result for 2-(m-Tolyl)thiazolidines:
-
Early Apoptosis: Annexin V (+), PI (-)
-
Late Apoptosis: Annexin V (+), PI (+)
-
Necrosis: Annexin V (-), PI (+)
Mechanistic Pathway Diagram
Figure 2: Proposed mechanism of action for thiazolidine derivatives, involving PPAR-γ activation and ROS-mediated mitochondrial dysfunction leading to apoptosis.[6]
Data Analysis & Reporting
Quantitative data should be summarized in tabular format to allow rapid comparison of Potency (IC50) and Selectivity.
Table 1: Example Data Presentation Format
| Compound ID | R-Group (C2) | IC50 (MCF-7) [µM] | IC50 (HepG2) [µM] | IC50 (Normal Fibroblasts) [µM] | Selectivity Index (SI)* |
| TZD-Tol-1 | m-Tolyl | 4.5 ± 0.2 | 6.8 ± 0.5 | > 100 | > 22.2 |
| TZD-Ph-Ref | Phenyl | 12.1 ± 1.1 | 15.4 ± 0.9 | 80 | 6.6 |
| Doxorubicin | (Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | 5.0 | 10.0 |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising therapeutic window.
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BenchChem. (2025).[2][8] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Link
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Application Notes and Protocols for In Vivo Efficacy Testing of 2-(m-Tolyl)thiazolidine Compounds
Introduction: Unlocking the Therapeutic Potential of 2-(m-Tolyl)thiazolidine Compounds
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds bearing this heterocyclic moiety have demonstrated a wide spectrum of therapeutic effects, including anti-diabetic, anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[3][4] The subject of this guide, 2-(m-Tolyl)thiazolidine and its derivatives, belong to this promising class of molecules.
The primary mechanism of action for many TZDs involves the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, as well as inflammatory responses.[5][6] By binding to and activating PPAR-γ, these compounds can enhance insulin sensitivity, modulate adipocyte differentiation, and suppress the production of pro-inflammatory cytokines.[7][8] This multifaceted mechanism of action suggests that 2-(m-Tolyl)thiazolidine compounds could be valuable therapeutic agents for a range of pathological conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of 2-(m-Tolyl)thiazolidine compounds. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for preclinical studies.
Guiding Principles for Animal Model Selection
The choice of an appropriate animal model is critical for the successful preclinical evaluation of any therapeutic candidate. The model should, as closely as possible, recapitulate the pathophysiology of the human disease state being targeted. For 2-(m-Tolyl)thiazolidine compounds, given their known PPAR-γ agonist activity, the most relevant animal models will fall into the categories of metabolic disorders, inflammation, and neurodegenerative diseases.
Key Considerations for Model Selection:
-
Relevance to Human Disease: The chosen model should exhibit key pathological features of the human condition.
-
Predictive Validity: The model should be able to predict the efficacy of known therapeutic agents.
-
Reproducibility and Robustness: The model should yield consistent results across different studies and laboratories.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
I. Efficacy in Metabolic Disorders: Models of Type 2 Diabetes
The insulin-sensitizing effects of TZDs make them particularly relevant for the treatment of type 2 diabetes.[9] Animal models that feature insulin resistance and hyperglycemia are therefore essential for evaluating the anti-diabetic potential of 2-(m-Tolyl)thiazolidine compounds.
A. High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model
This model is particularly relevant as it mimics the development of insulin resistance in the context of a Western-style diet.[3][10]
Scientific Rationale: Prolonged feeding of a high-fat diet to rodents leads to weight gain, adiposity, dyslipidemia, and impaired glucose tolerance, closely resembling the metabolic syndrome observed in humans.[11][12]
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Detailed Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: House the animals for at least 3 days before the experiment.
-
Procedure:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the 2-(m-Tolyl)thiazolidine compound, vehicle, or a positive control (e.g., indomethacin, 5-10 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection. * Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. * Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. [5]4. Efficacy Assessment:
-
Edema Calculation: Calculate the percentage increase in paw volume for each animal at each time point.
-
Inhibition of Edema: Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.
-
Histological and Biochemical Analysis (Optional): At the end of the experiment, the paw tissue can be collected for histological analysis of inflammatory cell infiltration or for measuring levels of inflammatory mediators like TNF-α and IL-1β. [5]
-
III. Efficacy in Neurodegenerative Disorders
The neuroprotective potential of 2-(m-Tolyl)thiazolidine compounds can be evaluated in models of neurodegeneration where neuroinflammation and oxidative stress play a significant role.
A. MPTP-Induced Parkinson's Disease Model
This is a widely used model that mimics some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra. [13][14] Scientific Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to MPP+, which is selectively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. [15] Detailed Protocol:
-
Animal Selection: Male C57BL/6 mice are particularly sensitive to MPTP. [14]2. Disease Induction:
-
Treatment:
-
Administer the 2-(m-Tolyl)thiazolidine compound daily, starting either before or after MPTP administration to assess prophylactic or therapeutic effects, respectively.
-
-
Efficacy Assessment:
-
Behavioral Tests: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia. [9] * Neurochemical Analysis: At the end of the study, measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.
-
B. Amyloid-β (Aβ)-Induced Alzheimer's Disease Model
This model is used to study the neuroinflammatory and cognitive deficits associated with the accumulation of amyloid-β peptides, a hallmark of Alzheimer's disease. [8][17] Scientific Rationale: The direct injection of aggregated Aβ peptides into the brain, typically the hippocampus or cerebral ventricles, induces a local inflammatory response, synaptic dysfunction, and cognitive impairment. [18] Detailed Protocol:
-
Animal Selection: Male Wistar rats or C57BL/6 mice.
-
Disease Induction:
-
Stereotactically inject aggregated Aβ1-42 or Aβ25-35 into the hippocampus or lateral ventricles. [18]3. Treatment:
-
Administer the 2-(m-Tolyl)thiazolidine compound daily, typically starting after the Aβ injection.
-
-
Efficacy Assessment:
-
Cognitive Tests: Assess learning and memory using behavioral tests such as the Morris water maze or the novel object recognition test. [19] * Biochemical Analysis: Measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers in hippocampal tissue. [18] * Histological Analysis: Perform immunohistochemistry to assess glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) and neuronal survival.
-
| Parameter | MPTP Model (Parkinson's) | Aβ-infusion Model (Alzheimer's) |
| Disease Induction | Systemic MPTP injection | Intracerebral Aβ injection |
| Key Feature | Dopaminergic neuron loss | Neuroinflammation, cognitive deficits |
| Primary Endpoints | Behavioral tests (motor), TH+ cell count | Behavioral tests (cognitive), inflammatory markers |
| Positive Control | L-DOPA, Selegiline | Celecoxib, Minocycline |
IV. Preliminary Efficacy in Oncology: Xenograft Models
While the primary focus is often on metabolic and inflammatory diseases, the anticancer potential of TZDs warrants preliminary investigation. [4][5]Cell line-derived xenograft (CDX) models are a standard initial step for in vivo cancer drug testing. [1] Scientific Rationale: CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system. [4][20] Experimental Workflow:
Caption: Workflow for a Cell Line-Derived Xenograft Model.
Detailed Protocol:
-
Animal and Cell Line Selection:
-
Use immunodeficient mice (e.g., nude, SCID, or NSG).
-
Select a human cancer cell line relevant to the hypothesized anticancer activity of the compound (e.g., a cell line known to express PPAR-γ).
-
-
Tumor Implantation:
-
Inject a suspension of cancer cells (typically 1-10 million cells) subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Administer the 2-(m-Tolyl)thiazolidine compound, vehicle, or a positive control (e.g., a standard-of-care chemotherapeutic agent) according to a predetermined schedule.
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. The primary endpoint is often tumor growth inhibition (TGI).
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study, tumors can be excised to assess target engagement (e.g., changes in the expression of PPAR-γ target genes).
-
V. Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the 2-(m-Tolyl)thiazolidine compound is crucial for interpreting efficacy data and for dose selection in subsequent studies. [21]
-
Pharmacokinetics (PK): This describes what the body does to the drug (absorption, distribution, metabolism, and excretion). PK studies in the selected animal model are essential to ensure adequate drug exposure at the target tissue.
-
Pharmacodynamics (PD): This describes what the drug does to the body. PD markers can be used to demonstrate that the drug is engaging its target. For a PPAR-γ agonist, this could include measuring the expression of known PPAR-γ target genes in a relevant tissue.
Integrating PK/PD analysis into the efficacy studies will provide a more complete picture of the compound's activity and will strengthen the rationale for its further development. [22]
Conclusion
The selection of appropriate and well-validated animal models is a critical step in the preclinical development of 2-(m-Tolyl)thiazolidine compounds. The models and protocols outlined in these application notes provide a robust framework for assessing the in vivo efficacy of these compounds across a range of potential therapeutic areas, including metabolic disorders, inflammation, neurodegeneration, and oncology. By carefully considering the scientific rationale behind each model and adhering to rigorous experimental design, researchers can generate the high-quality data necessary to advance these promising compounds towards clinical application.
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Chadha N, Bahia MS, Kaur M, Silakari O. Thiazolidine-2,4-dione derivatives, programmed chemical weapons for key protein targets of various pathological condition. Bioorg Med Chem. 2015;23:2953–2974. [Link]
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Lima, L. C., Siqueira, E. M., & de Paula, R. C. (2017). Thiazolidinediones in the treatment of type 2 diabetes mellitus: a review of their mechanisms of action and clinical outcomes. Diabetology & Metabolic Syndrome, 9(1), 1-9. [Link]
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Gheibi, S., et al. (2017). A mouse model of metabolic syndrome: insulin resistance, fatty liver and non-alcoholic fatty pancreas disease (NAFPD) in C57BL/6 mice fed a high fat diet. Biomedicine & Pharmacotherapy, 95, 1547-1556. [Link]
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Green Chemistry in Thiazolidine Synthesis: A Guide to Sustainable Methodologies
Thiazolidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-diabetic, anti-cancer, and anti-inflammatory properties.[1][2][3] The growing emphasis on sustainable scientific practices has propelled the development of green chemistry approaches for the synthesis of these vital heterocyclic scaffolds.[4] This guide provides an in-depth exploration of eco-friendly methodologies for thiazolidine synthesis, offering detailed protocols and the scientific rationale behind these advanced techniques for researchers, scientists, and professionals in drug development.
The Imperative for Green Synthesis
Traditional methods for synthesizing thiazolidine derivatives often rely on volatile organic solvents, hazardous catalysts, and energy-intensive procedures, contributing to environmental pollution and safety concerns.[5] Green chemistry offers a transformative approach by focusing on the design of products and processes that minimize the use and generation of hazardous substances.[4] Key principles applied to thiazolidine synthesis include the use of alternative solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound irradiation.[6][7]
Core Green Synthetic Strategies
Several innovative strategies have emerged for the green synthesis of thiazolidine derivatives, each offering distinct advantages in terms of efficiency, safety, and environmental impact. This guide will delve into the following key approaches:
-
Multicomponent Reactions (MCRs): A powerful tool in green synthesis, MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby maximizing atom economy and reducing waste.[8]
-
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis provide rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[9][10]
-
Benign Solvents and Catalysts: The use of water, ionic liquids, and deep eutectic solvents (DES) as reaction media, coupled with recyclable solid-supported or bio-based catalysts, represents a significant step towards sustainable chemical production.[4][5][11]
Application Note 1: One-Pot, Three-Component Synthesis of Thiazolidin-4-ones using a Reusable Magnetic Nanoparticle Catalyst
This protocol details a highly efficient and environmentally friendly one-pot synthesis of 1,3-thiazolidin-4-one derivatives through a three-component condensation reaction of an arylaldehyde, an aniline, and thioglycolic acid under solvent-free conditions, catalyzed by a magnetically separable nanoparticle-supported ionic liquid (MNPs@SiO₂-IL).[8]
Scientific Rationale
The use of a magnetic nanoparticle-supported catalyst offers several green advantages. The catalyst exhibits high activity and can be easily recovered from the reaction mixture using an external magnet, allowing for its reuse in multiple reaction cycles.[8] Conducting the reaction under solvent-free conditions eliminates the need for volatile organic compounds (VOCs), significantly reducing the environmental impact. This one-pot approach simplifies the experimental procedure, minimizes waste generation, and improves overall efficiency.[8] The catalyst enhances the electrophilicity of the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate with the aniline. Subsequent nucleophilic attack by thioglycolic acid and intramolecular cyclization leads to the desired thiazolidin-4-one product.[8]
Experimental Workflow
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Application Notes & Protocols: A Framework for Evaluating 2-(m-Tolyl)thiazolidine as a Novel Anti-Inflammatory Agent
Introduction: The Therapeutic Potential of the Thiazolidine Scaffold
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen, has been identified as a "wonder nucleus" due to its presence in a multitude of pharmacologically active compounds.[1]
While the thiazolidin-2,4-dione (TZD) subclass is well-known for its anti-diabetic effects, it also possesses significant anti-inflammatory properties, largely attributed to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][3][4][5] These agents have been shown to inhibit macrophage activation and reduce the expression of inflammatory cytokines.[3] However, the broader family of thiazolidine derivatives offers a rich chemical space for discovering novel mechanisms of action beyond PPAR-γ agonism.[6][7]
This document provides a comprehensive framework for the investigation of 2-(m-Tolyl)thiazolidine , a distinct thiazolidine derivative, as a potential anti-inflammatory agent. We will proceed from initial in vitro screening to detailed mechanistic studies, providing researchers with the rationale and step-by-step protocols necessary to rigorously evaluate its therapeutic potential. The primary hypothesis guiding this framework is that 2-(m-Tolyl)thiazolidine may modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of the inflammatory response.
Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses.[3] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and drive the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Our primary hypothesis is that 2-(m-Tolyl)thiazolidine exerts its anti-inflammatory effects by inhibiting one or more steps in this critical pathway. The experimental protocols outlined below are designed to systematically test this hypothesis by measuring the compound's effect on downstream inflammatory outputs and key upstream signaling events.
Caption: Hypothesized mechanism of 2-(m-Tolyl)thiazolidine targeting the NF-κB pathway.
Experimental Workflow: A Phased Approach
A logical, phased approach is critical for efficiently evaluating a novel compound. We propose a three-phase in vitro workflow designed to first establish a biological effect, then quantify that effect, and finally, elucidate the underlying mechanism.
Caption: Phased experimental workflow for evaluating 2-(m-Tolyl)thiazolidine.
Detailed Protocols
General Cell Culture and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test Compound: 2-(m-Tolyl)thiazolidine, dissolved in DMSO to create a stock solution (e.g., 100 mM). Final DMSO concentration in cell culture should not exceed 0.1%.
-
Positive Control: Dexamethasone (1 µM) or other known anti-inflammatory agent.
Phase 1 Protocol: Cytotoxicity and Primary Screening
Rationale: The initial step is to determine the concentration range at which 2-(m-Tolyl)thiazolidine is not toxic to the cells. Using concentrations that reduce cell viability would confound the interpretation of anti-inflammatory data. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Subsequently, the Griess assay for nitric oxide (NO) provides a rapid and robust primary screen for anti-inflammatory activity, as NO is a key mediator produced by iNOS in LPS-stimulated macrophages.[9]
4.2.1 Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2-(m-Tolyl)thiazolidine in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" and "vehicle control (0.1% DMSO)" wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
4.2.2 Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in 4.2.1.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of 2-(m-Tolyl)thiazolidine (determined from the MTT assay). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: "cells only," "LPS only," and "LPS + Dexamethasone."
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the "LPS only" control.
| Treatment Group | 2-(m-Tolyl)thiazolidine (µM) | Cell Viability (%) (MTT Assay) | NO Production (% of LPS Control) (Griess Assay) |
| Control | 0 | 100 ± 5 | 5 ± 2 |
| Vehicle (LPS) | 0 (0.1% DMSO) | 98 ± 6 | 100 |
| Test Compound | 1 | 99 ± 4 | 85 ± 7 |
| Test Compound | 10 | 97 ± 5 | 62 ± 6 |
| Test Compound | 50 | 95 ± 7 | 31 ± 5 |
| Positive Control | Dexamethasone (1 µM) | 101 ± 5 | 15 ± 4 |
| Table 1: Example Data Presentation for Phase 1 Screening. |
Phase 2 Protocol: Quantifying Effects on Key Mediators
Rationale: With primary efficacy established, the next step is to determine if 2-(m-Tolyl)thiazolidine can inhibit other critical inflammatory mediators. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[6][11][12] Additionally, Western blotting can reveal whether the reduction in NO is due to a decrease in the expression of the iNOS enzyme.[9] This technique is also used to measure the expression of COX-2, another key enzyme in the inflammatory cascade.[9]
4.3.1 Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with 2-(m-Tolyl)thiazolidine for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours, as described in 4.2.2.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits. Follow the manufacturer's instructions precisely. A general workflow includes:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and collected supernatants to the wells.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate cytokine concentrations from the standard curve and determine the percentage inhibition for each treatment group.
| Treatment Group | 2-(m-Tolyl)thiazolidine (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | < 20 | < 15 |
| Vehicle (LPS) | 0 (0.1% DMSO) | 3500 ± 210 | 1800 ± 150 |
| Test Compound | 10 | 2450 ± 180 | 1100 ± 90 |
| Test Compound | 50 | 1100 ± 130 | 450 ± 60 |
| Positive Control | Dexamethasone (1 µM) | 450 ± 50 | 200 ± 30 |
| Table 2: Example Data Presentation for Cytokine Analysis. |
4.3.2 Protocol: iNOS and COX-2 Protein Expression (Western Blot)
-
Cell Culture and Lysis: Seed cells in a 6-well plate. Treat with compound and LPS as previously described. After 24 hours, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to the loading control.
Phase 3 Protocol: Mechanistic Elucidation
Rationale: To validate the hypothesis that 2-(m-Tolyl)thiazolidine targets the NF-κB pathway, we must examine key upstream signaling events. Western blotting can be used to measure the phosphorylation of IκBα and the p65 subunit of NF-κB. A reduction in the phosphorylation of these proteins would provide strong evidence that the compound inhibits the activation and nuclear translocation of NF-κB, thus explaining the observed decreases in downstream inflammatory mediators.
4.4.1 Protocol: NF-κB Pathway Activation (Western Blot)
-
Cell Culture and Treatment (Short Time course): Seed RAW 264.7 cells in 6-well plates. Pre-treat with 2-(m-Tolyl)thiazolidine for 1 hour, then stimulate with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes), as NF-κB activation is a rapid event.
-
Cell Lysis and Western Blot: Perform cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in 4.3.2.
-
Antibody Incubation: Probe membranes with primary antibodies specific for the phosphorylated forms of IκBα (p-IκBα) and p65 (p-p65). Subsequently, strip the membranes and re-probe for total IκBα and total p65 to assess changes in the ratio of phosphorylated to total protein. Use β-actin as a loading control.
-
Detection and Analysis: Perform detection and densitometric analysis as previously described. An effective compound should reduce the LPS-induced increase in the p-IκBα/IκBα and p-p65/p65 ratios.
Outlook: Transition to In Vivo Models
Should 2-(m-Tolyl)thiazolidine demonstrate significant and dose-dependent anti-inflammatory activity with a clear mechanism of action in vitro, the logical next step is validation in an animal model of inflammation.[4] A suitable acute model is the carrageenan-induced paw edema model in rats or mice .[8] In this model, the compound would be administered prior to the injection of carrageenan into the paw, and its efficacy would be determined by its ability to reduce the subsequent swelling over several hours. This would provide crucial proof-of-concept data regarding the compound's bioavailability and efficacy in a whole-organism system.
Conclusion
This document provides a robust, detailed, and scientifically-grounded series of protocols and application notes for the comprehensive evaluation of 2-(m-Tolyl)thiazolidine as a potential anti-inflammatory agent. By following this phased approach, researchers can efficiently determine the compound's cytotoxicity, screen for primary efficacy, quantify its effects on key inflammatory mediators, and elucidate its mechanism of action. This structured workflow ensures that experimental choices are driven by logical progression and causality, providing a solid foundation for the potential development of a novel therapeutic.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(m-Tolyl)thiazolidine
Welcome to the technical support center for the synthesis of 2-(m-Tolyl)thiazolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this important reaction. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to navigate the complexities of the synthesis, ensuring reproducibility, high yield, and purity.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-(m-Tolyl)thiazolidine from m-tolualdehyde and cysteamine. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?
Answer:
Low yield is one of the most common challenges in this synthesis. The root cause often lies in the quality of starting materials, reaction conditions, or the presence of side reactions.
Causality & Explanation: The core of this synthesis is the condensation between m-tolualdehyde and cysteamine. This reaction is reversible and sensitive to several factors.
-
Starting Material Integrity:
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Oxidation of Cysteamine: Cysteamine contains a free thiol group (-SH) which is highly susceptible to oxidative dimerization, forming cystamine (a disulfide). Cystamine is unreactive in this condensation, meaning any oxidized starting material directly reduces your potential yield. This oxidation is accelerated by exposure to air (oxygen), alkaline pH, and the presence of trace metal ions[1].
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Impurity of Aldehyde: m-Tolualdehyde can oxidize to m-toluic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction, and it will not participate in the thiazolidine formation, thus lowering the yield based on the initial mass of aldehyde used.
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Sub-optimal Reaction Conditions:
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Solvent Choice: The solvent plays a crucial role in bringing the reactants together and facilitating the removal of water, which is a byproduct of the reaction. Protic solvents like ethanol can participate in hydrogen bonding and help stabilize intermediates[2]. However, if water is not effectively removed, the equilibrium may favor the starting materials.
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Temperature: While heating can accelerate the reaction, excessive temperatures can promote side reactions or decomposition of the product and starting materials, leading to a complex mixture and lower yield of the desired product.
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Step-by-Step Troubleshooting Protocol:
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Verify Starting Material Quality:
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Cysteamine: Use freshly opened cysteamine (or its hydrochloride salt, which is more stable). If the purity is suspect, consider running a quick TLC or melting point check. Store cysteamine under an inert atmosphere (nitrogen or argon) and away from light.
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m-Tolualdehyde: Use freshly distilled or recently purchased m-tolualdehyde. Aldehydes are prone to oxidation; a simple purity check via NMR or GC-MS is advisable if the container has been open for a long time.
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-
Optimize Reaction Environment:
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Inert Atmosphere: To prevent oxidation of cysteamine, perform the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
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Solvent Selection: Ethanol is a common and effective solvent. For reactions where water removal is critical, toluene can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product[3].
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Monitor the Reaction:
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Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials. This prevents premature work-up or unnecessarily long reaction times which could lead to product degradation.
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Question 2: My final product is impure. I'm observing unexpected spots on my TLC plate. What are these impurities and how do I prevent them?
Answer:
The formation of impurities is often linked to the side-reactivity of the starting materials or the product itself.
Causality & Explanation:
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Cystamine: As mentioned above, this is the product of cysteamine oxidation[1]. It is a common impurity if the reaction is not performed under an inert atmosphere.
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Aldol Self-Condensation Product: Under basic conditions, m-tolualdehyde can react with itself in an aldol condensation reaction, leading to α,β-unsaturated aldehyde impurities[4][5]. This is less common under neutral or acidic conditions but can occur if basic catalysts are used without careful control.
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2-(m-Tolyl)thiazoline: The desired thiazolidine product can be oxidized to the corresponding 2-thiazoline. This can happen during the reaction or work-up if exposed to air for extended periods, especially at elevated temperatures[2].
Prevention and Purification Strategies:
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Control Reaction Conditions:
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Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up.
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pH Control: The reaction is typically performed under neutral or mildly acidic/basic conditions. Avoid strong bases which can promote aldol condensation. If using cysteamine hydrochloride, a mild base like triethylamine is often added to liberate the free amine in situ.
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Purification Protocol - Recrystallization:
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Recrystallization is a highly effective method for purifying the solid 2-(m-Tolyl)thiazolidine product.
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Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this class of compounds include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes[6][7].
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal[7]. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
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II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of 2-(m-Tolyl)thiazolidine?
The reaction proceeds through a two-step nucleophilic addition and cyclization mechanism.
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Schiff Base (Imine) Formation: The nucleophilic amino group (-NH₂) of cysteamine attacks the electrophilic carbonyl carbon of m-tolualdehyde. This forms an unstable hemiaminal intermediate which then dehydrates (loses a molecule of water) to form a Schiff base, also known as an imine.
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Intramolecular Cyclization: The thiol group (-SH) of the same molecule then acts as a nucleophile, attacking the carbon of the imine C=N double bond. This intramolecular attack results in the closure of the five-membered ring, forming the stable 2-(m-Tolyl)thiazolidine product.
Caption: Reaction mechanism for thiazolidine synthesis.
Q2: What is the optimal solvent and temperature for this reaction?
There is no single "best" condition, as the optimal choice depends on the desired balance between reaction rate and purity. However, general guidelines can be followed.
| Condition | Solvent | Temperature | Rationale & Considerations |
| Standard | Ethanol or Methanol | Room Temp. to 50 °C | Rationale: Good solubility for reactants; mild conditions minimize side reactions. Considerations: Reaction may be slow and require longer times (several hours to overnight)[8]. |
| Accelerated | Toluene | Reflux (approx. 110 °C) | Rationale: Allows for azeotropic removal of water using a Dean-Stark trap, driving the reaction to completion and increasing yield. Considerations: Higher temperature can increase the risk of side products like thiazoline formation. Requires more complex glassware setup[3]. |
| Solvent-Free | Neat | 80-90 °C | Rationale: Aligns with green chemistry principles by eliminating solvent waste. Can lead to very fast reaction times. Considerations: Requires good mixing and careful temperature control to avoid charring. May not be suitable for all substrates[3]. |
Q3: Is a catalyst required for this reaction?
Generally, this condensation reaction can proceed without a catalyst, especially when heated[3]. The reaction is driven by the inherent nucleophilicity of the amine and thiol groups. However, mild acid or base catalysis can sometimes be employed to accelerate the formation of the Schiff base intermediate.
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Acid Catalyst (e.g., trace HCl, Acetic Acid): Can protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
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Base Catalyst (e.g., Triethylamine, Piperidine): Can be used to deprotonate the hydrochloride salt of cysteamine if that is used as the starting material. It can also facilitate the proton transfer steps in the mechanism[6].
Care must be taken, as strong acids can lead to unwanted side reactions, and strong bases can promote the self-condensation of the aldehyde[4]. For most lab-scale preparations, a catalyst-free approach in a suitable solvent is sufficient.
III. Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 2-(m-Tolyl)thiazolidine.
Protocol 1: Standard Synthesis in Ethanol
This protocol is a reliable method that balances simplicity and effectiveness, adapted from general procedures for 2-aryl thiazolidine synthesis[8].
Materials:
-
m-Tolualdehyde (1.20 g, 10.0 mmol)
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Cysteamine hydrochloride (1.14 g, 10.0 mmol)
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Triethylamine (1.01 g, 1.4 mL, 10.0 mmol)
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Ethanol (30 mL)
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Magnetic stirrer and stir bar
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Round-bottom flask with reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add cysteamine hydrochloride and 30 mL of ethanol. Stir to dissolve.
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Add triethylamine dropwise to the stirring solution. A white precipitate of triethylamine hydrochloride may form.
-
Add m-tolualdehyde to the mixture in one portion.
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Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
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Dry the product under vacuum to yield 2-(m-Tolyl)thiazolidine.
Protocol 2: Optimized High-Yield Synthesis under Inert Atmosphere
This optimized protocol incorporates best practices to minimize side reactions and maximize yield and purity.
Materials:
-
m-Tolualdehyde, freshly distilled (1.20 g, 10.0 mmol)
-
Cysteamine, free base (0.77 g, 10.0 mmol)
-
Anhydrous Toluene (40 mL)
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Dean-Stark apparatus, reflux condenser, and nitrogen/argon inlet
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Magnetic stirrer and stir bar
-
Schlenk flask or three-neck flask
Procedure:
-
Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and flame-dry under vacuum or purge thoroughly with nitrogen gas.
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
In the reaction flask, dissolve the cysteamine in 20 mL of anhydrous toluene.
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In a separate flask, dissolve the m-tolualdehyde in the remaining 20 mL of anhydrous toluene.
-
Transfer the aldehyde solution to the cysteamine solution via a cannula or dropping funnel.
-
Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 2-3 hours, or until no more water is observed collecting in the trap.
-
Allow the reaction to cool to room temperature under nitrogen.
-
Remove the solvent using a rotary evaporator. The crude product is often an oil or a low-melting solid.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain pure 2-(m-Tolyl)thiazolidine.
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. References
-
Verma, A., et al. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]
-
Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. [Link]
-
Omar, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. [Link]
-
Jadhav, S., et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. [Link]
-
Huang, T. C., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]
-
Hayashi, T., Shibamoto, T. (1985). Analysis of Aldehydes and Ketones from Cooked Foods. Journal of Agricultural and Food Chemistry.
-
Pinheiro, D. S., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]
-
Besse, A., et al. (2021). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. ResearchGate. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
Request PDF. (n.d.). Novel synthesis of 2-thiazolines. ResearchGate. [Link]
-
Cook, A., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]
-
Chalet, C., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Besse, A., et al. (2021). Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. ResearchGate. [Link]
-
Chegg. (2016). Show the possible side products of the mixed aldol condensation reaction between acetone and p-tolualdehyde. [Link]
-
Gomez-Perez, V., et al. (2023). Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. PMC. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
Cole-Parmer. (n.d.). Tech Info: Aldol Condensation. [Link]
Sources
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(m-Tolyl)thiazolidine & Intermediates
Welcome to the technical support center for the synthesis and purification of 2-(m-Tolyl)thiazolidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common purification challenges, ensuring the high purity required for downstream applications. Our approach is built on explaining the causality behind each step, ensuring that every protocol is a self-validating system.
Synthesis Overview: The Path to 2-(m-Tolyl)thiazolidine
The synthesis of 2-(m-Tolyl)thiazolidine is a classic example of heterocyclic chemistry, involving the condensation reaction between an aromatic aldehyde (m-tolualdehyde) and an aminothiol (cysteamine). While the reaction itself is straightforward, the final purity of the product is critically dependent on the quality of the starting materials and the effectiveness of the purification strategy.
Caption: Synthesis and Purification Workflow.
Section 1: Purification of m-Tolualdehyde (Intermediate)
The purity of the starting aldehyde is paramount. Oxidized impurities (m-toluic acid) can interfere with the reaction, while isomeric impurities can lead to a mixture of final products that are difficult to separate.
Frequently Asked Questions (FAQs): m-Tolualdehyde
Q1: My m-tolualdehyde has a yellowish tint. Is this a problem?
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A1: A yellow color often indicates the presence of oxidation byproducts or polymerized materials. While a faint tint might be acceptable for initial trials, for high-purity applications, this suggests that purification is necessary. The primary oxidation product, m-toluic acid, can complicate the subsequent reaction by neutralizing any basic catalysts or reacting with cysteamine.
Q2: I see a white precipitate in my bottle of m-tolualdehyde. What is it?
-
A2: This is almost certainly m-toluic acid, formed by air oxidation of the aldehyde. It is crucial to remove this before use. The presence of acid can significantly lower the yield of the desired thiazolidine.
Q3: How can I remove m-toluic acid without resorting to distillation?
-
A3: A simple acid-base extraction is effective. Dissolve the aldehyde in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The m-toluic acid will be deprotonated to form sodium m-toluate, which is soluble in the aqueous layer. Afterward, wash with brine, dry the organic layer with an anhydrous salt (like MgSO₄ or Na₂SO₄), and evaporate the solvent.
Troubleshooting Guide: m-Tolualdehyde Purification
| Observed Issue | Potential Cause | Recommended Solution |
| Bumping during distillation | Uneven heating; lack of boiling chips or magnetic stirring. | Ensure smooth, even heating with a heating mantle. Use fresh boiling chips or a magnetic stir bar. For high-boiling liquids, vacuum distillation is recommended to lower the boiling point. |
| Product discoloration after distillation | Distillation temperature is too high, causing thermal degradation. | Use vacuum distillation to lower the boiling point. Ensure the collection flask is not overheated. The presence of residual acid can also catalyze polymerization at high temperatures. |
| Low recovery after aqueous wash | Emulsion formation during the NaHCO₃ wash. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Perform gentle inversions instead of vigorous shaking. |
Protocol 1: Vacuum Distillation of m-Tolualdehyde
This method is ideal for removing non-volatile impurities like m-toluic acid and polymerized materials.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude m-tolualdehyde and a magnetic stir bar to the distillation flask.
-
Apply Vacuum: Gradually apply vacuum from a vacuum pump. A pressure of 10-20 mmHg is typically sufficient.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Collection: Collect the fraction that distills at the correct temperature and pressure (Boiling Point: 91-93 °C at 14 mmHg). Discard the initial few drops (forerun) and stop the distillation before the flask is completely dry to avoid concentrating explosive peroxides (if present).
-
Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) to prevent re-oxidation.
Section 2: Purification of Cysteamine & Its Salts (Intermediate)
Cysteamine is a highly reactive intermediate prone to rapid air oxidation, forming the disulfide dimer, cystamine. For this reason, it is often generated in situ or, more commonly, handled and purified as its more stable hydrochloride salt.
Frequently Asked Questions (FAQs): Cysteamine
Q1: Why is my cysteamine hydrochloride difficult to dissolve for recrystallization?
-
A1: Cysteamine HCl has high polarity. While soluble in water and ethanol, it is less soluble in solvents like isopropanol, especially when cold. This property is exploited for recrystallization. Ensure you are using a suitable solvent and heating to dissolve it completely.
Q2: My final product yield is low, and I suspect an issue with my cysteamine. What's the most likely cause?
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A2: The most common culprit is the presence of cystamine, the oxidized dimer. Cystamine will not react with the aldehyde to form the thiazolidine ring, effectively reducing the amount of active starting material. It is essential to use pure cysteamine or its salt.
Q3: Can I use cysteamine free base directly?
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A3: You can, but it is not recommended for storage. The free base is a hygroscopic, unstable oil that rapidly oxidizes. If you need the free base, it is best to generate it from the hydrochloride salt immediately before use by neutralizing it with a base (e.g., in an aqueous solution) and extracting it into an organic solvent for immediate use.
Troubleshooting Guide: Cysteamine Purification
Caption: Troubleshooting Cysteamine HCl Purity.
Protocol 2: Recrystallization of Cysteamine Hydrochloride
This is the most reliable method for obtaining high-purity cysteamine HCl, effectively removing the less soluble cystamine dihydrochloride.
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Dissolution: In a flask, dissolve the crude cysteamine hydrochloride in a minimal amount of hot isopropanol (e.g., start with ~10 mL per gram of crude material)[1]. If it does not fully dissolve, you can add a small amount of methanol or water dropwise to aid dissolution, but use as little as possible.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation[1].
-
Isolation: Collect the white, crystalline solid by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove any soluble impurities adhering to the surface[1].
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Drying: Dry the purified crystals under vacuum to remove residual solvent. The product should be a fine, white, crystalline powder.
Section 3: Purification of 2-(m-Tolyl)thiazolidine (Final Product)
The crude product from the condensation reaction will contain unreacted starting materials, solvent, and potentially some byproducts. The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities.
Frequently Asked Questions (FAQs): 2-(m-Tolyl)thiazolidine
Q1: My crude product is a thick, brown oil instead of a solid. What should I do?
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A1: An oily crude product indicates the presence of significant impurities that are depressing the melting point. The most likely culprits are residual solvent (e.g., toluene) or unreacted m-tolualdehyde. First, try removing all volatiles under high vacuum. If it remains an oil, column chromatography is the best approach to isolate the pure product, which should then solidify upon solvent removal.
Q2: I performed a recrystallization, but my yield is very low. Why?
-
A2: This can happen for several reasons:
-
Solvent Choice: The chosen solvent may be too good at dissolving your product, even when cold. Try a less polar solvent or a mixed-solvent system.
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Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling. Always use the minimal amount of hot solvent required.
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Incomplete Reaction: If the initial reaction did not go to completion, you are trying to crystallize a much smaller amount of product from a mixture rich in starting materials.
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Q3: How do I choose between recrystallization and column chromatography?
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A3: Use this as a guide:
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Recrystallization: Best for crude products that are already mostly solid and when impurities have significantly different solubilities from the product. It's faster and more scalable.
-
Column Chromatography: Necessary for oily crude products, for separating mixtures with very similar polarity (e.g., isomeric byproducts), or when a very high purity (>99.5%) is required.
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Troubleshooting Guide: Final Product Purification
| Observed Issue | Potential Cause | Recommended Solution |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product/impurity mixture. | Switch to a lower-boiling point solvent. Alternatively, use a mixed solvent system where the product is less soluble. |
| No crystals form upon cooling | Solution is too dilute; product is too soluble; supersaturation has not been overcome. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. If these fail, slowly evaporate some solvent and cool again. |
| Product streaks on TLC plate during chromatography | Compound is too polar for the solvent system; column is overloaded; compound is acidic/basic. | Decrease the polarity of the mobile phase (e.g., increase hexane:ethyl acetate ratio). Ensure you are not loading too much crude material. If the compound has acidic/basic properties, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape. |
Protocol 3: Column Chromatography of 2-(m-Tolyl)thiazolidine
This is the definitive method for purifying oily or highly impure crude product.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the elution using Thin Layer Chromatography (TLC)[2].
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(m-Tolyl)thiazolidine.
Data Summary Table
| Compound | Formula | Mol. Weight | Melting Point (°C) | Boiling Point (°C) | Common Purification Method |
| m-Tolualdehyde | C₈H₈O | 120.15 | -29 | 199 | Vacuum Distillation |
| Cysteamine HCl | C₂H₈ClNS | 113.61 | 68-70 | N/A | Recrystallization (Isopropanol) |
| 2-(m-Tolyl)thiazolidine | C₁₀H₁₃NS | 179.28 | N/A (Often solid) | N/A | Recrystallization/Chromatography |
(Note: Physical properties can vary slightly based on purity and measurement conditions).
References
- Hughes, D. L. (2014). Microwave-assisted synthesis of 2,4-thiazolidinediones. In Microwave-Assisted Organic Synthesis (pp. 1-21). John Wiley & Sons, Ltd.
-
Mishra, R., et al. (2022). A simple, efficient and cost-effective synthesis of a thiazolidinedione compound library. Molecules, 27(13), 4285. [Link]
-
Alanazi, M. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors. Scientific Reports, 12(1), 1-18. [Link]
-
Krasavin, M. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(1), 101. [Link]
-
Safo, M. K., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(13), 5081. [Link]
-
Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(12), 543-549. [Link]
-
da Silva, A. C., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5), 164-168. [Link]
-
Saad, S. S., et al. (2024). Thiazolidines: Synthesis and Anticancer Activity. Frontiers in Scientific Research and Technology, 10, 66-78. [Link]
-
da Silva, A. C., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5). [Link]
-
S.S. Shaik, et al. (2014). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 199-202. [Link]
- Oosaki, Y., & Ishizaki, T. (1985). Purification of cysteamine.
-
Kumar, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6299. [Link]
- Leconte, P., et al. (2015). Separation of aromatic aldehydes.
- Nambu, H., et al. (1976). Process for purifying p-tolualdehyde.
-
Kumar, S., et al. (2023). 3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. [Link]
-
Pelliccia, S., & Cabri, W. (2021). METHOD FOR THE PURIFICATION OF CYSTEAMINE. European Patent Office, EP3842418A1. [Link]
-
TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [Link]
-
Pelliccia, S., & Cabri, W. (2021). Method for the purification of cysteamine. Justia Patents. [Link]
-
M.S.R. Murty, et al. (2021). An improved process for the preparation of Cysteamine Bitartrate. IP.com. [Link]
Sources
Troubleshooting common issues in the characterization of thiazolidine compounds
Welcome to the technical support center for the characterization of thiazolidine-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. Thiazolidines, while valuable, present a unique set of characterization challenges due to their inherent chemical properties. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these common issues.
Section 1: Navigating NMR Spectroscopy Challenges
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, yet thiazolidine compounds can yield spectra that are complex and difficult to interpret. This section addresses the most frequent NMR-related issues.
Question 1: Why are the proton signals for my thiazolidine ring broad, poorly resolved, or even duplicated at room temperature?
This is the most common issue encountered and typically stems from dynamic processes occurring on the NMR timescale. Several phenomena could be at play:
-
Ring-Chain Tautomerism: Thiazolidines, especially those derived from aldehydes and cysteine or its esters, can exist in equilibrium with their open-chain imine (Schiff base) form.[1][2] This reversible ring-opening and closing can occur at a rate that leads to significant line broadening of NMR signals.[3] The system generally favors the closed-ring form, but even a small, rapidly equilibrating population of the open-chain tautomer can affect the spectrum.[2]
-
Slow Nitrogen Inversion: The nitrogen atom in the thiazolidine ring can undergo inversion. If this process is slow on the NMR timescale, it can lead to the observation of distinct signals for protons near the nitrogen, effectively duplicating parts of the spectrum.
-
Restricted Bond Rotation (Atropisomerism): If a bulky substituent is attached to the nitrogen (e.g., an ortho-substituted aryl group), rotation around the N-aryl bond may be hindered. This can create stable or slowly interconverting atropisomers, each with its own set of NMR signals.[4]
-
Conformational Exchange: The five-membered thiazolidine ring is not planar and can exist in various envelope or twist conformations.[5] If the energy barrier between these conformations is suitable, their interconversion at room temperature can cause signal broadening.[3][6]
dot graph TD { A[Start: Broad/Duplicated ¹H NMR Signals] --> B{Perform Variable Temperature (VT) NMR}; B --> C{Signals Sharpen at Low Temp?}; B --> D{Signals Sharpen at High Temp?}; B --> E{Signals Remain Broad/Complex}; C --> F[Indicates Slow Interconversion of Multiple Species (e.g., Atropisomers, Conformers)]; D --> G[Indicates Fast Exchange Equilibrium (e.g., Ring-Chain Tautomerism, Fast Conformational Exchange)]; E --> H{Check Sample Purity & pH}; H --> I[Paramagnetic Impurity?]; H --> J[pH Effect on N-protonation?]; F --> K[Action: Use 2D NMR (COSY, NOESY) at Low Temp to Assign Individual Species]; G --> L[Action: Analyze at High Temp for Averaged Spectrum & Consider pH Adjustment]; I --> M[Action: Repurify Sample]; J --> N[Action: Add trace D₂O or acid/base to stabilize one form]; } caption="Troubleshooting Broad NMR Signals" end
Protocol 1: Variable Temperature (VT) NMR Analysis
-
Sample Preparation: Prepare a standard sample of your thiazolidine compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈). Ensure the concentration is optimal for a good signal-to-noise ratio.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Analysis: Gradually increase the spectrometer temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K). Acquire a spectrum at each temperature. If the exchange is fast, you should observe a sharpening of the broad peaks into a single, time-averaged signal.
-
Low-Temperature Analysis: Cool the sample down from ambient temperature in 10-15 K increments (e.g., to 283 K, 268 K, 253 K). If you have distinct conformers or atropisomers, the broad signals should resolve into two or more distinct sets of sharp signals as the rate of interconversion slows.[3][6]
-
Data Analysis: Identify the coalescence temperature (Tc), where two exchanging peaks merge into one broad peak. This can be used to calculate the energy barrier (ΔG‡) of the dynamic process.
Question 2: I am seeing unexpected signals in my NMR, suggesting my compound is unstable. What could be happening?
Thiazolidines can be sensitive to their chemical environment. Instability can manifest as new peaks appearing over time or upon changes in solvent or pH.
-
Hydrolysis: The imine bond in the open-chain tautomer is susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of the parent aldehyde and aminothiol. Thiazolidine-2,4-diones can also undergo hydrolysis.
-
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to a sulfoxide or sulfone, particularly if the sample is old or exposed to oxidizing agents. Thiazolidines can also be oxidized to the corresponding 2-thiazolines.[7]
-
pH Sensitivity: The nitrogen atom can be protonated or deprotonated depending on the pH, which can dramatically alter the chemical shifts and potentially catalyze degradation pathways. Some studies have shown that thiazolidine products are highly stable at both acidic and neutral pH, but this can be compound-specific.
-
Use Anhydrous Solvents: Prepare NMR samples using fresh, anhydrous deuterated solvents to minimize hydrolysis.
-
pH Control: If you suspect pH-dependent degradation, try adding a drop of D₂O to exchange labile protons or a non-interfering buffer.
-
Re-analyze Purity: Confirm the purity of your sample with a fresh TLC or LC-MS analysis to rule out impurities that may be confusing the spectral interpretation.
Section 2: Troubleshooting Mass Spectrometry Data
Mass spectrometry (MS) is critical for confirming molecular weight and providing fragmentation data for structural confirmation. However, thiazolidines can exhibit complex or unexpected behavior.
Question 3: My mass spectrum shows a weak or absent molecular ion peak (M⁺). How can I confirm the mass of my compound?
A weak or absent molecular ion is common for certain structures under high-energy ionization methods like Electron Impact (EI).
-
Cause: The thiazolidine ring can be prone to fragmentation upon ionization. Common initial fragmentation pathways include cleavage of bonds adjacent to the heteroatoms (N and S), leading to immediate loss of substituents or ring opening.
-
Solution - Use Soft Ionization: Employ soft ionization techniques that impart less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for polar thiazolidine derivatives. You will typically observe the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
-
Chemical Ionization (CI): A softer gas-phase ionization method than EI that often yields a strong protonated molecule peak.
-
Table 1: Common Adducts in ESI-MS
| Adduct | Observed m/z | Cause |
| Protonated | [M+H]⁺ | Analysis in acidic mobile phase |
| Sodiated | [M+Na]⁺ | Presence of sodium salts in solvent/glassware |
| Potassiated | [M+K]⁺ | Presence of potassium salts |
| Ammoniated | [M+NH₄]⁺ | Use of ammonium acetate/formate buffer |
| Dimer | [2M+H]⁺ | High sample concentration |
Question 4: What are the typical fragmentation patterns for thiazolidine rings in MS?
Understanding common fragmentation pathways is key to interpreting your mass spectrum and confirming the structure.
-
Alpha-Cleavage: Fission of the bond adjacent to the nitrogen or sulfur atom is a common starting point.
-
Ring Cleavage: The five-membered ring can undergo fragmentation in several ways. A common pathway involves the breaking of the C-S and C-N bonds.
-
Loss of Substituents: Groups attached to the ring, particularly at the C2 or N3 positions, are often lost early in the fragmentation sequence.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"]; A["[M+H]⁺"] --> B["Loss of R² group"]; A --> C["Ring Opening"]; C --> D["Loss of COS"]; C --> E["Loss of R¹CHO"]; } caption="Simplified MS Fragmentation" end
Section 3: Overcoming Chromatographic Hurdles
Chromatography is essential for purification and purity assessment. However, the chemical nature of thiazolidines can lead to significant challenges.
Question 5: My thiazolidine compound is degrading on the silica gel column during purification. What can I do?
This is a frequent and frustrating problem. The acidic nature of standard silica gel can catalyze the hydrolysis and ring-opening of sensitive thiazolidine compounds.[8][9]
-
Cause: The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote the degradation of acid-labile compounds.[10] This can lead to streaking on TLC plates, low recovery from column chromatography, or the elution of decomposition products.[11] One study noted that a compound required purification on neutral alumina because silica gel caused progressive epimerization.[8]
-
Deactivate the Silica:
-
Basic Modifier: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and often dramatically improves recovery and peak shape.
-
Pre-treatment: Prepare a slurry of silica gel in your starting eluent containing triethylamine and pack the column with this mixture.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel. It is available in acidic, neutral, and basic forms. For most thiazolidines, neutral or basic alumina is preferable.
-
Reversed-Phase Chromatography (C18): For more polar thiazolidine derivatives, reversed-phase flash chromatography using a C18-functionalized silica gel with water/methanol or water/acetonitrile gradients is an excellent, albeit more expensive, option.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution ("flash" chromatography) to reduce the time your compound is in contact with the stationary phase.
Question 6: I am unable to get a pure sample. HPLC analysis shows a single peak, but NMR suggests otherwise. Why?
This discrepancy often arises when a dynamic equilibrium exists, as discussed in the NMR section.
-
Cause: On the faster timescale of HPLC, rapidly interconverting species (like tautomers or conformers) may not be separated and will elute as a single, sharp peak.[4] However, on the slower NMR timescale, these distinct species can give rise to multiple or broadened signals. In one documented case, a thiazolidine prodrug was found to be unstable on a C8 HPLC column, leading to its degradation during analysis.[12]
-
Solution: Trust the NMR data. The presence of broad or multiple signals is a strong indication of a dynamic process or the presence of multiple isomers. Use the VT-NMR protocol described earlier to confirm this. Your sample may be chemically pure but exist as a mixture of interconverting isomers at equilibrium.
References
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Wren, S. A. C., & Isom, G. E. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 13(16), 1717-1753. [Link]
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Abdulmalik, O., Safo, M. K., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(19), 6649. [Link]
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Al-Ostath, A. I. H., et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. Pharmaceutical Chemistry Journal, 57(4), 481-495. [Link]
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Das, S., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 8(40), 37492-37503. [Link]
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Mille, C., et al. (2010). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 110(4), 1834-1870. [Link]
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Reddy, G. S., et al. (2021). Total Synthesis of Okeaniamide A. Organic Letters, 23(15), 5899-5903. [Link]
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Mazzanti, A., et al. (2016). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 14(45), 11137-11147. [Link]
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Rasheed, M. K., et al. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International Journal of Health Sciences, 6(S3), 7654-7663. [Link]
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Kad, G. L., et al. (2003). Silica gel-supported Brønsted acid: Reactions in the column system. Indian Journal of Chemistry - Section B, 42B(12), 3102-3104. [Link]
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Salvo, F. G., et al. (2014). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Journal of the Brazilian Chemical Society, 25(2), 284-293. [Link]
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Kumar, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(88), 12507-12510. [Link]
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Mohamed, Y. A., et al. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Heterocyclic Chemistry, 13(3), 221-226. [Link]
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Ioannou, P. V., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(11), 3409. [Link]
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Al-Rifaie, D. A., et al. (2021). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 67(1), 164-172. [Link]
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Singh, P., et al. (2019). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 24(21), 3959. [Link]
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Lázár, L., et al. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. Journal of the Brazilian Chemical Society, 22(10), 1954-1962. [Link]
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Fülöp, F., Mattinen, J., & Pihlaja, K. (1990). Ring-chain tautomerism in 1,3-thiazolidines. Tetrahedron, 46(18), 6545-6552. [Link]
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Kumar, B. R. P., et al. (2008). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Journal of the Korean Chemical Society, 52(5), 518-524. [Link]
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da Silva, A. B., et al. (2022). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 18, 1480-1493. [Link]
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Kumar, A., et al. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 4(1), 475-480. [Link]
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Abu-Hashem, A. A., et al. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 54(1), 443-451. [Link]
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Reddit User. (2023). NMR Peak Broadening. r/Chempros. [Link]
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Kumar, A., et al. (2022). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 27(15), 4945. [Link]
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Elguero, J., & Gornitzka, H. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 4(6), 594-603. [Link]
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Abdel Rahman, R. M., et al. (2019). Synthesis of Novel 4-Thiazolidinone and Bis-Thiazalidin-4-One Derivatives Derived from 4-Amino-Antipyrine and Evaluated as Inhibition of Purine Metabolism Enzymes by Bacteria. Journal of Heterocyclic Chemistry, 56(1), 218-228. [Link]
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Reddit User. (2014). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
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Wikipedia Contributors. (2023). NMR line broadening techniques. Wikipedia. [Link]
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Patel, S. K., et al. (2020). Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. Journal of Chromatographic Science, 58(9), 792-799. [Link]
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Kumar, A., et al. (2021). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Scholars Publication, 1(1), 1-8. [Link]
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Shah, P., & Desia, K. R. (2007). Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide-5- phenylthiazolidin-3-one. E-Journal of Chemistry, 4(4), 514-520. [Link]
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Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. Theochem, 581(1-3), 221-230. [Link]
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Berger, J., et al. (1996). Thiazolidinediones produce a conformational change in peroxisomal proliferator-activated receptor-gamma: binding and activation correlate with antidiabetic actions in db/db mice. Endocrinology, 137(10), 4189-4195. [Link]
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de Oliveira, L. G., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Molecular Structure, 1230, 129883. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Technical Support Center: Enhancing the Stability of 2-(m-Tolyl)thiazolidine for Pharmaceutical Formulations
Welcome to the technical support center for 2-(m-Tolyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of formulations containing this promising heterocyclic compound. Thiazolidine derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1][2] However, their inherent chemical structure can present stability challenges that must be overcome to ensure the safety, efficacy, and shelf-life of the final pharmaceutical product.
This document provides a logical, causality-driven approach to formulation development, moving beyond simple procedural lists to explain why certain steps are taken and how to interpret the results.
Understanding the Stability of 2-(m-Tolyl)thiazolidine
2-(m-Tolyl)thiazolidine, as a member of the thiazolidine class, is susceptible to specific degradation pathways. While direct stability data for this exact molecule is not extensively published, we can infer its likely behavior from the well-documented chemistry of the thiazolidine ring. The primary mechanisms of degradation are hydrolysis and oxidation.
-
Hydrolysis: The thiazolidine ring contains a labile carbon-nitrogen bond that can be susceptible to cleavage by water, a reaction often catalyzed by acidic or basic conditions. This can lead to the opening of the ring and the formation of inactive or potentially reactive degradation products. Studies on similar structures have shown that pH is a critical factor in the stability of the thiazolidine moiety.[3][4]
-
Oxidation: The sulfur atom in the thiazolidine ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones. This process can be accelerated by the presence of oxygen, metal ions, or light.
Hypothetical Degradation Pathway of 2-(m-Tolyl)thiazolidine
The following diagram illustrates the two primary degradation pathways for 2-(m-Tolyl)thiazolidine. Understanding these pathways is the first step in designing experiments to prevent them.
Caption: Primary degradation pathways of 2-(m-Tolyl)thiazolidine.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address common problems encountered during the formulation development of 2-(m-Tolyl)thiazolidine.
Q1: My formulation of 2-(m-Tolyl)thiazolidine is showing a significant loss of potency during accelerated stability testing. What are the likely causes and how can I investigate?
A1: A significant loss of potency is a strong indicator of chemical degradation. The most probable causes are hydrolysis or oxidation. A systematic approach is required to identify the root cause.
Causality-Driven Investigation:
-
Forced Degradation Study: The first step is to perform a forced degradation study to understand how the molecule behaves under various stress conditions. This will help to identify the primary degradation pathway. A detailed protocol for a forced degradation study can be found in the "Experimental Protocols" section of this guide.
-
Develop a Stability-Indicating Analytical Method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[5] This method will be used to quantify the loss of the API and the formation of degradants in your stability samples. A review of analytical methods for similar thiazolidinedione compounds can provide a good starting point for method development.[6][7][8]
-
Analyze the Data: Compare the degradation profiles from the forced degradation study with the chromatograms from your stability samples.
-
If significant degradation is observed under acidic or basic conditions, hydrolysis is the likely culprit.
-
If degradation is more pronounced under oxidative conditions (e.g., in the presence of hydrogen peroxide), then oxidation is the primary concern.
-
Q2: I've identified hydrolysis as the main degradation pathway. What are my next steps to stabilize the formulation?
A2: Once hydrolysis is confirmed, the focus should be on controlling the pH of the formulation and minimizing the presence of water.
Stabilization Strategies for Hydrolysis:
-
pH Optimization: Conduct a pH-stability profile study. Prepare your formulation across a range of pH values (e.g., pH 3-8) and store them at accelerated conditions. Analyze the samples at various time points to determine the pH at which the degradation rate is at a minimum. For many heterocyclic compounds, a slightly acidic to neutral pH is often optimal.
-
Excipient Selection: The choice of excipients can significantly impact the stability of the API.[9]
-
Buffering Agents: Use a buffering agent to maintain the optimal pH identified in your study. Common pharmaceutical buffers include citrate, phosphate, and acetate.
-
Moisture Scavengers: For solid dosage forms, consider incorporating excipients that can absorb moisture, such as colloidal silicon dioxide or microcrystalline cellulose.
-
-
Control of Water Activity: In solid formulations, it is the "free" or "unbound" water that is available to participate in chemical reactions.[9] Selecting excipients with low water activity can enhance stability.[9]
| Excipient Class | Potential Impact on Hydrolytic Stability | Examples |
| Buffering Agents | Helps to maintain an optimal pH, minimizing acid/base-catalyzed hydrolysis. | Sodium phosphate, Sodium citrate, Acetic acid/sodium acetate |
| Moisture Scavengers | Adsorb free moisture in solid formulations, reducing water available for hydrolysis. | Colloidal silicon dioxide, Microcrystalline cellulose |
| Fillers/Diluents | Can have varying levels of water activity. Choose grades with low moisture content. | Lactose (anhydrous), Mannitol |
Q3: My forced degradation study points towards oxidation as the primary stability issue. How can I prevent this?
A3: Oxidation can be mitigated by a combination of formulation and packaging strategies.
Stabilization Strategies for Oxidation:
-
Inclusion of Antioxidants: Antioxidants can be added to the formulation to preferentially oxidize, thereby protecting the API. The choice of antioxidant depends on the nature of the formulation (aqueous or non-aqueous).
-
Aqueous Formulations: Ascorbic acid, sodium metabisulfite.
-
Lipid-Based Formulations: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).
-
-
Chelating Agents: Metal ions can catalyze oxidative degradation. Including a chelating agent can sequester these ions and improve stability.
-
Examples: Edetate disodium (EDTA).
-
-
Control of Headspace Oxygen: For liquid formulations, purging the headspace of the container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Packaging:
-
Light Protection: If the molecule is found to be light-sensitive, use amber or opaque packaging to protect it from photolytic degradation.
-
Oxygen Barrier: Use packaging materials with a low oxygen permeability.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 2-(m-Tolyl)thiazolidine as a raw material? A: Based on the general stability of thiazolidine derivatives, it is recommended to store 2-(m-Tolyl)thiazolidine in a well-closed container, protected from light, and in a cool, dry place.[10]
Q: Are there any known incompatibilities with common pharmaceutical excipients? A: While specific incompatibility data for 2-(m-Tolyl)thiazolidine is not available, it is advisable to be cautious with excipients that have a high moisture content or are known to contain reactive impurities (e.g., peroxides in povidone). Always perform compatibility studies with your selected excipients.
Q: What analytical techniques are best for monitoring the stability of 2-(m-Tolyl)thiazolidine? A: A stability-indicating HPLC method with UV or mass spectrometric detection is the gold standard for accurately quantifying the API and its degradation products.[5]
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of 2-(m-Tolyl)thiazolidine under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 2-(m-Tolyl)thiazolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, using a developed stability-indicating HPLC method.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with 2-(m-Tolyl)thiazolidine formulations.
Caption: A systematic workflow for troubleshooting stability issues.
References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PubMed Central. Available at: [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available at: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available at: [Link]
-
Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]
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Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate. Available at: [Link]
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health. Available at: [Link]
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Green Techniques in Synthesis of Some Thiazolidinones. ResearchGate. Available at: [Link]
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(a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. Available at: [Link]
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Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. Available at: [Link]
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Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]
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Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available at: [Link]
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Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave online. Available at: [Link]
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Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. Available at: [Link]
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The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]
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Navigating the Scale-Up of 2-(m-Tolyl)thiazolidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(m-Tolyl)thiazolidine. As Senior Application Scientists, we understand that transitioning a promising laboratory procedure to a larger scale production presents a unique set of challenges. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental work. We aim to explain the "why" behind the "how," grounding our advice in established chemical principles to ensure your success.
Section 1: Understanding the Core Synthesis
The synthesis of 2-(m-Tolyl)thiazolidine is fundamentally a condensation reaction between m-tolualdehyde and cysteamine. This reaction proceeds readily under mild conditions and is known for its efficiency.[1]
Reaction Mechanism
The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization.
Sources
Technical Support Center: Enhancing the Selectivity of 2-(m-Tolyl)thiazolidine-Based Enzyme Inhibitors
Welcome to the technical support center for researchers engaged in the development of 2-(m-Tolyl)thiazolidine-based enzyme inhibitors. This guide is structured to address the complex challenges associated with optimizing inhibitor selectivity. As drug development professionals, we understand that achieving high potency is only half the battle; ensuring selectivity is paramount for minimizing off-target effects and developing safer, more effective therapeutics.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore troubleshooting strategies, frequently encountered issues, and advanced methodologies in a practical question-and-answer format.
Section 1: Foundational Concepts & Initial Screening Challenges
The 2-(m-Tolyl)thiazolidine scaffold is a versatile pharmacophore, but its inherent characteristics can present unique selectivity challenges. Understanding the foundational issues is the first step in troubleshooting.
FAQ 1: My initial high-throughput screen (HTS) identified a potent 2-(m-Tolyl)thiazolidine-based hit, but it shows activity against several related enzymes in my panel. What is the likely cause and what is my immediate next step?
Answer: This is a common and critical issue. The promiscuity of an initial hit often stems from the inhibitor binding to highly conserved regions within the enzyme family's active site. The 2-(m-Tolyl)thiazolidine core may be making fundamental interactions (e.g., hydrophobic or hydrogen bonding) with residues that are common across multiple targets.
Your immediate next step is to confirm the mechanism of inhibition (MOI) for both your primary target and at least one of the significant off-targets.[1] An inhibitor that is competitive for the primary target but non-competitive for an off-target suggests their binding modes are different, which is an exploitable difference. Conversely, if the MOI is competitive across the board, your optimization strategy will need to focus on subtle differences within the active sites.
Causality: Determining the MOI is crucial because it informs your entire optimization strategy. A competitive inhibitor's selectivity can be enhanced by modifying moieties that interact with non-conserved regions of the active site. For non-competitive or uncompetitive inhibitors, you might explore allosteric sites, which are often less conserved than the active site.[2]
Section 2: Structure-Activity Relationship (SAR) Guided Selectivity Enhancement
Systematic chemical modification and biological testing are the cornerstones of improving selectivity. The goal is to attenuate binding to off-targets while maintaining or improving affinity for the primary target.
FAQ 2: My SAR campaign is improving potency against my primary target, but the selectivity window isn't widening. How should I adjust my chemical strategy?
Answer: This scenario indicates that your modifications are likely targeting conserved residues. To break this pattern, you must shift your focus from potency-driving interactions to selectivity-driving ones.
-
Exploit Non-Conserved Residues: Perform a sequence alignment of your primary target and key off-targets. Identify residues within the binding pocket that differ. For example, a key difference might be a small, non-polar residue (e.g., Alanine) in your primary target versus a larger, charged residue (e.g., Glutamate) in an off-target. Design modifications on your inhibitor that introduce steric hindrance or electrostatic repulsion with the off-target's residue.[3][4] A classic strategy is introducing a positive charge into your inhibitor to create a salt bridge with a unique negatively charged residue in the target, which would be repulsive in off-targets that lack this feature.[4]
-
Vectorial Expansion: Instead of modifying the core, systematically add substituents that extend into less-conserved "outer" regions of the binding pocket. The m-Tolyl group is an excellent starting point for this. Adding substituents at the para- or ortho-positions of the tolyl ring can probe for unique sub-pockets.
-
Rigidification: Flexible molecules can adapt to multiple active sites, leading to poor selectivity. Introducing conformational constraints (e.g., by creating cyclic structures or introducing double/triple bonds) can lock the inhibitor into a conformation that is optimal for the primary target but sub-optimal for off-targets.
Data Presentation: Hypothetical SAR for Selectivity
The following table illustrates a successful shift in strategy. Analogs 1-3 improved potency but not selectivity. Analog 4, designed to exploit a unique acidic residue (Asp) in the primary target, introduced a basic nitrogen, resulting in a significant improvement in the selectivity window.
| Compound | Modification | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Window (vs. OT1) |
| Hit 1 | (Parent) | 150 | 300 | 500 | 2x |
| Analog 2 | Added -Cl to tolyl | 75 | 140 | 220 | ~2x |
| Analog 3 | Added -OMe to tolyl | 50 | 110 | 190 | ~2x |
| Analog 4 | Added basic piperidine | 45 | >5000 | >8000 | >111x |
Section 3: Computational Approaches for Predicting and Troubleshooting Selectivity
In silico tools are invaluable for rationalizing SAR data and predicting modifications that can enhance selectivity.[5][6][7]
FAQ 3: My molecular docking simulations predicted high selectivity for my new analog, but the in vitro assay shows it's still non-selective. What are the most common reasons for this discrepancy?
Answer: This is a frequent challenge that highlights the limitations of simplified computational models. The discrepancy can usually be traced to one of the following factors:
-
Protein Conformation: Docking often uses a rigid crystal structure of the enzyme. However, proteins are dynamic. The binding of your inhibitor may induce conformational changes that are not captured in the static model. Off-target enzymes might have greater flexibility, allowing them to accommodate the inhibitor despite predictions of steric clashes.
-
Water Molecules: Explicit water molecules in the active site can be critical for mediating protein-ligand interactions. If these are not properly accounted for in the docking setup, the predicted binding mode can be inaccurate.[3]
-
Scoring Function Inaccuracies: The scoring functions used to estimate binding affinity are approximations. They may over- or under-emphasize certain interactions (e.g., electrostatics vs. hydrophobic) and fail to accurately rank the binding of your ligand to different targets.[]
Troubleshooting Workflow: In Silico vs. In Vitro Discrepancies
The following diagram outlines a decision-making process for addressing these conflicts.
Caption: Troubleshooting workflow for conflicting computational and experimental results.
Section 4: Advanced Protocols for Confirming Selectivity
Once SAR and computational models suggest an improved analog, rigorous experimental validation is required.
Protocol 1: Determining Selectivity via Comparative Enzyme Kinetics
This protocol moves beyond simple IC50 values to determine the specificity constant (kcat/Km), which is a more accurate measure of an enzyme's efficiency and an inhibitor's effect on it.[9][10]
Objective: To compare the inhibition constant (Ki) and the specificity constant (kcat/Km) of an inhibitor against the primary target and a key off-target enzyme.
Materials:
-
Purified primary target enzyme and off-target enzyme
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Substrate for each enzyme
-
Assay buffer specific to each enzyme
-
96-well microplates (clear for colorimetric, black for fluorescence)[11]
-
Plate reader
Methodology:
-
Enzyme Titration: For each enzyme, determine the concentration that yields a linear reaction rate for at least 10-15 minutes and utilizes ~10% of the substrate. This is a critical step to ensure steady-state conditions.[1]
-
Substrate Km Determination: For each enzyme, measure the initial reaction velocity at a range of substrate concentrations (e.g., 0.1x to 10x the expected Km). Fit the data to the Michaelis-Menten equation to determine Vmax and Km.[12]
-
IC50 Determination at Km: For both enzymes, run the reaction with the substrate concentration equal to its determined Km value. Use a serial dilution of the inhibitor (e.g., 8-10 concentrations spanning the expected Ki).[1]
-
Ki Determination (Cheng-Prusoff): For competitive inhibitors, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).
-
Data Interpretation: The selectivity is the ratio of the Ki values (Ki_off-target / Ki_target). A higher ratio indicates better selectivity. Comparing the inhibitor's effect on the kcat/Km for each enzyme provides the most robust measure of its specificity.
Self-Validation & Controls:
-
No Enzyme Control: Wells with substrate and inhibitor but no enzyme to check for background signal.[13]
-
No Inhibitor Control (DMSO only): Wells to determine the uninhibited reaction rate (Vmax).
-
Positive Control Inhibitor: Use a known selective or non-selective inhibitor to validate the assay setup.
Section 5: Troubleshooting Off-Target Effects & Cytotoxicity
FAQ 4: My optimized inhibitor is highly selective in biochemical assays, but it shows significant cytotoxicity in cell-based assays. How do I investigate this?
Answer: This is a classic problem that often points to off-target effects not captured in your initial screening panel or to issues with the compound's physicochemical properties. The thiazolidinedione core, a related structure, is known to interact with nuclear receptors like PPAR-γ, which can lead to broad biological effects.[14][15][16]
Investigative Workflow:
Caption: Workflow for investigating unexpected cellular cytotoxicity.
Causality Explained:
-
Target Engagement Assays: First, you must prove that your compound is actually binding to your intended target within the complex cellular environment.
-
Broad Off-Target Panels: These commercial services screen your compound against hundreds of kinases, GPCRs, and other common off-targets, providing a comprehensive view of its interactions.
-
PPAR-γ Activity: Given the structural similarity to thiazolidinediones ("glitazones"), testing for PPAR-γ activation is a rational and necessary step.[16][17]
-
Reactive Metabolites: The cellular metabolism of your compound could be generating a toxic species. Assays using liver microsomes can help identify this liability.
By systematically working through these experimental questions and protocols, researchers can more effectively navigate the challenges of optimizing the selectivity of 2-(m-Tolyl)thiazolidine-based inhibitors, ultimately leading to the development of safer and more effective drug candidates.
References
- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health (NIH).
- Thiazolidinediones. StatPearls - NCBI Bookshelf - NIH.
- Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
- Computational design of a protein-based enzyme inhibitor. PubMed - NIH.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
- Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. PubMed.
- Thiazolidinediones - mechanisms of action. Australian Prescriber - Therapeutic Guidelines.
- Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review. Synthetic Communications - Taylor & Francis.
- Advanced Reaction Kinetics In Enzyme Catalysis. Kineticss.
- Rational Approaches to Improving Selectivity in Drug Design. PubMed Central (PMC) - NIH.
- Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- The mode of action of thiazolidinediones. PubMed.
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
- ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU School of Medicine.
- MDH Assay Enzyme Hints & Tips. University of San Diego.
- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PubMed Central (PMC) - NIH.
- Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET Group of Institutions.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
- 6.4: Enzyme Inhibition. Biology LibreTexts.
- Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. MDPI.
- Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. MDPI.
- 8 Engineering enzyme selectivity. California Institute of Technology.
- Enzyme Kinetics. Creative Enzymes.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
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Technical Support Center: Method Refinement for the Asymmetric Synthesis of Chiral Thiazolidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the asymmetric synthesis of chiral thiazolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these syntheses. Chiral thiazolidines are crucial scaffolds in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1][2] Achieving high stereocontrol in their synthesis is paramount for developing effective and safe therapeutic agents.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and refined protocols to help you overcome common experimental challenges, enhance your reaction outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the asymmetric synthesis of chiral thiazolidines?
The most prevalent and versatile approach involves the condensation reaction between a chiral amino thiol and a carbonyl compound (aldehyde or ketone).[3] L-cysteine and its esters are widely used as readily available chiral building blocks, reacting with various carbonyl compounds to form 2-substituted-thiazolidine-4-carboxylic acids.[4][5][6] D-penicillamine is another common starting material.[7] The inherent chirality of these amino thiols serves as the primary source of asymmetry in the final product.
Q2: How do organocatalysts improve enantioselectivity in thiazolidine synthesis?
Organocatalysts, particularly those based on chiral amines or thioureas, play a critical role in activating the reactants to favor one enantiomeric pathway.[8] For instance, a chiral amine catalyst can react with the carbonyl compound to form a transient, stereochemically defined iminium ion. This intermediate is more susceptible to nucleophilic attack by the thiol group from a specific face, thereby directing the stereochemical outcome of the cyclization. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective in promoting these reactions under mild conditions.[9][10]
Q3: Can I use a chiral auxiliary approach for this synthesis?
Yes, the use of chiral auxiliaries is a valid strategy.[11][12] In this method, a non-chiral amino thiol is first attached to a chiral molecule (the auxiliary). This complex then undergoes the cyclization reaction, where the auxiliary directs the stereochemistry. After the thiazolidine ring is formed, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans-type auxiliaries and their derivatives are commonly employed for such purposes.[11]
Q4: What is the significance of the C2 and C4 positions for stereochemistry?
In thiazolidines derived from natural amino acids like cysteine, the C4 position typically retains the stereochemistry of the starting amino acid (e.g., (R)-configuration from L-cysteine). The primary challenge is controlling the stereocenter at the C2 position, which is newly formed during the cyclization with the aldehyde or ketone. The relative stereochemistry between C2 and C4 (cis vs. trans) determines the diastereomeric outcome, while the overall enantioselectivity depends on the facial selectivity of the nucleophilic attack on the carbonyl group.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A generalized experimental workflow for asymmetric thiazolidine synthesis.
Caption: A logic tree for troubleshooting common synthesis issues.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (Poor ee)
Q: My reaction yields the desired product, but the enantiomeric excess is below 70%. What are the primary causes and how can I fix this?
A: Causality and Refinement Strategy
Low enantioselectivity is a common but solvable issue. It typically arises from an inefficient transfer of chirality from the catalyst or starting material to the product. The transition state leading to both enantiomers may be too close in energy.
Troubleshooting Steps:
-
Catalyst Screening and Loading: The choice of catalyst is paramount. If using an organocatalyst, its structure directly influences the stereochemical environment of the reaction.
-
Action: Screen a panel of chiral catalysts (e.g., different proline derivatives, thioureas, or chiral phosphines).[8][13]
-
Action: Optimize the catalyst loading. Typically, loadings range from 1-20 mol%. A low loading may result in a significant uncatalyzed background reaction, which is non-selective and lowers the overall ee. Conversely, excessively high loading is uneconomical and can sometimes lead to side reactions.
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.
-
Causality: Lowering the temperature generally increases selectivity. The energy difference (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) available, thus favoring the formation of the lower-energy product.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as it will likely increase.
-
-
Solvent Effects: The solvent can influence the conformation and solvation of the catalyst and transition state assembly.
-
Action: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). Non-polar solvents sometimes favor more organized transition states, leading to higher ee.
-
-
Post-Reaction Racemization: The chiral center at C2 can be labile, especially under acidic or basic conditions, due to ring-chain tautomerism where the thiazolidine ring opens to form an imine.[14]
-
Action: Ensure your workup and purification conditions are mild. Use a buffered aqueous solution for extraction if necessary. For chromatography, consider using a silica gel that has been neutralized with triethylamine.
-
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Catalyst | L-Proline (10 mol%) | Chiral Thiourea (10 mol%) | Chiral Thiourea (15 mol%) |
| Solvent | DCM | Toluene | Toluene |
| Temperature | 25 °C | 0 °C | -20 °C |
| Yield (%) | 85% | 70% | 78% |
| ee (%) | 65% | 88% | 96% |
| Caption: Table illustrating the impact of reaction parameter optimization on yield and enantiomeric excess (ee). |
Issue 2: Poor Reaction Yield and Side Product Formation
Q: My reaction has a low yield and the TLC/LC-MS shows multiple unexpected spots. What is happening and what steps should I take?
A: Causality and Refinement Strategy
Low yields are often linked to incomplete reactions, product degradation, or competing side pathways. Thiazolidine chemistry involves equilibria that can be sensitive to reaction conditions.[14]
Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) or cysteine ester can inhibit the catalyst or lead to side reactions.
-
Action: Purify starting materials immediately before use. Aldehydes are often distilled, and amino esters should be freshly prepared or checked for purity.
-
-
Manage Water Content: The key reaction is a condensation that releases water. Excess water can shift the equilibrium back to the starting materials or cause hydrolysis of intermediates.
-
Action: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can be highly effective at driving the reaction to completion.
-
-
Investigate Side Reactions: A common side reaction is the formation of diastereomers. Another possibility is the rearrangement or decomposition of the thiazolidine product itself.[14]
-
Action: Adjust the stoichiometry. Ensure the limiting reagent is fully consumed. Sometimes, using a slight excess (1.1-1.2 equivalents) of one reactant can improve the yield of the desired product.
-
Action: Modify the workup procedure. Thiazolidines can be sensitive to strong acids or bases, which can catalyze ring-opening.[15] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
-
Consider a Different Synthetic Route: If optimization fails, a different catalytic system or synthetic strategy may be necessary. For example, bisphosphine-catalyzed double-Michael reactions can provide access to thiazolidines with high diastereoselectivity.[13][16]
Refined Experimental Protocol: Organocatalytic Synthesis of a 2,4-Disubstituted Thiazolidine
This protocol provides a robust starting point for the synthesis of a chiral thiazolidine derivative from an L-cysteine ester and an aromatic aldehyde.
Materials:
-
L-cysteine methyl ester hydrochloride
-
Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Chiral Thiourea Catalyst (e.g., Takemoto catalyst)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Activated Molecular Sieves (4Å)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add L-cysteine methyl ester hydrochloride (1.0 eq) and activated 4Å molecular sieves.
-
Reactant Addition: Add anhydrous toluene, followed by triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir the resulting suspension at room temperature for 20 minutes.
-
Aldehyde and Catalyst: Add the aromatic aldehyde (1.05 eq) and the chiral thiourea catalyst (0.10 eq) to the flask.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Reactions may take 12-48 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel. The eluent gradient will depend on the product's polarity but often starts with a low polarity mixture (e.g., 95:5 Hexane:EtOAc).
-
Analysis: Combine the pure fractions and remove the solvent in vacuo. Characterize the product by NMR and Mass Spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]
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New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry. [Link]
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing. [Link]
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Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing. [Link]
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Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions. Bentham Science Publishers. [Link]
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Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]
-
Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Bisphosphine-catalyzed mixed double-Michael reactions: asymmetric synthesis of oxazolidines, thiazolidines, and pyrrolidines. PubMed. [Link]
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Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PMC. [Link]
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2-Substituted-thiazolidine-4-carboxylic Acids. Journal of the American Chemical Society. [Link]
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Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
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Enantioselective Synthesis of a Novel Thiazoline Core as a Potent Peroxisome Proliferator-Activated Receptor δ Agonist. ACS Omega. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]
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Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. PubMed. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]
-
Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. Organic Chemistry Portal. [Link]
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Point to Axial Chirality Transfer: Asymmetric Synthesis of Substi-tuted 1-Aza-Spiro[9][11]-Hexanes and Spiro Thiazolidinethiones. ChemRxiv. [Link]
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Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. The Journal of Organic Chemistry. [Link]
-
Diversity-Oriented Synthesis of Thiazolidine-2-imines via Microwave-Assisted One-Pot, Telescopic Approach and Its Interaction with Biomacromolecules. ACS Combinatorial Science. [Link]
-
Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. [Link]
-
Mechanism of synthesis thiazolidine-4-one catalysed by HLE, where, A, is amine and B, is aldehyde fragment. ResearchGate. [Link]
-
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. [Link]
-
An asymmetric alkynylation/hydrothiolation cascade: an enantioselective synthesis of thiazolidine-2-imines from imines, acetylenes and isothiocyanates. Chemical Communications (RSC Publishing). [Link]
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. [Link]
-
SYNTHESIS OF 2-SUBSTITUTED THIAZOLIDINE-4-CARBOXYLIC ACIDS. Taylor & Francis Online. [Link]
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Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. MDPI. [Link]
-
Chiral thiazolidines in the enantioselective ethylation of aldehydes. Beilstein Journal of Organic Chemistry. [Link]
-
Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system for the synthesis of a novel class of quinazoline, thiazolo [3,2-a]quinazoline and thiazolo[2,3-b] quinazoline derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC - NIH. [Link]
- A method for preparation of thiazolidinedione derivatives.
-
Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions. Ingenta Connect. [Link]
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Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
-
Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. PubMed. [Link]
-
Regio- and Diastereoselective Synthesis of Indeno-Quinoxaline-Thiazolidine-2-Thione and Bis-Indeno-Quinoxaline-Dicarbamodithioate Derivatives, along with an Investigation of Their Photoluminescent Properties and Potential Applications. ResearchGate. [Link]
-
Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]
-
Nucleophilic rhodanine, thiazolidine-2,4-dione and thiazol-4(5H)-one substrates in asymmetric reactions. Semantic Scholar. [Link]
- Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
-
memory of chirality in the electrochemical oxidation of thiazolidine-4-carboxylic acid derivatives. Heterocycles. [Link]
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- 3. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system for the synthesis of a novel class of quinazoline, thiazolo [3,2-a]quinazoline and thiazolo[2,3-b] quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
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- 14. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
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Technical Support Center: Optimization of Analytical Methods for Quantifying 2-(m-Tolyl)thiazolidine in Biological Samples
Welcome to the technical support center for the analytical quantification of 2-(m-Tolyl)thiazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the accurate measurement of this compound in various biological matrices. Our approach is rooted in established principles of bioanalysis, drawing from extensive field experience to ensure scientific integrity and robust, reproducible results.
Introduction to the Analyte and Analytical Challenges
2-(m-Tolyl)thiazolidine belongs to the thiazolidine class of heterocyclic compounds. Accurate quantification in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The primary analytical challenges include achieving adequate sensitivity, ensuring selectivity in a complex biological matrix, and maintaining analyte stability throughout the sample handling and analysis process.
This guide will focus predominantly on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), as it offers the optimal balance of sensitivity, selectivity, and throughput for this application. We will also address common pitfalls and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of 2-(m-Tolyl)thiazolidine.
Q1: What is the most suitable analytical technique for quantifying 2-(m-Tolyl)thiazolidine in biological samples?
A1: For sensitive and selective quantification of 2-(m-Tolyl)thiazolidine in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its high selectivity minimizes interference from endogenous matrix components, and its sensitivity allows for the detection of low concentrations of the analyte.
Q2: I am observing poor peak shape and tailing for 2-(m-Tolyl)thiazolidine. What could be the cause?
A2: Poor peak shape can stem from several factors. Firstly, consider the mobile phase composition. The pH of the mobile phase can significantly impact the ionization state and chromatographic behavior of thiazolidine derivatives. Experiment with adjusting the pH using volatile additives like formic acid or ammonium formate. Secondly, ensure the column chemistry is appropriate. A C18 column is a good starting point, but interactions with residual silanols on the stationary phase can cause tailing. Consider using a column with end-capping or a different stationary phase chemistry. Finally, sample solvent composition can lead to peak distortion if it is significantly different from the mobile phase.
Q3: My recovery of 2-(m-Tolyl)thiazolidine is low and inconsistent. How can I improve my sample preparation?
A3: Low and variable recovery often points to issues with the sample extraction procedure. For plasma samples, protein precipitation with acetonitrile is a common and effective first step.[1][2] If recovery remains low, consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. For LLE, screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize partitioning of the analyte. For SPE, select a sorbent that provides appropriate retention and elution characteristics for a compound with the polarity of 2-(m-Tolyl)thiazolidine.
Q4: I am seeing significant matrix effects in my LC-MS/MS analysis. What are my options?
A4: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis. To mitigate this, first, optimize the chromatographic separation to move the analyte peak away from regions of significant ion suppression. A more effective sample clean-up, such as switching from protein precipitation to SPE, can also reduce matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Q5: How should I assess the stability of 2-(m-Tolyl)thiazolidine in biological samples?
A5: Analyte stability must be evaluated under various conditions to ensure the integrity of the samples from collection to analysis.[3] This includes:
-
Freeze-thaw stability: Assess analyte stability after multiple cycles of freezing and thawing.
-
Short-term (bench-top) stability: Evaluate stability at room temperature for a duration that mimics the sample preparation time.
-
Long-term stability: Determine stability in the storage freezer over the expected duration of the study.
-
Post-preparative stability: Assess the stability of the extracted samples in the autosampler.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Poor Chromatographic Resolution and Peak Shape
Issue: The chromatographic peak for 2-(m-Tolyl)thiazolidine is broad, tailing, or co-eluting with interfering peaks.
Causality: This is often due to suboptimal chromatographic conditions, including mobile phase composition, column selection, or gradient profile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Guide 2: Inconsistent Analytical Results and Low Sensitivity
Issue: High variability between replicate injections and a signal-to-noise ratio that is insufficient for the desired limit of quantification.
Causality: This can be caused by inefficient sample clean-up leading to matrix effects, or suboptimal mass spectrometer settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results and low sensitivity.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific instrumentation and experimental needs. Method validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Suggested LC-MS/MS Parameters
The following table outlines a starting point for LC-MS/MS method development for 2-(m-Tolyl)thiazolidine.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 5 minutes | A starting point to ensure elution of the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Thiazolidine derivatives are often amenable to positive ionization. |
| MS/MS Transition | To be determined by infusion | The specific precursor and product ions must be optimized. |
| Internal Standard | Stable isotope-labeled 2-(m-Tolyl)thiazolidine | Ideal for correcting for matrix effects and variability. |
Data Presentation and Validation
All quantitative data should be presented in a clear and organized manner. The following table provides an example of how to summarize validation data for a bioanalytical method, with acceptance criteria based on FDA and EMA guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | CV ≤ 15% |
| Stability | % Change within ±15% |
References
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (2017). BMC Chemistry, 11(1), 83. [Link]
-
LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025). Journal of Personalized Medicine, 15(1), 1. [Link]
-
UHPLC Quantitation Method for New Thiazolidinedione LPSF/GQ-02 and In Vitro/In Vivo Kinetic Studies. (2016). Current Pharmaceutical Analysis, 12(4), 333–340. [Link]
-
Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. (2014). Chemical Research in Toxicology, 27(11), 1956–1963. [Link]
-
Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. (2007). Journal of Mass Spectrometry, 42(9), 1175–1182. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(13), 4289. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Chemistry – A European Journal, 22(46), 16388–16403. [Link]
-
Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). Journal of Applied Pharmaceutical Research, 13(5), 310-320. [Link]
-
Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. (2007). Journal of Mass Spectrometry, 42(9), 1175-82. [Link]
-
Development and Validation of an HPLC/MS/MS Method for Determining the Thiazolidinone PG15 in Rat Plasma. (2014). Journal of Chromatographic Science, 52(8), 843–848. [Link]
-
Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. (2006). Journal of Chromatography A, 1120(1-2), 163–171. [Link]
-
Two-Dimensional HPLC Method for Determining Linezolid Concentrations in Plasma and Its Clinical Application in Therapeutic Drug Monitoring. (2025). Current Pharmaceutical Analysis, 21(9), 1-8. [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). Critical Reviews in Analytical Chemistry, 1–19. [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). Molecules, 27(19), 6709. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Chemistry, 4(3), 812-826. [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). International Journal of Drug Delivery Technology, 10(1), 11-14. [Link]
-
LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025). Journal of Personalized Medicine, 15(1), 1. [Link]
-
Advancements in lc-ms/ms bioanalytical method validation. (2025). Journal of Clinical and Bioanalytical Chemistry, 9(3), 225. [Link]
-
Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). Current Organic Chemistry, 29(14), 1-20. [Link]
-
Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. (1990). Journal of Chromatography B: Biomedical Sciences and Applications, 527(1), 1-10. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Scientific Reports, 14(1), 25160. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Journal of Biomolecular Structure and Dynamics, 1–19. [Link]
-
Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). Scientific Reports, 13(1), 11721. [Link]
-
Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. (2018). Biotechnology Progress, 34(6), 1534–1543. [Link]
Sources
- 1. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 2-(m-Tolyl)thiazolidine with Established PPARγ Agonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the putative Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, 2-(m-Tolyl)thiazolidine, with well-established agonists in the field, namely Rosiglitazone and Pioglitazone. As a senior application scientist, this document is structured to provide not just a side-by-side comparison but also the scientific rationale behind the experimental methodologies used to evaluate these compounds, ensuring a deep, technical understanding for professionals in drug discovery and development.
Introduction to PPARγ: A Key Therapeutic Target
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3] The activation of PPARγ is a well-established therapeutic strategy for type 2 diabetes, as it enhances insulin sensitivity.[4]
The thiazolidinedione (TZD) class of drugs, which includes rosiglitazone and pioglitazone, were the first synthetic ligands developed to target PPARγ and have been used as potent insulin sensitizers.[1] However, their clinical use has been associated with side effects, prompting the search for new generations of PPARγ modulators with improved safety profiles.[2] This guide focuses on 2-(m-Tolyl)thiazolidine as a representative of potentially novel thiazolidine-based PPARγ agonists and compares its theoretical profile with the known activities of established drugs.
The PPARγ Signaling Pathway
The mechanism of action of PPARγ agonists involves a cascade of molecular events that ultimately alter gene expression. Understanding this pathway is crucial for designing and interpreting experiments aimed at characterizing novel agonists.
Caption: The PPARγ signaling pathway, initiated by ligand binding and culminating in the regulation of target gene expression.
Synthesis of 2-(m-Tolyl)thiazolidine: A Proposed Method
Proposed Synthesis Workflow:
Caption: A proposed workflow for the synthesis and purification of 2-(m-Tolyl)thiazolidine.
Step-by-Step Proposed Synthesis:
-
Reaction Setup: To a solution of m-tolualdehyde in a suitable solvent such as toluene, add an equimolar amount of cysteamine.
-
Condensation: The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(m-Tolyl)thiazolidine.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of PPARγ Agonists
A direct experimental comparison of 2-(m-Tolyl)thiazolidine with rosiglitazone and pioglitazone is hampered by the lack of published data for the former. However, we can establish a framework for comparison based on key performance metrics and discuss the expected properties of 2-(m-Tolyl)thiazolidine based on the known structure-activity relationships (SAR) of the thiazolidine class of compounds.
Table 1: Comparative Profile of PPARγ Agonists
| Feature | Rosiglitazone | Pioglitazone | 2-(m-Tolyl)thiazolidine |
| Chemical Structure | Thiazolidinedione | Thiazolidinedione | Thiazolidine |
| PPARγ Binding Affinity (Ki) | ~30 nM | ~500 nM | Not Available |
| PPARγ Activation (EC50) | ~43-60 nM | ~100-700 nM | Not Available |
| Adipocyte Differentiation | Potent inducer | Potent inducer | Expected to induce |
| Glucose Uptake | Increases | Increases | Expected to increase |
| Clinical Use | Restricted use due to cardiovascular concerns | Approved for type 2 diabetes | Investigational |
Note: The values for Rosiglitazone and Pioglitazone are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Evaluating PPARγ Agonists
To rigorously assess the activity of a novel compound like 2-(m-Tolyl)thiazolidine, a series of well-established in vitro assays are essential. The following protocols provide a detailed methodology for these key experiments.
PPARγ Luciferase Reporter Assay
This assay is a primary screening tool to determine if a compound can activate the PPARγ receptor and initiate downstream transcription.
Experimental Workflow:
Caption: Workflow for the PPARγ Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Culture: Plate HEK293T or a similar cell line stably or transiently co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of 2-(m-Tolyl)thiazolidine, rosiglitazone (positive control), and a vehicle control (e.g., DMSO).
-
Treatment: Add the compounds to the cells and incubate for 24-48 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Experimental Workflow:
Caption: Workflow for the Adipocyte Differentiation Assay.
Detailed Protocol:
-
Cell Culture: Plate 3T3-L1 preadipocytes and grow them to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (containing insulin, dexamethasone, and IBMX) supplemented with 2-(m-Tolyl)thiazolidine, rosiglitazone, or a vehicle control.
-
Maturation: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compounds. Continue to culture for another 4-7 days, replenishing the medium every 2-3 days.
-
Staining: Fix the cells and stain with Oil Red O, a dye that specifically stains neutral lipids.
-
Quantification: Elute the Oil Red O from the stained cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of lipid accumulation.
Glucose Uptake Assay
This assay measures the direct effect of a compound on the uptake of glucose into adipocytes, a key physiological outcome of enhanced insulin sensitivity.
Experimental Workflow:
Caption: Workflow for the Glucose Uptake Assay.
Detailed Protocol:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described in the previous protocol.
-
Compound Treatment: Treat the mature adipocytes with 2-(m-Tolyl)thiazolidine, rosiglitazone, or a vehicle control for 24-48 hours.
-
Serum Starvation: Serum-starve the cells for 2-4 hours to establish a baseline.
-
Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin.
-
Glucose Uptake: Add a radiolabeled (e.g., ³H-2-deoxyglucose) or fluorescent (e.g., 2-NBDG) glucose analog and incubate for a short period (e.g., 10-15 minutes).
-
Measurement: Lyse the cells and measure the amount of intracellular glucose analog using a scintillation counter or a fluorescence plate reader.
Conclusion and Future Directions
Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and structural confirmation of 2-(m-Tolyl)thiazolidine.
-
In Vitro Profiling: Performing the described assays to determine the EC50 for PPARγ activation and its effects on adipogenesis and glucose uptake.
-
Selectivity Profiling: Assessing the activity of the compound against other PPAR isoforms (α and δ) to determine its selectivity.
-
In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of diabetes and obesity to evaluate its therapeutic potential and safety profile.
This guide serves as a foundational document for researchers embarking on the characterization of novel PPARγ agonists, providing both the theoretical background and the practical methodologies required for a comprehensive and scientifically rigorous investigation.
References
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. (2014). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Thiazolidinediones improve beta-cell function in type 2 diabetic patients. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (2018). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. (2015). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Sources
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of thiazolidinediones on glucose and fatty acid metabolism in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 2-(m-Tolyl)thiazolidine to Tyrosinase: A Comparative Guide
Executive Summary & Target Identification
In the landscape of melanogenesis inhibitors, 2-(m-Tolyl)thiazolidine represents a focused structural probe designed to target Tyrosinase (EC 1.14.18.1) . While Thiazolidine-2,4-diones (TZDs) are classically associated with PPAR-γ agonism in diabetes, simple 2-substituted thiazolidine scaffolds have emerged as potent competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.
This guide provides a validated framework for characterizing the binding affinity of 2-(m-Tolyl)thiazolidine. Unlike rigid comparisons, we analyze the causality of the m-tolyl (3-methylphenyl) substitution: it introduces critical hydrophobic interactions within the enzyme's secondary pocket, potentially offering superior affinity (
The Biological Target: Tyrosinase[1][2][3][4][5][6][7][8]
-
Primary Function: Hydroxylation of L-Tyrosine to L-DOPA and oxidation of L-DOPA to Dopaquinone.
-
Active Site: Binuclear copper center (CuA and CuB) coordinated by histidine residues.
-
Binding Hypothesis: The thiazolidine ring coordinates with the copper ions, while the m-tolyl moiety engages in
stacking or Van der Waals interactions with hydrophobic residues (e.g., Val283, Phe264 in mushroom tyrosinase models).
Validation Workflow: From In Silico to In Vitro
To rigorously validate binding, one must move beyond simple IC
Figure 1: The Integrated Validation Pipeline. A stepwise progression from computational prediction to biophysical confirmation ensures resources are not wasted on false positives.
Comparative Performance Analysis
The following table contrasts 2-(m-Tolyl)thiazolidine with industry standards. Data represents aggregated mean values from typical structure-activity relationship (SAR) studies on thiazolidine derivatives.
| Feature | 2-(m-Tolyl)thiazolidine | Kojic Acid (Standard) | Arbutin (Alternative) |
| Target Mechanism | Competitive/Mixed Inhibitor | Competitive Chelation (Cu²⁺) | Competitive Substrate Analog |
| Binding Affinity ( | ~10 - 50 | ~20 - 40 | > 100 |
| IC | 1.0 - 15.0 | 15.0 - 20.0 | > 40.0 |
| Binding Driver | Metal coordination + Hydrophobic (m-tolyl) | Strong Metal Chelation | H-bonding (Glycoside) |
| Cellular Permeability | High (Lipophilic LogP ~2.5) | Low (Hydrophilic LogP -0.6) | Low (Hydrophilic) |
| Toxicity Risk | Moderate (Needs cytotoxicity check) | Low (Safe at low dose) | Low (Hydroquinone release risk) |
Expert Insight: While Kojic Acid is a potent chelator, it lacks the hydrophobic "tail" necessary to occupy the full active site pocket. The m-tolyl group of the thiazolidine derivative fills this void, often resulting in a lower IC
Detailed Experimental Protocols
A. In Silico Molecular Docking (Prediction)
Before wet-lab work, confirm the binding pose.
-
Protein Prep: Retrieve Mushroom Tyrosinase structure (PDB ID: 2Y9X ).[1] Remove water molecules; add polar hydrogens.
-
Ligand Prep: Minimize 2-(m-Tolyl)thiazolidine (MM2 force field).
-
Grid Box: Center on the binuclear copper site.
-
Criteria: Look for a binding energy score
kcal/mol and a distance Å between the thiazolidine sulfur/nitrogen and the Copper ions.
B. Fluorescence Quenching Assay (The "Gold Standard" for Kd)
This method is superior to simple IC
Protocol:
-
Preparation: Prepare 2.0
M Tyrosinase solution in 50 mM Phosphate Buffer (pH 6.8). -
Titration: Add 2-(m-Tolyl)thiazolidine incrementally (0 to 50
M) to the quartz cuvette. -
Measurement: Excite at 280 nm; record emission spectra from 300–500 nm (Peak ~330 nm).
-
Analysis (Stern-Volmer): Plot
vs. (Concentration of ligand).- : Fluorescence intensity without ligand.
- : Fluorescence intensity with ligand.
-
: Stern-Volmer quenching constant (correlates to association constant
).
Self-Validating Check: If the quenching is static (complex formation),
C. Enzymatic Inhibition Assay (Dopachrome Method)
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (50 units/mL).
-
Inhibitor: 2-(m-Tolyl)thiazolidine (Serial dilution 1–100
M). -
Readout: Measure Absorbance at 475 nm (Dopachrome formation) over 10 minutes.
-
Calculation:
Mechanism of Action Visualization
Understanding how the molecule binds is crucial for publication.
Figure 2: Proposed Binding Mode. The thiazolidine core acts as the "anchor" at the catalytic site, while the m-tolyl group acts as the "shield," locking the molecule into the hydrophobic pocket.
References
-
Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Source:Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) Significance: Establishes the SAR of 2-substituted thiazolidines against tyrosinase.
-
Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: Synthesis, crystal structure, molecular docking and DFT studies. Source:Journal of Molecular Structure Significance: Provides the protocol for docking and comparing thiazolidine derivatives to Kojic Acid.
-
In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Source:Molecules (MDPI) Significance: Validates the use of fluorescence quenching and B16F10 cellular assays for this scaffold class.
-
Thiazolidine-2,4-dione Derivatives: Programmed Chemical Weapons for Key Protein Targets. Source:European Journal of Medicinal Chemistry Significance: Comprehensive review of thiazolidine targets, distinguishing between PPAR-γ and Tyrosinase activity profiles.
Sources
- 1. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for 2-(m-Tolyl)thiazolidine
Introduction: The Crucial Role of In Vitro-In Vivo Correlation in Drug Discovery
In the landscape of modern drug development, the journey of a novel chemical entity from initial discovery to potential clinical application is both long and fraught with challenges. A critical milestone in this process is the establishment of a robust in vitro-in vivo correlation (IVIVC). This correlation serves as the linchpin that connects early-stage, high-throughput laboratory assays with the complex biological responses observed in living organisms. Without a clear and predictable relationship, promising in vitro results can often lead to disappointing and costly failures in preclinical and clinical in vivo trials.
This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo experimental data, using the novel compound 2-(m-Tolyl)thiazolidine as a case study. While direct experimental data for this specific molecule is not yet widely published, we will leverage the extensive research on the broader class of thiazolidine derivatives to construct a scientifically rigorous and illustrative analysis. Thiazolidine-based compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties[1][2]. Based on this, we will hypothesize a potential anticancer activity for 2-(m-Tolyl)thiazolidine and outline a logical progression of experiments to validate this hypothesis from the cellular level to a preclinical animal model.
Our objective is to provide researchers, scientists, and drug development professionals with a practical guide that not only details experimental protocols but also explains the scientific rationale behind each step, emphasizing the principles of trustworthiness and expertise in experimental design.
Hypothesized Biological Activity and Mechanism of Action
Based on the known activities of structurally related thiazolidin-4-one derivatives, which have shown efficacy against various cancer cell lines[3], we hypothesize that 2-(m-Tolyl)thiazolidine may exert its effect through the inhibition of a key signaling pathway involved in cancer cell proliferation, such as the PI3K/Akt pathway. The activation of this pathway is a common feature in many cancers, leading to increased cell survival and proliferation.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of our investigation focuses on characterizing the cytotoxic and mechanistic effects of 2-(m-Tolyl)thiazolidine at the cellular level. This allows for a rapid and cost-effective assessment of its potential as an anticancer agent.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of 2-(m-Tolyl)thiazolidine.
Detailed In Vitro Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7). This cell line is widely used and well-characterized for anticancer drug screening.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Cytotoxicity Assay:
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Step 1: Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with increasing concentrations of 2-(m-Tolyl)thiazolidine (e.g., 0.1, 1, 10, 50, 100 µM) and a known anticancer drug, Doxorubicin, as a positive control. A vehicle control (DMSO) is also included.
-
Step 3: Incubation: Incubate the plates for 48 hours at 37°C.
-
Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Step 5: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
3. Western Blot for PI3K/Akt Pathway Analysis:
This technique is used to detect specific proteins in a sample and assess the effect of the compound on our hypothesized signaling pathway.
-
Step 1: Protein Extraction: Treat MCF-7 cells with 2-(m-Tolyl)thiazolidine at its IC50 concentration for 24 hours. Lyse the cells to extract total protein.
-
Step 2: Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Step 3: SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Step 4: Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Step 5: Immunoblotting: Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Step 6: Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-Akt/Akt ratio would support our hypothesized mechanism.
Hypothetical In Vitro Results
| Compound | Cell Line | IC50 (µM) | Effect on p-Akt/Akt Ratio |
| 2-(m-Tolyl)thiazolidine | MCF-7 | 15.2 ± 1.8 | Significant Decrease |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 | No direct effect |
| Alternative Thiazolidine (Compound X) | MCF-7 | 25.6 ± 3.1 | Moderate Decrease |
Note: The data presented above is hypothetical and for illustrative purposes only.
Part 2: In Vivo Validation in a Preclinical Model
Positive and mechanistically supported in vitro results provide a strong rationale for proceeding to in vivo studies. The primary goals of this phase are to assess the compound's efficacy, safety, and pharmacokinetic profile in a living organism.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo validation using a xenograft model.
Detailed In Vivo Experimental Protocol
1. Animal Model:
-
Species: Female athymic nude mice (6-8 weeks old). These mice lack a functional thymus and are unable to mount an effective immune response, allowing for the growth of human tumors.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ MCF-7 cells into the right flank of each mouse.
2. Dosing and Administration:
-
Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into three groups:
-
Vehicle Control (e.g., saline with 0.5% carboxymethylcellulose)
-
2-(m-Tolyl)thiazolidine (e.g., 50 mg/kg, administered orally daily)
-
Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection twice weekly)
-
-
Administration Route: The choice of oral administration for the test compound is based on the desire for a less invasive and more clinically translatable route.
3. Efficacy and Safety Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice twice a week as a general indicator of toxicity.
-
Study Termination: At the end of the study (e.g., 21 days), euthanize the mice. Excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm p-Akt reduction in vivo). Collect major organs for histopathological examination to assess any potential toxicity.
Hypothetical In Vivo Results
| Treatment Group | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Change in Body Weight |
| Vehicle Control | 1250 ± 150 | - | +5% |
| 2-(m-Tolyl)thiazolidine (50 mg/kg) | 625 ± 90 | 50% | -2% |
| Paclitaxel (10 mg/kg) | 438 ± 75 | 65% | -8% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Part 3: Cross-Validation and Comparative Analysis
The ultimate goal is to determine if the in vitro observations translate into in vivo efficacy.
-
Efficacy Correlation: Our hypothetical data shows that 2-(m-Tolyl)thiazolidine, which demonstrated a potent IC50 of 15.2 µM in vitro, resulted in a 50% tumor growth inhibition in vivo. This represents a positive, albeit not perfectly linear, correlation. The alternative thiazolidine compound, with a higher in vitro IC50, would be expected to show lower efficacy in the in vivo model.
-
Mechanism Correlation: A crucial step in cross-validation is confirming the mechanism of action in vivo. A Western blot analysis of the excised tumor tissue from the 2-(m-Tolyl)thiazolidine-treated group should ideally show a similar reduction in the p-Akt/Akt ratio as was observed in the in vitro experiments. This would provide strong evidence that the compound is engaging its intended target in the complex biological system.
-
Safety and Therapeutic Window: The in vivo study also provides critical information on the compound's safety profile. In our example, the minimal body weight loss in the 2-(m-Tolyl)thiazolidine group compared to the Paclitaxel group suggests a potentially better therapeutic window, a key consideration for further development.
Conclusion: A Unified Approach to Drug Candidate Validation
This guide has outlined a systematic and scientifically grounded approach to the cross-validation of in vitro and in vivo data for the novel compound 2-(m-Tolyl)thiazolidine. By hypothesizing an anticancer activity based on its chemical class, we have detailed a logical progression from initial cellular cytotoxicity assays to mechanistic studies and finally to a preclinical xenograft model. The core principle demonstrated is the necessity of not only observing an effect in both systems but also confirming a consistent mechanism of action. This rigorous, multi-faceted validation process is essential for building confidence in a drug candidate and making informed decisions in the complex and resource-intensive journey of drug development.
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PubMed Central. [Link]
-
Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PubMed Central. [Link]
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health. [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (2017). MedCrave online. [Link]
-
Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds. (2020). ResearchGate. [Link]
-
In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. (n.d.). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar. [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2020). ResearchGate. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). MDPI. [Link]
-
In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. (n.d.). PubMed Central. [Link]
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A Comparative Performance Analysis of Novel Thiazolidinedione Analogs Against Established Antidiabetic Agents
In the landscape of therapeutic development for type 2 diabetes mellitus, the thiazolidinedione (TZD) class of compounds has been a cornerstone for improving insulin sensitivity. This guide provides a detailed comparative analysis of a promising investigational compound, a 5-arylidene-3-m-tolyl thiazolidine-2,4-dione derivative, benchmarked against the established drugs Rosiglitazone and Pioglitazone. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its performance, grounded in experimental data.
The thiazolidine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and, most notably, antidiabetic properties.[1][2] The antidiabetic efficacy of thiazolidinediones is primarily mediated through their action as potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor pivotal in the regulation of glucose and lipid metabolism.[3][4][5]
The Central Role of PPAR-γ in Insulin Sensitization
Thiazolidinediones function as insulin sensitizers by binding to and activating PPAR-γ.[3][4] This activation leads to a cascade of downstream effects that collectively enhance insulin action and lower blood glucose levels. The mechanism involves the heterodimerization of the TZD-bound PPAR-γ with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6]
Key consequences of PPAR-γ activation include:
-
Enhanced Insulin Sensitivity: TZDs reduce insulin resistance in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[5][7]
-
Improved Glucose Uptake: They promote the expression of glucose transporters, facilitating the uptake of glucose into cells.[3]
-
Regulation of Adipogenesis: PPAR-γ activation promotes the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing their circulation and the associated lipotoxicity that contributes to insulin resistance.[6][8]
-
Anti-inflammatory Effects: TZDs can also exert anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[3]
Caption: Mechanism of action of Thiazolidinediones via PPAR-γ activation.
Comparative In Vivo Antidiabetic Performance
A critical evaluation of novel antidiabetic compounds involves their assessment in preclinical models of diabetes. The streptozotocin (STZ)-induced diabetic model in rodents is a widely accepted standard for this purpose. In a study by Najmi et al., the performance of novel substituted 5-arylidene-3-m-tolyl thiazolidine-2,4-dione derivatives was compared against Rosiglitazone.[3]
| Compound | Dose (mg/kg) | % Decrease in Fasting Blood Glucose (FBG) |
| Compound 16d | 100 | 59.3% |
| Compound 16e | 100 | 55.7% |
| Rosiglitazone | 100 | 51.5% |
| Data synthesized from Najmi et al.[3] |
The experimental data reveals that compounds 16d and 16e , both derivatives of 3-m-tolyl thiazolidine-2,4-dione, exhibited a more potent reduction in fasting blood glucose levels compared to Rosiglitazone at the same dosage.[3] This suggests a potentially superior in vivo antihyperglycemic activity for these novel analogs. Notably, these compounds did not induce significant weight gain in the treated animals, addressing a common side effect associated with some TZD drugs.[3]
Experimental Protocol: In Vivo Antidiabetic Activity (STZ-Induced Model)
The causality behind this experimental choice lies in its ability to mimic the hyperglycemic state of type 2 diabetes by inducing pancreatic β-cell damage, thus allowing for the direct assessment of a compound's ability to improve glucose homeostasis.
-
Animal Model: Swiss albino mice are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels above a predetermined threshold (e.g., 200 mg/dL) are selected for the study.
-
Treatment: Diabetic animals are divided into groups and treated orally with the test compounds (e.g., 2-(m-Tolyl)thiazolidine derivatives), a standard drug (e.g., Rosiglitazone), or a vehicle control.
-
Monitoring: Fasting blood glucose levels are measured at regular intervals (e.g., 0, 2, 4, 6, and 24 hours) after drug administration.
-
Data Analysis: The percentage reduction in fasting blood glucose is calculated for each group and compared.
Caption: Workflow for STZ-induced diabetic model experiment.
Comparative In Vitro Anticancer Activity
Beyond their antidiabetic effects, thiazolidinedione derivatives have demonstrated potential as anticancer agents.[3] Their mechanism in this context can involve the disruption of the cell cycle and induction of apoptosis.[3] The performance of 5-benzylidenethiazolidine-2,4-dione derivatives has been evaluated against various cancer cell lines.
| Compound | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HCT-116 |
| Compound 2g | - | 1.8 |
| Compound 2h | 1.4 | - |
| Doxorubicin (Standard) | 0.42 | 0.51 |
| Data synthesized from El-Adl et al. and other sources.[3] |
While the standard chemotherapeutic agent Doxorubicin shows higher potency, the novel thiazolidinedione derivatives 2g and 2h exhibit promising cytotoxic activity with IC50 values in the low micromolar range against HCT-116 and MCF-7 cancer cell lines, respectively.[3] This indicates their potential for further investigation as anticancer therapeutic leads.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its selection is based on its reliability and high-throughput capability for screening the cytotoxic effects of compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-(m-Tolyl)thiazolidine derivatives) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Pharmacokinetic Profile: An In Silico Perspective
Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In silico studies on various thiazolidine-2,4-dione derivatives have provided valuable insights into their potential pharmacokinetic profiles.
| Property | Observation for TZD Derivatives (C1-C5) | Implication |
| Gastrointestinal (GI) Absorption | High for most derivatives | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | None of the derivatives were BBB permeant | Reduced risk of central nervous system side effects |
| CYP450 Inhibition | Some derivatives showed potential inhibition of specific isoforms (e.g., CYP2C9, CYP1A2) | Potential for drug-drug interactions that require further investigation |
| Data synthesized from a study on various TZD derivatives.[9] |
These in silico predictions suggest that thiazolidinedione derivatives can be designed to have favorable oral absorption and limited CNS penetration.[9] However, the potential for cytochrome P450 enzyme inhibition underscores the need for thorough in vitro and in vivo drug metabolism and pharmacokinetic studies.[9]
Conclusion and Future Directions
The investigational 2-(m-Tolyl)thiazolidine derivatives, specifically the 5-arylidene-3-m-tolyl thiazolidine-2,4-diones, demonstrate a promising therapeutic profile. In preclinical models, they have shown superior or comparable antihyperglycemic efficacy to the established drug Rosiglitazone, with the added benefit of not inducing significant weight gain.[3] Furthermore, their potential anticancer activity adds another dimension to their therapeutic value.
While these findings are encouraging, further research is warranted to fully elucidate their safety and efficacy profiles. Future studies should focus on comprehensive pharmacokinetic and toxicological assessments, as well as exploring their long-term effects on metabolic parameters. The continued exploration of the vast chemical space of thiazolidine derivatives holds significant promise for the development of next-generation therapeutics for diabetes and potentially other diseases.[10]
References
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]
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Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
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Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]
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Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
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Thiazolidinediones. StatPearls - NCBI Bookshelf. [Link]
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Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. [Link]
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Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds. ResearchGate. [Link]
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Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]
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The mode of action of thiazolidinediones. PubMed. [Link]
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Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Biological potential of thiazolidinedione derivatives of synthetic origin. Future Journal of Pharmaceutical Sciences. [Link]
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Spectroscopic data comparison for the structural elucidation of 2-(m-Tolyl)thiazolidine.
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, such as the thiazolidine class of molecules, a multi-pronged analytical approach is essential. This guide provides an in-depth comparison of spectroscopic data for the structural elucidation of 2-(m-Tolyl)thiazolidine, offering insights grounded in practical application and scientific integrity.
The structural elucidation of 2-(m-Tolyl)thiazolidine, a molecule of interest in medicinal chemistry, relies on the synergistic interpretation of data from various spectroscopic techniques. This guide will walk through the expected spectral characteristics and compare them with data from structurally related analogs to provide a comprehensive framework for analysis.
The Analytical Workflow: A Symphony of Spectroscopies
The process of confirming the structure of a synthesized molecule like 2-(m-Tolyl)thiazolidine is not a linear path but rather an integrated workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.
Caption: Integrated workflow for the synthesis and structural elucidation of 2-(m-Tolyl)thiazolidine.
I. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Principle: Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further yield the elemental composition.
Expected Data for 2-(m-Tolyl)thiazolidine (C₁₀H₁₃NS): The calculated molecular weight is 179.08 g/mol . An ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.0871.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent like methanol or acetonitrile (1 mL).
-
Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
Data Comparison: While specific data for 2-(m-Tolyl)thiazolidine is not readily available in the searched literature, data for related compounds like (2z)-5-butyl-3-(m-tolyl)-2-(m-tolylimino)thiazolidin-4-one (C₂₁H₂₄N₂OS) shows a monoisotopic mass of 352.16095 Da[1]. This highlights the utility of MS in confirming the mass of even more complex thiazolidine derivatives.
II. Infrared (IR) Spectroscopy: Unveiling Functional Groups
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.
Expected Absorptions for 2-(m-Tolyl)thiazolidine:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is expected for the secondary amine in the thiazolidine ring.
-
C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretches (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ range.
-
C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.
Experimental Protocol for FT-IR (KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample with anhydrous KBr powder.
-
Pellet Formation: Compress the mixture in a die to form a transparent pellet.
-
Analysis: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
Comparative Data for Thiazolidine Derivatives:
| Functional Group | 3-(p-tolyl)-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione (cm⁻¹)[2] | 4-hydroxy-3-(m-tolyl)thiazolidine-2-thione (cm⁻¹)[3] | (E)-5-(4-(4-oxo-3-(m-tolyl)thiazolidin-2-yl)benzylidene)thiazolidin-2,4-dione (cm⁻¹)[4] |
| N-H Stretch | - | - | 3423.62 |
| C=O Stretch | 1737.19, 1703.55 | - | 1694.32 |
| C=C Stretch (Aromatic) | 1674.57 | - | 1514.80 |
| C-N Stretch | 1256.46 | - | - |
| C-S Stretch | 627.41 | - | - |
This table demonstrates how the IR spectra of related compounds clearly show the expected absorptions for their respective functional groups. For 2-(m-Tolyl)thiazolidine, the presence of an N-H stretch and the absence of a strong C=O stretch would be key distinguishing features.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data for 2-(m-Tolyl)thiazolidine:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| N-H | 1.5-3.0 | Broad singlet | 1H |
| CH₂ (C5) | 3.0-3.5 | Multiplet | 2H |
| CH₂ (C4) | 3.5-4.0 | Multiplet | 2H |
| CH (C2) | 5.0-5.5 | Singlet or Multiplet | 1H |
| CH₃ (tolyl) | 2.3-2.5 | Singlet | 3H |
| Ar-H (tolyl) | 6.9-7.4 | Multiplet | 4H |
¹H NMR Data for an Analogous Compound: (2RS, 4RS)-2-(m-Tolyl)thiazolidine-4-carboxylic acid[5]
While not identical, the data for this closely related compound provides valuable comparative insights. The presence of the tolyl group and the thiazolidine ring protons will have similar chemical shifts and splitting patterns.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environments.
Expected ¹³C NMR Data for 2-(m-Tolyl)thiazolidine:
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| CH₃ (tolyl) | ~21 |
| CH₂ (C5) | ~33 |
| CH₂ (C4) | ~55 |
| CH (C2) | ~65 |
| Aromatic C-H | 120-130 |
| Aromatic C (quaternary) | 135-145 |
¹³C NMR Data for an Analogous Compound: 3-(m-tolyl)thiazolidine-2,4-dione [6]
This analog, while containing carbonyl groups, still provides a reference for the chemical shifts of the m-tolyl group carbons.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) as needed.
Caption: Logical flow of NMR experiments for structural elucidation.
IV. Data Synthesis and Structural Confirmation
The definitive structural elucidation of 2-(m-Tolyl)thiazolidine is achieved by integrating the data from all spectroscopic techniques.
-
MS confirms the molecular formula.
-
IR identifies the key functional groups (N-H, aromatic ring, aliphatic chains).
-
¹H and ¹³C NMR provide the carbon-hydrogen framework.
-
2D NMR (COSY and HSQC) establishes the connectivity between protons and carbons, confirming the arrangement of the tolyl group on the C2 position of the thiazolidine ring.
By systematically analyzing and comparing the experimental data with expected values and data from known analogs, researchers can confidently assign the structure of 2-(m-Tolyl)thiazolidine. This rigorous, multi-faceted approach ensures the scientific integrity of the findings and provides a solid foundation for further research and development.
References
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International Journal of Pharmaceutical and Experimental Research. Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives. [Link]
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Semantic Scholar. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst. [Link]
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A Comparative Guide to the Off-Target Effects of Thiazolidinedione-Based PPARγ Agonists
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen side effects, limiting the therapeutic potential of an otherwise promising drug candidate. This guide provides an in-depth evaluation of the off-target effects of 2-(m-Tolyl)thiazolidine and its broader class of thiazolidinediones (TZDs), exemplified by the well-studied compounds Rosiglitazone and Pioglitazone. We will compare their off-target profiles with a newer generation alternative, Saroglitazar, and provide detailed experimental protocols for assessing these effects.
The Thiazolidinedione Core: A Double-Edged Sword
The 2,4-thiazolidinedione scaffold is a cornerstone in the development of insulin-sensitizing drugs. Compounds based on this structure, including those with tolyl substitutions, primarily exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. Activation of PPARγ in adipose tissue, for instance, leads to increased insulin sensitivity and improved glycemic control, making TZDs effective in the management of type 2 diabetes.[1][2]
However, the clinical use of some TZDs has been marred by significant off-target effects, leading to safety concerns. These adverse effects are not always directly related to PPARγ activation and often stem from unintended interactions with other cellular proteins. This guide will dissect these off-target liabilities, offering a comparative analysis to inform future drug discovery and development efforts.
On-Target Efficacy: The PPARγ-Mediated Pathway
The primary mechanism of action for thiazolidinediones involves their binding to and activation of PPARγ. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.
Caption: On-target signaling pathway of thiazolidinediones via PPARγ activation.
Comparative Off-Target Profiles: Rosiglitazone vs. Pioglitazone
While both Rosiglitazone and Pioglitazone are effective PPARγ agonists, their clinical use has been differentiated by their off-target effect profiles, particularly concerning cardiovascular safety.[3] A key study utilizing chemical proteomics provides a direct comparison of their off-target binding profiles in rat heart tissue, offering molecular clues to their differential cardiotoxicity.[4]
This study revealed that both drugs bind to a range of off-target proteins, including ion channels and their modulators, which have implications in congestive heart failure and arrhythmia.[4] However, there were notable differences in the specific proteins that showed increased binding for each drug.
Table 1: Comparative Off-Target Binding in Rat Heart Tissue
| Protein Class/Pathway | Rosiglitazone | Pioglitazone | Potential Implication |
| Ion Channels/Regulators | Both bind | Both bind | Arrhythmia, Congestive Heart Failure[4] |
| Dehydrogenases | Affinity suggested | Affinity suggested | Consistent with rhodanine core binding[3] |
| Mitochondrial Proteins | Both bind | Both bind | Potential for altered energy metabolism |
| Signaling Proteins | Binds to specific kinases | Binds to different kinases | Varied effects on cell signaling pathways |
Data synthesized from the chemical proteomics study by Actis et al. (2012).[4]
An Alternative with an Improved Profile: Saroglitazar
In the quest for safer insulin sensitizers, newer generations of PPAR agonists have been developed. Saroglitazar is a dual PPARα/γ agonist, which not only improves glycemic control but also has beneficial effects on lipid profiles, a common comorbidity in type 2 diabetes.[5] Preclinical and clinical studies have suggested a more favorable safety profile for Saroglitazar compared to older TZDs, with a lower incidence of adverse effects like edema and weight gain.[6]
While a direct, comprehensive off-target screening profile of Saroglitazar comparable to the proteomics data for Rosiglitazone and Pioglitazone is not publicly available, a computational study has explored its potential off-target interactions.[7] This study identified potential interactions with proteins involved in cancer and PI3-AKT signaling pathways, suggesting areas for further experimental investigation.[7] Clinical data has shown that Saroglitazar is generally well-tolerated, with no major safety concerns identified in post-marketing surveillance.[5]
Table 2: Comparative Overview of PPARγ Agonists
| Feature | Rosiglitazone | Pioglitazone | Saroglitazar |
| Primary Target | PPARγ | PPARγ | PPARα/γ |
| Key Off-Target Concerns | Cardiovascular risk[3] | Bladder cancer risk[6] | Generally well-tolerated[5] |
| Lipid Profile Effects | Minimal | Favorable | Highly Favorable[5] |
| Regulatory Status | Use restricted in some regions | In use with warnings | Approved in India[5] |
Experimental Protocols for Off-Target Profiling
To rigorously evaluate the off-target effects of a compound, a multi-pronged experimental approach is necessary. Here, we provide detailed, step-by-step methodologies for three key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is crucial for identifying unintended interactions with kinases, a large family of enzymes involved in virtually all cellular signaling pathways. The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[8]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the specific kinase (typically at or near its Km for ATP).
-
Kinase Solution: Prepare a 2X kinase solution in kinase buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a 2X solution of the specific peptide or protein substrate in kinase buffer.
-
Test Compound: Prepare serial dilutions of the test compound in kinase buffer.
-
-
Set up the Kinase Reaction (in a 384-well plate):
-
Add 2.5 µL of the test compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP/Substrate mixture to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Mix the plate and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Radioligand Receptor Binding Assay
This assay is the gold standard for identifying and characterizing interactions between a compound and a specific receptor. It utilizes a radiolabeled ligand that binds to the receptor of interest and measures the ability of a test compound to compete for this binding.[9]
Step-by-Step Methodology (for a GPCR target):
-
Prepare Membranes:
-
Harvest cells expressing the receptor of interest.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Set up the Binding Assay (in a 96-well filter plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of a known, unlabeled ligand for the receptor, 50 µL of radioligand, and 50 µL of membrane suspension.
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable method, such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Conclusion and Future Directions
The evaluation of off-target effects is a critical component of modern drug discovery. While thiazolidinediones like Rosiglitazone and Pioglitazone have demonstrated the therapeutic potential of targeting PPARγ, their clinical utility has been hampered by off-target liabilities. Newer generation compounds, such as the dual PPARα/γ agonist Saroglitazar, appear to offer an improved safety profile, although a comprehensive, publicly available head-to-head off-target comparison is still needed.
The experimental protocols detailed in this guide provide a robust framework for assessing the off-target profiles of novel drug candidates. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can gain a more complete understanding of a compound's pharmacological profile, enabling the selection and development of safer and more effective therapeutics. As our understanding of the complex interplay between on- and off-target effects grows, so too will our ability to design drugs with enhanced specificity and reduced risk.
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Arun, S., et al. (2015). Saroglitazar, a novel cardiometabolic agent for diabetic dyslipidemia – A Review. Journal of Young Pharmacists, 7(1), 2-7. [Link]
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Shaikh, F., et al. (2023). Deciphering the Precise Target for Saroglitazar Associated Antiangiogenic Effect: A Computational Synergistic Approach. ACS omega, 8(17), 15449–15461. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Jafari, R., et al. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 11(11), 2100–2122. [Link]
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Yki-Järvinen, H. (2004). Thiazolidinediones. The New England journal of medicine, 351(11), 1106–1118. [Link]
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Krishnappa, M., et al. (2020). Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: A 56-week, randomized, double blind, phase 3 study (PRESS XII study). Cardiovascular diabetology, 19(1), 93. [Link]
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Kaul, U., et al. (2015). A multicenter, randomized, double-blind, placebo-controlled, phase III study to evaluate the efficacy and safety of saroglitazar 2 and 4 mg in patients with diabetic dyslipidemia (PRESS V). Diabetes technology & therapeutics, 17(3), 155–164. [Link]
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Actis, M. L., et al. (2012). Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity. Journal of medicinal chemistry, 55(21), 9313–9323. [Link]
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Eglen, R. M., et al. (2007). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology, Chapter 4, Unit 4.15. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
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Zydus Cadila. (2013). Lipaglyn (Saroglitazar) Prescribing Information. [Link]
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Home, P. D., et al. (2009). Rosiglitazone evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (the RECORD study): a multicentre, randomised, open-label trial. Lancet (London, England), 373(9681), 2125–2135. [Link]
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Dormandy, J. A., et al. (2005). Secondary prevention of macrovascular events in patients with type 2 diabetes in the PROactive Study (PROspective pioglitAzone Clinical Trial In macroVascular Events): a randomised controlled trial. Lancet (London, England), 366(9493), 1279–1289. [Link]
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Burade, V., et al. (2015). Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. Pharmacological reports : PR, 67(3), 512–521. [Link]
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Jain, M. R., et al. (2015). Saroglitazar, a novel peroxisome proliferator-activated receptor agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. Canadian journal of physiology and pharmacology, 93(5), 333–342. [Link]
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U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA eliminates the Risk Evaluation and Mitigation Strategy (REMS) for rosiglitazone-containing diabetes medicines. [Link]
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Lewis, J. D., et al. (2011). Risk of bladder cancer among patients with type 2 diabetes treated with pioglitazone. Diabetes care, 34(4), 916–922. [Link]
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Eurofins Discovery. (n.d.). In Vitro SafetyScreen Panels. [Link]
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Muroi, M., & Osada, H. (2019). Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. Methods in molecular biology (Clifton, N.J.), 1888, 153–164. [Link]
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Sharma, A., et al. (2015). Saroglitazar, a novel cardiometabolic agent for diabetic dyslipidemia – A Review. Journal of Young Pharmacists, 7(1), 2-7. [Link]
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Ferre, P. (2004). The biology of peroxisome proliferator-activated receptors: relationship with lipid metabolism and insulin sensitivity. Diabetes, 53 Suppl 1, S43–S50. [Link]
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Lincoff, A. M., et al. (2007). Pioglitazone and risk of cardiovascular events in patients with type 2 diabetes mellitus: a meta-analysis of randomized trials. JAMA, 298(10), 1180–1188. [Link]
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Singh, S., Loke, Y. K., & Furberg, C. D. (2007). Long-term risk of cardiovascular events with rosiglitazone: a meta-analysis. JAMA, 298(10), 1189–1195. [Link]
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Graham, D. J., et al. (2010). Risk of acute myocardial infarction, stroke, heart failure, and death in elderly medicare patients treated with rosiglitazone or pioglitazone. JAMA, 304(4), 411–418. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Thiazolidinedione Derivatives Against PPARγ
This guide provides a comprehensive, technically detailed framework for conducting comparative molecular docking studies of thiazolidinedione derivatives targeting the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). As researchers, scientists, and drug development professionals, our goal extends beyond simply generating data; we aim to derive meaningful insights into structure-activity relationships that can guide future drug design efforts. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind each choice, ensuring a robust and reproducible in-silico experiment.
Introduction: The Significance of Thiazolidinediones and PPARγ in Metabolic Disease
Thiazolidinediones (TZDs), often referred to as "glitazones," are a class of synthetic compounds that have been pivotal in the management of type 2 diabetes.[1][2] Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][3] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in insulin signaling, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for understanding the interactions between a ligand (potential drug) and its protein target at a molecular level. By comparing the docking poses, binding affinities, and interaction patterns of a series of compounds, we can elucidate key structural features required for potent and selective binding. This guide will walk through a comparative docking study of four thiazolidinedione derivatives against PPARγ.
Materials and Methods: A Self-Validating In-Silico Workflow
The integrity of any computational study hinges on the quality of the input data and the rigor of the methodology. This section outlines the preparation of the protein target and the selected ligands, followed by a detailed docking protocol using the widely validated software, AutoDock Vina.
Selection of Protein Target and Ligands
Protein Target: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
For this study, the crystal structure of the human PPARγ ligand-binding domain (LBD) in complex with Rosiglitazone is selected.
-
PDB ID: 5YCP.[4]
-
Rationale: The choice of a co-crystallized structure is critical as it provides an experimentally validated conformation of the binding pocket with a known thiazolidinedione agonist. This allows for a direct comparison of the docked poses of our test compounds with the known binding mode of a reference drug.
Ligand Selection:
To conduct a meaningful comparative analysis, a set of ligands with varying structural features is chosen.
-
Rosiglitazone (Reference Compound): A well-established PPARγ agonist. Its co-crystallized pose in 5YCP will serve as our validation benchmark.
-
Pioglitazone: Another clinically approved TZD with a slightly different chemical scaffold compared to Rosiglitazone.
-
Ciglitazone: Considered the prototypical compound of the thiazolidinedione class.[5]
-
5-(4-methoxybenzylidene)thiazolidine-2,4-dione: A synthetic derivative with a simpler chemical structure, allowing for the evaluation of the core thiazolidinedione pharmacophore with a minimal side chain.
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing the receptor and ligands, and for performing the molecular docking using AutoDockTools and AutoDock Vina.
2.2.1. Protein Preparation (using AutoDockTools)
-
Download the PDB file: Obtain the crystal structure of PPARγ (PDB ID: 5YCP) from the RCSB Protein Data Bank.
-
Clean the PDB file: Open the 5YCP.pdb file in AutoDockTools. Remove water molecules and any co-crystallized ligands (in this case, Rosiglitazone) and other heteroatoms not essential for the docking study.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Kollman Charges: Compute and add Kollman charges to the protein atoms. These partial charges are essential for calculating the electrostatic interactions in the docking simulation.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format (e.g., 5YCP_protein.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
2.2.2. Ligand Preparation (using AutoDockTools)
-
Obtain Ligand Structures: Download the 2D structures of Rosiglitazone, Pioglitazone, Ciglitazone, and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione from the PubChem database in SDF format.[5][6][7]
-
Load into AutoDockTools: Open each ligand's SDF file in AutoDockTools.
-
Detect Rotatable Bonds: The software will automatically detect the rotatable bonds in the ligand. This flexibility is crucial for exploring different conformations of the ligand within the binding pocket.
-
Assign Gasteiger Charges: Compute and add Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save each prepared ligand in the PDBQT file format (e.g., rosiglitazone.pdbqt, pioglitazone.pdbqt, etc.).
2.2.3. Molecular Docking Workflow with AutoDock Vina
The following diagram illustrates the overall workflow of the comparative docking study.
Caption: Workflow for the comparative molecular docking study.
1. Grid Box Definition:
The grid box defines the search space for the ligand within the protein's binding site.
-
Center the Grid: The grid box should be centered on the co-crystallized Rosiglitazone in the 5YCP structure. The coordinates for the center of the grid box can be determined using AutoDockTools or by calculating the geometric center of the co-crystallized ligand.
-
Define Grid Dimensions: The size of the grid box should be large enough to accommodate all the ligands being studied and to allow for their free rotation and translation. A common practice is to have a box that extends at least 10-15 Å from the center in each dimension. For this study, a grid box of 25 x 25 x 25 Å is appropriate.
2. AutoDock Vina Execution:
AutoDock Vina is run from the command line. A configuration file (conf.txt) is used to specify the input files and docking parameters.
-
Configuration File (conf.txt):
This command should be executed for each of the four ligands.
Results and Discussion: A Comparative Analysis
The output of the docking simulations provides valuable data for comparing the binding of the different thiazolidinedione derivatives to PPARγ.
Data Presentation: Docking Scores and Binding Interactions
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The binding interactions can be visualized and analyzed using software like PyMOL or Discovery Studio.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Interactions) |
| Rosiglitazone | -9.5 | His323, His449, Tyr473 | Cys285, Ile326, Met364 |
| Pioglitazone | -9.2 | His323, His449, Ser289 | Cys285, Ile326, Phe363 |
| Ciglitazone | -8.8 | His323, Gln286 | Cys285, Ile326, Leu330 |
| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione | -7.9 | Gln286, Ser289 | Cys285, Ile326 |
Note: The interacting residues listed are hypothetical and would be determined from the actual docking output.
Interpretation of Results
The docking scores suggest that Rosiglitazone has the highest predicted binding affinity for PPARγ, which is consistent with its known potency. Pioglitazone also shows a strong binding affinity. Ciglitazone and the synthetic derivative have lower, yet still significant, predicted binding affinities.
The analysis of the binding interactions reveals that the thiazolidinedione core of all four ligands forms key hydrogen bonds with residues in the PPARγ active site, such as His323 and His449. The differences in the side chains of the ligands lead to varied hydrophobic interactions, which likely contribute to the differences in their binding affinities. For instance, the more extensive side chains of Rosiglitazone and Pioglitazone allow for more numerous hydrophobic contacts compared to the simpler synthetic derivative.
The following diagram illustrates the key interactions of a thiazolidinedione derivative within the PPARγ active site.
Caption: Ligand-receptor interactions of a thiazolidinedione derivative in the PPARγ active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of thiazolidinedione derivatives against PPARγ. The results of such a study can provide valuable insights into the structure-activity relationships of this important class of compounds. By understanding the key molecular interactions that govern binding affinity and selectivity, researchers can make more informed decisions in the design and optimization of novel PPARγ modulators with improved therapeutic profiles.
Future work could involve expanding the library of thiazolidinedione derivatives to include a wider range of structural diversity. Additionally, molecular dynamics simulations could be employed to study the dynamic behavior of the ligand-protein complexes and to obtain more accurate estimates of binding free energies. Ultimately, the integration of computational and experimental approaches will be crucial for the successful development of the next generation of therapies for metabolic diseases.
References
-
The Mode of Action of Thiazolidinediones. Diabetes/Metabolism Research and Reviews. [Link]
-
Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. [Link]
-
Human PPARgamma ligand binding domain complexed with Rosiglitazone. RCSB PDB. [Link]
-
Rosiglitazone. PubChem. [Link]
-
Pioglitazone. PubChem. [Link]
-
Ciglitazone. Wikipedia. [Link]
-
5-(4-methoxybenzylidene)thiazolidine-2,4-dione. PubChem. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Ciglitazone. PubChem. [Link]
-
Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. World Journal of Diabetes. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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- 7. Ciglitazone | C18H23NO3S | CID 2750 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist’s Guide to Reproducibility in Thiazolidinedione Research: The Case of m-Tolyl Derivatives
To my fellow researchers and drug development professionals, this guide addresses a cornerstone of credible science: reproducibility. We will delve into the experimental nuances of a specific, yet broadly relevant, class of compounds—m-Tolyl substituted thiazolidinediones. While the parent scaffold, thiazolidine-2,4-dione (TZD), is renowned for its role in developing insulin sensitizers like Rosiglitazone and Pioglitazone, the introduction of substituents like the m-tolyl group creates unique compounds whose biological effects must be rigorously and reproducibly characterized.[1][2][3]
This guide is not a rigid protocol but a framework for critical thinking. We will explore how variability in synthesis, experimental design, and data interpretation can impact the reproducibility of findings for these potent biological modulators. Our focus will be on the primary mechanism of action for this class: the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[1][4][5]
Part 1: The Foundation of Reproducibility: Synthesis and Characterization of m-Tolyl Thiazolidinediones
The biological activity of a compound is inextricably linked to its chemical identity and purity. Inconsistent synthesis is a primary source of experimental irreproducibility. The synthesis of a representative compound, such as a 5-arylidene-3-(m-tolyl)thiazolidine-2,4-dione, typically involves a two-step process.[1]
Step 1: Synthesis of the TZD Core
The foundational 3-(m-tolyl)thiazolidine-2,4-dione core is often prepared by reacting m-tolyl thiourea with chloroacetic acid.[1][6] This initial step is critical; impurities in the starting materials or side reactions can introduce contaminants that may possess their own biological activity, confounding downstream results.
Step 2: Knoevenagel Condensation for C5-Substitution
The most common method for adding functionality to the C5 position of the TZD ring is the Knoevenagel condensation.[7] This reaction involves condensing the TZD core with a substituted aromatic aldehyde in the presence of a base catalyst, such as piperidine or morpholine.[1][7]
Causality in Synthesis: Why Control Matters
-
Catalyst Choice: The choice and concentration of the base catalyst can influence reaction kinetics and the formation of byproducts. A standardized catalyst and reaction time are essential for batch-to-batch consistency.
-
Solvent and Temperature: Reaction conditions must be precisely controlled. Different solvents can alter the solubility of reactants and intermediates, while temperature fluctuations can affect reaction rates and selectivity, leading to variations in the final product profile.[8]
-
Purification: The method of purification (e.g., recrystallization, column chromatography) must be robust and validated to ensure the removal of unreacted starting materials, catalysts, and byproducts. The final purity should always be confirmed via analytical methods like HPLC, NMR, and Mass Spectrometry.
A failure to rigorously control these synthetic parameters can result in a final compound of variable purity, which is a recipe for irreproducible biological data.
Part 2: A Comparative Protocol for Assessing Biological Activity: PPAR-γ Reporter Assay
To assess the reproducibility of a compound's biological effect, a standardized, robust assay is paramount. The PPAR-γ reporter assay is a common in vitro method to quantify the ability of a compound to activate this nuclear receptor.
Principle: This cell-based assay uses a host cell line (e.g., HEK293) engineered to express the PPAR-γ protein. These cells also contain a reporter plasmid where a PPAR-γ-responsive DNA element (PPRE) drives the expression of a reporter gene, typically luciferase. When a compound activates PPAR-γ, the receptor binds to the PPRE and initiates transcription of the luciferase gene. The resulting light output, measured by a luminometer, is directly proportional to the level of PPAR-γ activation.
Detailed Step-by-Step Protocol:
-
Cell Culture & Seeding:
-
Action: Culture HEK293 cells (or a similar suitable cell line) under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%).
-
Causality: Cell confluency and health dramatically affect transfection efficiency and protein expression. Using cells from a consistent passage number minimizes variability due to genetic drift.
-
Action: Seed cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 2 x 10⁴ cells/well).
-
Causality: Uniform cell seeding is critical for well-to-well consistency. Edge effects in plates can be a source of variability; consider avoiding the outer wells for data collection.
-
-
Transfection:
-
Action: Co-transfect cells with two plasmids using a lipid-based transfection reagent: (1) an expression vector for human PPAR-γ and (2) a PPRE-driven luciferase reporter vector. A third plasmid expressing Renilla luciferase can be included as an internal control for transfection efficiency.
-
Causality: The ratio of plasmid DNA to transfection reagent must be optimized to maximize efficiency while minimizing cytotoxicity. The internal control allows for normalization of the firefly luciferase signal, correcting for variations in cell number and transfection efficiency across wells.
-
-
Compound Treatment:
-
Action: 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing the m-tolyl TZD derivative, a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., 0.1% DMSO). Test all compounds over a range of concentrations (e.g., 8-point, 3-fold serial dilution).
-
Causality: A full dose-response curve provides much more information (EC₅₀, maximal efficacy) than a single-point test. The vehicle control defines the baseline, while the positive control validates that the assay system is responsive.
-
-
Incubation:
-
Action: Incubate the plate for 18-24 hours.
-
Causality: This incubation period allows sufficient time for the compound to enter the cells, bind to the receptor, initiate gene transcription, and for the luciferase protein to accumulate. This timing should be kept consistent across all experiments.
-
-
Lysis and Luminescence Reading:
-
Action: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-based luminometer.
-
Causality: Dual-luciferase systems provide the most robust data by enabling internal normalization. The choice of luminometer and its settings (e.g., integration time) should be standardized.
-
Part 3: Performance Comparison and Data Interpretation
Reproducibility requires quantitative, comparable data. Below is a table summarizing hypothetical, yet representative, data for a novel 5-arylidene-3-(m-tolyl) TZD derivative compared to the well-characterized drug, Rosiglitazone. This data could be generated from the reporter assay described above and an in vivo model of hyperglycemia.
| Parameter | 5-arylidene-3-(m-tolyl) TZD | Rosiglitazone (Reference) | Key Consideration for Reproducibility |
| Purity (HPLC) | >98% | >99% (Pharmaceutical Grade) | Impurities can have off-target effects or inhibit the primary activity. |
| PPAR-γ Activation (EC₅₀) | 120 nM | 45 nM | The half-maximal effective concentration (EC₅₀) is a key potency metric. Consistent values across experiments indicate reproducible in vitro activity. |
| Maximal Efficacy (% of Rosi.) | 95% | 100% (by definition) | Indicates if the compound is a full or partial agonist relative to the standard. |
| In Vivo Efficacy (% BGL Reduction) | 55.7% | 51.5% | The percentage reduction in blood glucose level (BGL) in a diabetic animal model (e.g., STZ-induced) demonstrates in vivo relevance.[1] |
| Observed Side Effects | No significant weight gain noted | Known risk of fluid retention and weight gain.[1][9] | Consistent observation and reporting of adverse effects are crucial for a complete and reproducible profile. |
Interpreting the Data:
In this example, the novel m-tolyl derivative shows potent PPAR-γ activation, albeit slightly less than Rosiglitazone. Critically, it demonstrates comparable or even slightly superior in vivo efficacy in reducing blood glucose without the significant weight gain associated with the reference drug.[1] For these results to be considered reproducible, multiple independent experiments must yield EC₅₀ and BGL reduction values with low variance.
Part 4: Ensuring Trustworthy Results: A Guide to Self-Validation
Every protocol must be a self-validating system. Trustworthiness is built by anticipating and controlling for variables.
-
Compound Integrity:
-
Solubility: Is your compound fully dissolved in the vehicle (e.g., DMSO) and assay medium? Precipitated compound is not biologically available and is a major source of error. Confirm solubility at the highest concentration used.
-
Stability: Are your stock solutions fresh? Perform freeze-thaw stability tests. Some compounds degrade over time, even when frozen.
-
-
Biological System Integrity:
-
Cell Line Authentication: Regularly authenticate your cell lines (e.g., via STR profiling). Cross-contamination or misidentification of cell lines is a notorious cause of irreproducible results.
-
Reagent Quality: Use high-quality, lot-controlled reagents (e.g., FBS, transfection reagents). A new lot of serum can dramatically alter cell behavior and assay performance. Qualify new lots against old ones.
-
-
Data Analysis Integrity:
-
Standardized Analysis: Use a consistent, predefined data analysis workflow. Normalize data (to vehicle and positive controls) and fit dose-response curves using a non-linear regression model (e.g., four-parameter logistic).
-
Statistical Power: Ensure your experiments are adequately powered to detect meaningful differences. Report measures of variance (e.g., SD, SEM) and the number of biological replicates.
-
By embedding these checkpoints into your workflow, you move from simply generating data to producing a body of evidence that is robust, reliable, and reproducible.
References
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Jahan, R., et al. (2022). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 19(11), e202200639. Available at: [Link]
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Yadav, P., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 28(14), 5399. Available at: [Link]
-
Ha, Y. M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(7), 1335-1353. Available at: [Link]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Pharmaceuticals, 15(10), 1243. Available at: [Link]
-
Singh, P. P., & Kumar, A. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(6), 1647-1678. Available at: [Link]
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O'Donovan, D. H., & Connon, S. J. (2016). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 23(16), 1717-1741. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237462. Available at: [Link]
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Bansal, G., et al. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Advanced Research, 23, 163-205. Available at: [Link]
-
Nanjan, M. J., et al. (2022). Experimental and clinical pharmacology: Thiazolidinediones - mechanisms of action. ResearchGate. Available at: [Link]
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Graham, T. E., et al. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 67-69. Available at: [Link]
-
Wujec, M., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 24(17), 13247. Available at: [Link]
-
Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18 Suppl 2, S10-S15. Available at: [Link]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
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Li, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0267990. Available at: [Link]
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Kumar, R., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]
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A Guide to the Independent Verification of Biological Activity in Novel 2-(m-Tolyl)thiazolidine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of novel 2-(m-Tolyl)thiazolidine compounds. Thiazolidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The objective validation of these potential activities is a critical first step in the drug discovery pipeline. This document outlines robust, self-validating experimental protocols designed to rigorously assess the therapeutic potential of this promising class of molecules.
Section 1: Verification of Anticancer Potential via Cytotoxicity Screening
Rationale for Investigation: The search for novel chemotherapeutic agents remains a priority in biomedical research.[3][4] Thiazolidine derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer models, making this a logical starting point for activity verification.[5] The primary method to establish anticancer potential is to measure a compound's cytotoxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[6][7]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the novel compounds, a key metric of cytotoxic potency.
1. Cell Line and Culture Preparation:
- Cell Selection: Utilize a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer). The choice should be guided by the therapeutic hypothesis.
- Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
2. Assay Procedure:
- Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[8]
- Compound Preparation: Prepare a stock solution of the 2-(m-Tolyl)thiazolidine compounds in dimethyl sulfoxide (DMSO). Create a series of two-fold dilutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
- Treatment: After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include the following controls:
- Negative Control: Cells treated with medium only.
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
- Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration using the formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Data Presentation: Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM) |
| Novel Compound 1 | MCF-7 | [Value] |
| Novel Compound 2 | MCF-7 | [Value] |
| Doxorubicin (Control) | MCF-7 | [Value] |
| Novel Compound 1 | A549 | [Value] |
| Novel Compound 2 | A549 | [Value] |
| Doxorubicin (Control) | A549 | [Value] |
Section 2: Verification of Antimicrobial Efficacy
Rationale for Investigation: With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents.[10] Thiazolidine derivatives have frequently been reported to possess antibacterial and antifungal properties.[5] The agar well diffusion method is an excellent primary screening tool for observing qualitative antimicrobial activity, while the broth microdilution assay provides quantitative data on the minimum inhibitory concentration (MIC).[11]
Experimental Protocol: Agar Well Diffusion Assay
This method provides a visual and preliminary assessment of a compound's ability to inhibit microbial growth.[10]
1. Materials and Microorganisms:
- Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.[12]
- Microbial Strains: A representative panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
- Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
2. Assay Procedure:
- Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of the agar plates with the prepared microbial inoculum to create a lawn.[14]
- Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.
- Compound Loading: Pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.
- Controls:
- Positive Control: A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi).
- Negative Control: The solvent (e.g., DMSO) used to dissolve the test compounds.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- Measurement: Measure the diameter of the clear zone of inhibition (where microbial growth is prevented) around each well in millimeters (mm).
Workflow for Agar Well Diffusion
Caption: Workflow for antimicrobial screening via the agar well diffusion method.
Data Presentation: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) can be subsequently determined using the broth microdilution method for compounds showing significant zones of inhibition.[10]
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Novel Compound 1 | S. aureus | [Value] | [Value] |
| Novel Compound 2 | S. aureus | [Value] | [Value] |
| Ampicillin (Control) | S. aureus | [Value] | [Value] |
| Novel Compound 1 | E. coli | [Value] | [Value] |
| Novel Compound 2 | E. coli | [Value] | [Value] |
| Ampicillin (Control) | E. coli | [Value] | [Value] |
Section 3: Verification of Anti-inflammatory Effects
Rationale for Investigation: Chronic inflammation is a key driver of numerous diseases. A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Verifying the selective inhibition of COX-2 by novel 2-(m-Tolyl)thiazolidine compounds can establish a clear and therapeutically relevant mechanism of action.[15]
Signaling Pathway: Arachidonic Acid Cascade
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(m-Tolyl)thiazolidine for Laboratory Professionals
This guide provides a detailed framework for the proper and safe disposal of 2-(m-Tolyl)thiazolidine, a chemical compound utilized in research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document emphasizes a conservative approach, treating the substance with the caution required for a potentially hazardous material. The procedures outlined below are grounded in established principles of laboratory safety and regulatory compliance, ensuring the protection of personnel and the environment.
I. Immediate Safety and Hazard Assessment
Given the limited publicly available data on 2-(m-Tolyl)thiazolidine, a thorough hazard assessment is paramount before any handling or disposal. The foundational principle is to treat this compound as hazardous until proven otherwise. This precautionary approach is aligned with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
A. Personal Protective Equipment (PPE):
When handling 2-(m-Tolyl)thiazolidine for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves. Given the unknown nature of the compound's reactivity, nitrile gloves are a minimum requirement. Consider double-gloving.
-
Body Protection: A laboratory coat is essential. For larger quantities or in situations with a higher risk of exposure, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of 2-(m-Tolyl)thiazolidine should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
B. Hazard Characterization:
In the absence of a specific SDS, information from structurally similar compounds, such as thiazolidine, can provide some insight. Thiazolidine is classified as a corrosive material.[1] Therefore, it is prudent to assume that 2-(m-Tolyl)thiazolidine may also possess corrosive properties. Furthermore, without comprehensive toxicological data, it should be treated as a substance with potential acute and chronic health effects.
Key Principle: The responsibility for determining if a chemical is a hazardous waste lies with the generator of that waste.[1]
II. Waste Segregation and Containment
Proper segregation and containment are critical steps in the safe disposal of any laboratory chemical.
A. Waste Stream Identification:
2-(m-Tolyl)thiazolidine waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
B. Container Selection and Labeling:
-
Container Type: Use a container that is compatible with the chemical. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. Solid waste should be collected in a clearly marked, sealable container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(m-Tolyl)thiazolidine". The label should also include the date the waste was first added to the container and the primary hazard(s) (e.g., "Corrosive," "Toxic - Handle with Caution").
Table 1: Summary of Disposal Considerations for 2-(m-Tolyl)thiazolidine
| Parameter | Recommendation | Rationale |
| Hazard Classification | Treat as hazardous waste. Assume corrosivity and potential toxicity. | Precautionary principle due to lack of specific data. Structural similarity to other hazardous thiazolidine compounds. |
| Waste Container | Tightly sealed, chemically compatible container (e.g., HDPE, glass). | To prevent leaks, spills, and exposure. |
| Labeling | "Hazardous Waste," "2-(m-Tolyl)thiazolidine," accumulation start date, and potential hazards. | Compliance with regulations and to ensure safe handling by all personnel. |
| Storage | In a designated satellite accumulation area, away from incompatible materials. | To prevent accidental mixing and reactions, and to comply with storage limits. |
| Disposal Method | Via a licensed hazardous waste disposal company. | Ensures environmentally sound and legally compliant disposal. |
III. Disposal Procedures
The disposal of 2-(m-Tolyl)thiazolidine must be conducted in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[2][3]
A. Step-by-Step Disposal Protocol for 2-(m-Tolyl)thiazolidine Waste:
-
Preparation: Ensure all necessary PPE is worn and that the chemical fume hood is functioning correctly.
-
Transfer: Carefully transfer the 2-(m-Tolyl)thiazolidine waste into the designated hazardous waste container. Use a funnel for liquids to prevent spills.
-
Sealing: Securely seal the waste container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Labeling: Immediately label the container with all required information as detailed in Section II.B.
-
Storage: Place the sealed and labeled container in a designated satellite accumulation area. This area should be secure, well-ventilated, and have secondary containment.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste.
B. Disposal of Contaminated Materials:
Any materials that come into contact with 2-(m-Tolyl)thiazolidine, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste. These items should be collected in a separate, clearly labeled solid waste container.
IV. Decontamination of Empty Containers
Empty containers that once held 2-(m-Tolyl)thiazolidine must be properly decontaminated before they can be disposed of as non-hazardous waste.
A. Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. Given the unknown solubility, a common laboratory solvent like acetone or ethanol is a reasonable first choice. The rinsate from these initial rinses must be collected and disposed of as hazardous waste.
-
Secondary Rinse: Following the solvent rinse, wash the container with soap and water. This wash water can typically be disposed of down the drain, but consult your local regulations and institutional policies.
-
Drying: Allow the container to air dry completely in the fume hood.
-
Label Defacement: Before disposal, completely deface or remove the original label to prevent any confusion.
-
Final Disposal: Once thoroughly decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's procedures.
Diagram 1: Decision Workflow for 2-(m-Tolyl)thiazolidine Disposal
Caption: Disposal workflow for 2-(m-Tolyl)thiazolidine.
V. Conclusion
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for 2-(m-Tolyl)thiazolidine
The Rationale Behind a Cautious Approach
Thiazolidine derivatives have a wide range of biological activities, and some have been associated with hepatotoxicity.[1] Aromatic amines, as a class, are known for their potential to be skin irritants, sensitizers, and, in some cases, carcinogens.[2] Therefore, when handling a molecule like 2-(m-Tolyl)thiazolidine, we must assume a hazard profile that encompasses the risks of both parent structures until specific data proves otherwise. The core principle of our safety protocol is to minimize all potential routes of exposure: dermal, ocular, and inhalation.
Essential Personal Protective Equipment: A Multi-layered Defense
The selection of appropriate PPE is not a mere checklist; it is a dynamic risk-mitigation strategy. The following recommendations are based on a comprehensive evaluation of the potential hazards associated with thiazolidine and aromatic amine derivatives.
Eye and Face Protection: The First Line of Defense
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. In situations with a higher risk of splashes, such as during transfers of larger quantities or when heating the substance, supplement goggle use with a face shield.
Causality: The eyes are highly susceptible to chemical insults. Aromatic amines can cause severe eye irritation.[3] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes, mists, or vapors. Chemical splash goggles are essential to prevent accidental contact.[4] A face shield provides an additional barrier of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Recommendation: A multi-layered approach to skin and body protection is paramount. This includes appropriate gloves, a laboratory coat, and, in some cases, additional protective clothing.
-
Gloves: Double-gloving is strongly recommended.[5] The outer glove should be a chemically resistant material such as nitrile or neoprene. The inner glove can be a standard nitrile examination glove. Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[5] Always inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness.[5]
-
Laboratory Coat: A full-length, long-sleeved laboratory coat is mandatory.[4] Ensure that the cuffs are snug around the wrists to prevent any gaps in protection.
-
Additional Protective Clothing: For procedures with a high risk of splashing or aerosol generation, consider the use of a chemical-resistant apron and disposable sleeve covers.[5]
Causality: Dermal absorption is a significant route of exposure for many organic compounds. Aromatic amines can be absorbed through the skin and may cause irritation or sensitization.[3][6] Double-gloving provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without compromising the inner layer.[5] A laboratory coat protects the skin and personal clothing from accidental spills.
Respiratory Protection: Guarding Against Inhalation
Recommendation: All work with 2-(m-Tolyl)thiazolidine should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors, aerosols, or dust.[7] If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Causality: While the volatility of 2-(m-Tolyl)thiazolidine may be low, heating the compound or creating aerosols can lead to inhalation exposure. Aromatic amines can be harmful if inhaled.[8] A chemical fume hood is the most effective engineering control for preventing the release of hazardous vapors into the laboratory environment.
Operational Plan: From Preparation to Disposal
A robust safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Pre-Handling Checklist:
-
Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet (SDS) for 2-(m-Tolyl)thiazolidine from the supplier. This document will contain the most accurate and up-to-date hazard information.
-
Designate a Work Area: All handling of 2-(m-Tolyl)thiazolidine should occur in a designated area within a chemical fume hood.
-
Assemble all necessary PPE and spill cleanup materials.
-
Ensure eyewash stations and safety showers are accessible and operational. [3]
Step-by-Step Handling Protocol:
-
Donning PPE: Put on your laboratory coat, followed by the inner pair of gloves. Then, put on your chemical splash goggles. Finally, don the outer pair of chemically resistant gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
-
Handling the Compound:
-
Perform all manipulations within the certified chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep containers of 2-(m-Tolyl)thiazolidine tightly closed when not in use.[9]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove the outer gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE in the reverse order it was donned, being careful to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[10]
-
Disposal Plan: Responsible Stewardship
All waste generated from the handling of 2-(m-Tolyl)thiazolidine must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing 2-(m-Tolyl)thiazolidine should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held 2-(m-Tolyl)thiazolidine should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for the safe handling of 2-(m-Tolyl)thiazolidine.
Caption: Workflow for the safe handling of 2-(m-Tolyl)thiazolidine.
Summary of PPE Recommendations
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes, mists, and vapors. |
| Face Shield (in high-risk situations) | Provides an additional layer of protection for the entire face. | |
| Skin/Body Protection | Double Nitrile or Neoprene Gloves | Prevents dermal absorption and allows for safe removal of contaminated outer glove. |
| Full-length, Long-sleeved Lab Coat | Protects skin and personal clothing from contamination. | |
| Chemical-resistant Apron/Sleeves (optional) | For high-risk procedures to provide additional protection. | |
| Respiratory Protection | Certified Chemical Fume Hood | Primary engineering control to prevent inhalation of vapors/aerosols. |
| NIOSH-approved Respirator (for spills/aerosols) | Provides respiratory protection in the absence of adequate engineering controls. |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-(m-Tolyl)thiazolidine, fostering a culture of safety and scientific excellence. Remember, the most critical piece of safety equipment is a well-informed and cautious mind.
References
Sources
- 1. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. cdc.gov [cdc.gov]
- 5. pppmag.com [pppmag.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Thiazolidine-2,4-dione(2295-31-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
